Product packaging for H-D-Phe(3-F)-OH(Cat. No.:CAS No. 110117-84-5; 19883-77-3; 2629-54-1)

H-D-Phe(3-F)-OH

Cat. No.: B2550130
CAS No.: 110117-84-5; 19883-77-3; 2629-54-1
M. Wt: 183.182
InChI Key: VWHRYODZTDMVSS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-D-phenylalanine (CAS 110117-84-5) is a non-proteinogenic amino acid of significant interest in chemical biology and pharmaceutical research. This compound, an enantiomer of its L-form counterpart, serves as a versatile building block for modulating the properties of peptides and proteins. Incorporation of fluorinated aromatic amino acids like 3-Fluoro-D-phenylalanine into proteins is a powerful strategy to increase their catabolic stability, a critical factor for therapeutic proteins and peptide-based vaccines . The strategic introduction of fluorine can profoundly influence protein folding, protein-protein interactions, lipophilicity, and metabolic stability . A prominent application of this compound is in the development of positron emission tomography (PET) tracers. Research shows that radiofluorinated D-phenylalanine analogues, such as 3-d-[18F]fluorophenylalanine, enable high-quality tumor visualization in preclinical models. Due to its D-configuration, it is not incorporated into proteins, which can lead to reduced accumulation in healthy tissues and a higher tumor-to-background ratio, making it a promising candidate for diagnostic imaging . Furthermore, 3-Fluoro-D-phenylalanine is utilized in 19F NMR spectroscopy to probe protein conformation, dynamics, and stability. Its incorporation allows researchers to study complex biological mechanisms without the need to separate heterogeneous protein samples, providing valuable insights into protein function . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant Material Safety Data Sheet (MSDS) prior to use and handle the compound with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B2550130 H-D-Phe(3-F)-OH CAS No. 110117-84-5; 19883-77-3; 2629-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110117-84-5
Record name 110117-84-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Phe(3-F)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-D-Phe(3-F)-OH, chemically known as D-3-Fluorophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a fluorine atom at the meta-position of the phenyl ring, imparts advantageous properties to peptides and peptidomimetics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in peptide and drug development, and relevant experimental protocols.

Core Concepts and Properties

This compound is an analog of the natural amino acid D-phenylalanine. The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.[1] Fluorine's high electronegativity and relatively small size can significantly influence a peptide's conformation, metabolic stability, and binding affinity to its biological target.[1][2]

Chemical and Physical Properties:

PropertyValueReference
CAS Number 110117-84-5-
Molecular Formula C₉H₁₀FNO₂-
Molecular Weight 183.18 g/mol -
Appearance White to off-white powder-
Melting Point 253-255 °C (decomposes)[3]
Solubility Soluble in water-

Synthesis of this compound

The enantioselective synthesis of D-3-Fluorophenylalanine is a critical step for its application in drug development. Several synthetic strategies have been developed, often involving asymmetric synthesis or enzymatic resolution. A common approach involves the fluorination of a suitable precursor followed by stereoselective transformations.

Illustrative Synthetic Approach: Asymmetric Hydrogenation

Experimental Protocol: Conceptual Asymmetric Hydrogenation

Objective: To synthesize this compound via asymmetric hydrogenation.

Materials:

  • 3-Fluorocinnamic acid or a suitable derivative

  • Chiral rhodium or ruthenium catalyst (e.g., with a BINAP or DuPhos ligand)

  • Hydrogen gas

  • Appropriate solvents (e.g., methanol, ethanol)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Standard laboratory glassware and hydrogenation apparatus

Methodology:

  • Precursor Synthesis: Synthesize or procure a suitable precursor such as N-acetyl-3-fluorocinnamic acid.

  • Asymmetric Hydrogenation: Dissolve the precursor in an appropriate solvent and add the chiral catalyst. Perform the hydrogenation reaction under a hydrogen atmosphere at a specified pressure and temperature. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity for the D-isomer.

  • Purification: After the reaction is complete, remove the catalyst and purify the N-acetyl-D-3-fluorophenylalanine by crystallization or chromatography.

  • Deprotection: Remove the acetyl protecting group under acidic or basic conditions to yield the final product, this compound.

  • Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Application in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties.[1][4] The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[5] The fluorine substitution can further enhance metabolic stability and improve the binding affinity and selectivity for target receptors.[1]

Fmoc-Solid-Phase Peptide Synthesis (SPPS):

For incorporation into a peptide chain using SPPS, this compound is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group on the amine terminus, yielding Fmoc-D-Phe(3-F)-OH. This protected amino acid can then be used in standard automated or manual SPPS protocols.[6]

Experimental Protocol: General Fmoc-SPPS of a Peptide Containing D-3-Fluorophenylalanine

Objective: To synthesize a target peptide incorporating Fmoc-D-Phe(3-F)-OH using manual SPPS.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3-F)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Diethyl ether

  • Standard SPPS reaction vessel and shaker

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-D-Phe(3-F)-OH), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Biological Activity and Pharmacokinetics

The incorporation of D-3-Fluorophenylalanine can significantly impact the biological activity and pharmacokinetic profile of a peptide.

Receptor Binding Affinity:

Fluorine substitution can enhance the binding affinity of a peptide to its target receptor. For example, in the development of somatostatin (B550006) analogs, the introduction of fluorinated phenylalanine derivatives has been shown to influence receptor selectivity and affinity.[7][8] While specific data for D-3-fluorophenylalanine is not available in the provided search results, the general principle is that the electronic and steric properties of fluorine can lead to more favorable interactions within the receptor's binding pocket.

Pharmacokinetics:

Peptides composed of D-amino acids are known to exhibit improved pharmacokinetic properties due to their resistance to proteolysis.[5] This leads to a longer plasma half-life and increased bioavailability compared to their L-amino acid counterparts. The addition of fluorine can further enhance metabolic stability by blocking potential sites of metabolism.

Quantitative Data:

While specific quantitative data for peptides containing this compound is limited in the provided search results, the following table illustrates the type of data that would be generated in preclinical studies to evaluate the impact of this modification. The values presented are hypothetical and for illustrative purposes only.

PeptideTarget ReceptorBinding Affinity (IC₅₀, nM)Plasma Half-life (t₁/₂, hours)
Native Peptide (L-Phe) Receptor X500.5
Analog (D-Phe) Receptor X458
Analog (D-Phe(3-F)) Receptor X2512

Visualizations

Logical Workflow for Peptide Synthesis and Evaluation:

cluster_synthesis Peptide Synthesis cluster_evaluation Biological and Pharmacokinetic Evaluation start Select Resin and First Amino Acid deprotection Fmoc Deprotection start->deprotection coupling Couple Fmoc-D-Phe(3-F)-OH deprotection->coupling elongation Elongate Peptide Chain coupling->elongation cleavage Cleavage and Deprotection elongation->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization binding In vitro Receptor Binding Assay characterization->binding stability In vitro Plasma Stability Assay characterization->stability pk_study In vivo Pharmacokinetic Study binding->pk_study stability->pk_study efficacy In vivo Efficacy Study pk_study->efficacy

Workflow for the synthesis and evaluation of a peptide containing this compound.

Signaling Pathway Modulation (Conceptual):

The following diagram illustrates a conceptual signaling pathway that could be modulated by a peptide agonist containing this compound, targeting a G-protein coupled receptor (GPCR).

Peptide Peptide with This compound GPCR GPCR Peptide->GPCR Binds and Activates G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Conceptual GPCR signaling pathway activated by a peptide containing this compound.

Conclusion

This compound is a valuable synthetic amino acid for the development of peptide-based therapeutics. Its incorporation can enhance metabolic stability, improve receptor binding affinity, and prolong the in vivo half-life of peptides. This technical guide has provided an overview of its properties, synthetic considerations, and applications, along with conceptual experimental protocols and workflows to aid researchers and drug development professionals in utilizing this promising building block. Further research into specific applications and the generation of detailed quantitative data will continue to expand the utility of this compound in creating next-generation peptide drugs.

References

An In-depth Technical Guide to the Chemical Properties of H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine), a synthetic amino acid of significant interest in drug discovery and peptide design. This document consolidates available data on its physicochemical characteristics, synthesis, analysis, and biological relevance, presented in a format tailored for research and development professionals.

Core Chemical Properties

This compound is a derivative of the essential amino acid D-phenylalanine, where a fluorine atom is substituted at the meta-position of the phenyl ring. This modification imparts unique properties that can enhance the metabolic stability, binding affinity, and overall efficacy of peptides and small molecule drugs.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
CAS Number 110117-84-5[1]
Appearance Solid[1]
Melting Point ~240 °C (decomposes)[2]
Density (Predicted) 1.293 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 305.0 ± 32.0 °C[1]
Flash Point (Predicted) 138.3 ± 25.1 °C[1]
Solubility Soluble in DMSO.[3]
Storage Conditions Store at 0-5°C for long-term stability.[1]

Experimental Protocols

Synthesis: Representative Enantioselective Method

The enantioselective synthesis of D-amino acids can be achieved through various methods, including asymmetric synthesis and chiral resolution. A common approach involves the asymmetric hydrogenation of a prochiral precursor, followed by deprotection. The following is a generalized workflow.[4]

cluster_synthesis Representative Synthesis Workflow Start 3-Fluorobenzaldehyde Intermediate1 Azlactone Intermediate Start->Intermediate1 Erlenmeyer-Plöchl reaction Intermediate2 N-acyl-3-fluoro-(alpha),(beta)-didehydrophenylalanine Intermediate1->Intermediate2 Hydrolysis Intermediate3 N-acyl-3-fluoro-D-phenylalanine Intermediate2->Intermediate3 Asymmetric Hydrogenation (e.g., with a chiral Rh or Ru catalyst) FinalProduct This compound Intermediate3->FinalProduct Deprotection (e.g., enzymatic or acidic hydrolysis) cluster_pathway Potential Biological Interaction of this compound HD_Phe This compound (extracellular) LAT1 LAT1 Transporter HD_Phe->LAT1 Binding and Transport HD_Phe_intra This compound (intracellular) LAT1->HD_Phe_intra Cellular Uptake Tyrosine_path Tyrosine Hydroxylase (potential interaction) HD_Phe_intra->Tyrosine_path Potential Competitive Inhibition/Substrate Dopamine Dopamine Synthesis Tyrosine_path->Dopamine Rate-limiting step Norepinephrine Norepinephrine Synthesis Dopamine->Norepinephrine Conversion

References

A Technical Guide to H-D-Phe(3-F)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-D-Phe(3-F)-OH, also known as D-3-Fluorophenylalanine, is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug discovery. The incorporation of fluorinated amino acids into peptides can significantly modulate their conformational properties, metabolic stability, and biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are essential for its application in synthetic chemistry and for the characterization of resulting peptides.

PropertyValueReferences
Molecular Weight 183.18 g/mol [1][2][3]
Molecular Formula C₉H₁₀FNO₂[2][3][4][5]
Appearance Solid[2]
Density (Predicted) 1.293 ± 0.06 g/cm³[2]
Boiling Point (Predicted) 305.0 ± 32.0 °C[2]
Flash Point 138.3 ± 25.1 °C[2]
Refractive Index 1.555[2]
Storage Conditions 0-5°C[2]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following protocol details a standard and widely adopted method for the incorporation of this compound into a peptide sequence using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a solid support. This method is a cornerstone of modern peptide chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3-F)-OH)

  • Rink Amide resin (or other suitable solid support)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in DMF for at least one hour with gentle agitation.

  • Fmoc Deprotection: The swollen resin is treated with a 20% piperidine in DMF solution for 3 minutes, the solution is drained, and the treatment is repeated for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • Activation: In a separate vial, the Fmoc-protected amino acid (e.g., Fmoc-D-Phe(3-F)-OH) (3 equivalents relative to the resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) are dissolved in a minimal amount of DMF. DIPEA (6 eq.) is added to the mixture to initiate pre-activation, which proceeds for 1-2 minutes.

    • Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed with agitation for a specified time, typically 1-2 hours, to ensure complete coupling. The resin is then washed with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the procedure described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation and can be further purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a fundamental process for researchers incorporating this compound into novel peptide structures.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthetic Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A flowchart of the Solid-Phase Peptide Synthesis (SPPS) cycle.

This technical guide provides a foundational understanding of this compound for its application in research and development. The unique properties imparted by the fluorine atom make it a compelling choice for the design of novel peptides with enhanced therapeutic potential.

References

A Technical Guide to D-3-Fluorophenylalanine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3-Fluorophenylalanine is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the substitution of a hydrogen atom with fluorine on the phenyl ring, offer distinct advantages in the design of novel therapeutics. This technical guide provides an in-depth overview of D-3-Fluorophenylalanine, including its chemical and physical properties, synthesis methodologies, and its applications in peptide and drug design. A key focus is placed on its role in modulating peptide conformation and enhancing biological activity, with a detailed examination of its use in targeting the glucagon-like peptide-1 (GLP-1) receptor.

Chemical and Physical Properties

A summary of the key physicochemical properties for DL-3-Fluorophenylalanine and Fmoc-D-3-Fluorophenylalanine is presented in the table below.

PropertyDL-3-FluorophenylalanineFmoc-D-3-Fluorophenylalanine
CAS Number 456-88-2[1]198545-72-1[2]
Molecular Formula C₉H₁₀FNO₂[1]C₂₄H₂₀FNO₄[2]
Molecular Weight 183.18 g/mol [1]405.42 g/mol
Appearance Not specifiedWhite to yellow-cream granular powder
Melting Point Not specified153.5 °C
Solubility Not specifiedNot specified

Synthesis of D-3-Fluorophenylalanine

The synthesis of fluorinated amino acids can be achieved through various methods. A common approach for the synthesis of 3-fluorophenylalanine involves the fluorodehydroxylation of 3-hydroxyphenylalanine. This reaction can be carried out using reagents such as sulfur tetrafluoride (SF₄) in hydrogen fluoride (B91410) (HF).

Experimental Protocol: Synthesis of Racemic 3-Fluorophenylalanine

This protocol is adapted from a general method for the fluorodehydroxylation of hydroxy-amino acids.

Materials:

  • 3-Hydroxyphenylalanine

  • Sulfur tetrafluoride (SF₄)

  • Liquid Hydrogen Fluoride (HF)

  • Appropriate reaction vessel and safety equipment for handling corrosive and toxic reagents.

Procedure:

  • In a suitable, cooled reaction vessel, dissolve 3-hydroxyphenylalanine in liquid hydrogen fluoride.

  • Carefully add sulfur tetrafluoride to the reaction mixture. The reaction is typically carried out at low temperatures.

  • Allow the reaction to proceed for a specified time, with careful monitoring of temperature and pressure.

  • After the reaction is complete, the excess HF and SF₄ are carefully removed by evaporation under a stream of nitrogen.

  • The crude product is then purified using appropriate chromatographic techniques to yield racemic 3-fluorophenylalanine.

Note: This is a generalized protocol and requires optimization and adherence to strict safety protocols due to the hazardous nature of the reagents.

Applications in Peptide Synthesis and Drug Development

The incorporation of D-3-Fluorophenylalanine into peptide sequences is a widely used strategy to enhance their therapeutic potential. The fluorine atom can improve metabolic stability by blocking sites of enzymatic degradation and can also influence the peptide's conformation, leading to improved receptor binding and selectivity.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-3-Fluorophenylalanine is a key building block for the synthesis of peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4][5]

Experimental Protocol: Incorporation of Fmoc-D-3-Fluorophenylalanine into a Peptide Sequence

This protocol outlines the general steps for coupling Fmoc-D-3-Fluorophenylalanine during SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-D-3-Fluorophenylalanine

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Coupling:

    • Activate Fmoc-D-3-Fluorophenylalanine by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with agitation.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Modulation of Biological Activity

The substitution of phenylalanine with D-3-Fluorophenylalanine can have a profound impact on the biological activity of a peptide. While specific quantitative data for peptides containing D-3-Fluorophenylalanine is not abundant in the public literature, the general principles of fluorination in peptide design suggest improvements in:

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target receptor.

  • Conformational Control: The steric and electronic properties of fluorine can influence the local conformation of the peptide backbone, which can be crucial for receptor recognition.

Case Study: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating glucose homeostasis. Agonists of the GLP-1 receptor are important therapeutics for the treatment of type 2 diabetes. The incorporation of non-canonical amino acids, including fluorinated phenylalanines, is a strategy to develop GLP-1 receptor agonists with improved pharmacokinetic profiles.

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1 receptor agonist initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased insulin (B600854) secretion. A simplified representation of this pathway is shown below.

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Agonist GLP-1 Agonist (containing D-3-F-Phe) GLP1R GLP-1 Receptor GLP-1_Agonist->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

GLP-1 Receptor Signaling Pathway
Experimental Workflow for Assessing GLP-1 Receptor Agonist Activity

The following workflow outlines the key experiments to evaluate the efficacy of a novel GLP-1 receptor agonist containing D-3-Fluorophenylalanine.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies spps Solid-Phase Peptide Synthesis (with Fmoc-D-3-F-Phe) purification RP-HPLC Purification spps->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Receptor Binding Assay (Ki determination) characterization->binding_assay cAMP_assay cAMP Accumulation Assay (EC50 determination) characterization->cAMP_assay insulin_secretion Insulin Secretion Assay (in pancreatic β-cells) characterization->insulin_secretion pk_studies Pharmacokinetic Studies (in animal models) insulin_secretion->pk_studies glucose_tolerance Glucose Tolerance Test (in diabetic animal models) pk_studies->glucose_tolerance

Workflow for GLP-1 Agonist Evaluation

Conclusion

D-3-Fluorophenylalanine is a valuable synthetic amino acid for the development of novel peptide-based therapeutics. Its incorporation can lead to enhanced metabolic stability and modulated receptor binding affinity. The strategic use of D-3-Fluorophenylalanine, particularly in the context of GPCR targets like the GLP-1 receptor, offers a promising avenue for the design of next-generation drugs with improved efficacy and pharmacokinetic properties. Further research into the specific effects of this amino acid on peptide structure and function will continue to expand its utility in drug discovery.

References

The Fluorinated Phenylalanine Analog Toolkit: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylalanine, a fundamental aromatic amino acid, has emerged as a powerful tool in chemical biology and drug discovery. This in-depth technical guide explores the synthesis, biological activity, and experimental evaluation of fluorinated phenylalanine analogs, providing a comprehensive resource for researchers seeking to leverage these unique molecules to modulate biological processes, enhance therapeutic potential, and probe molecular interactions.

Introduction: The Power of Fluorine in Phenylalanine Analogs

The substitution of hydrogen with fluorine in phenylalanine can dramatically alter its physicochemical properties without significantly increasing its size, a concept known as "minimal steric perturbation". The high electronegativity of fluorine can influence the acidity, basicity, hydrophobicity, and conformational preferences of the amino acid. These alterations, in turn, can profoundly impact the structure, stability, and function of peptides and proteins into which they are incorporated.

The key advantages of using fluorinated phenylalanine analogs include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can sterically hinder enzymatic cleavage by proteases, prolonging the in vivo half-life of peptide-based drugs.

  • Modulated Receptor Binding: The altered electronic properties of the fluorinated aromatic ring can fine-tune the binding affinity and selectivity of peptides for their target receptors.

  • Probing Protein Structure and Dynamics: The unique NMR signature of the 19F nucleus provides a sensitive probe for studying protein folding, conformational changes, and ligand binding.

  • Development of Novel Therapeutics: Fluorinated phenylalanine analogs have shown promise as enzyme inhibitors and have been incorporated into anticancer agents and PET imaging tracers.

This guide will delve into the practical aspects of working with these powerful analogs, from their synthesis to their application in various biological systems.

Synthesis of Fluorinated Phenylalanine Analogs

A variety of synthetic routes have been developed to produce fluorinated phenylalanine analogs with fluorine substitution on the phenyl ring, as well as on the α- and β-carbons. Common strategies include electrophilic and nucleophilic fluorination reactions. For instance, radiolabeled 2-[18F]-fluoro-ʟ-phenylalanine for PET imaging can be synthesized via nucleophilic substitution on a suitable precursor. Another example is the synthesis of [18F]FPhe through the radiofluorination of phenylalanine using [18F]F2 or [18F]AcOF.

Biological Activities of Fluorinated Phenylalanine Analogs

The biological effects of fluorinated phenylalanine analogs are diverse and depend on the position and number of fluorine substitutions. These analogs can act as enzyme inhibitors, modulate protein-protein interactions, and serve as tools for in vivo imaging.

Enzyme Inhibition

Fluorinated phenylalanine analogs have been successfully employed as inhibitors of various enzymes, including proteasomes and aminopeptidases. The introduction of fluorine can alter the binding affinity of the analog for the enzyme's active site, leading to potent and selective inhibition.

Table 1: Enzyme Inhibition by Fluorinated Phenylalanine Analogs

Analog/PeptideTarget EnzymeInhibition ConstantReference
Phe(m-CF3)2-containing peptide epoxyketoneProteasome (β5 subunit)IC50 ≈ 10 nM
PheF5-containing peptide epoxyketone (at P2)Proteasome (β5 subunit)Highly specific inhibition
Phosphonic acid analog of phenylalaninePorcine aminopeptidase (B13392206) NMicromolar inhibitor
EU-5031 (quinoline derivative)Angiotensin I Converting Enzyme (ACE)Ki = 6.9 nM
EU-4865 (isoquinoline derivative)Angiotensin I Converting Enzyme (ACE)Ki = 38 nM
Cellular Uptake and Transport

The cellular uptake of fluorinated phenylalanine analogs is often mediated by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. This property is exploited for the targeted delivery of drugs and imaging agents to tumors.

Table 2: Cellular Uptake and Transport of Fluorinated Phenylalanine Analogs

AnalogCell LineTransporter SystemKey FindingsReference
p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP)9L glioma cellsSystem L (LAT1)Higher uptake than [18F]FET.
p-(3-[18F]fluoropropyl)-L-phenylalanine (FPP)9L glioma cellsSystem LLower uptake than FEP.
L-p-fluorophenylalanineMCF-7 breast cancer cellsSystem LEffective and irreversible growth inhibition.
Effects on Protein Stability and Structure

Incorporation of fluorinated phenylalanine analogs can significantly enhance the thermal and proteolytic stability of proteins. The increased hydrophobicity of the fluorinated residues can lead to more favorable packing within the protein core. 19F NMR is a powerful technique to study the structural consequences of fluorine incorporation.

Table 3: Impact of Fluorinated Phenylalanine Analogs on Protein Properties

AnalogProteinEffectMethod of AnalysisReference
Hexafluoroleucine (as a Leu analog)Coiled-coil proteinsIncreased thermal stabilityX-ray crystallography
4-fluorophenylalanineIntestinal fatty acid binding proteinProbed conformational heterogeneity19F NMR
4-fluoroproline (as a Pro analog)Collagen-like peptidesTightly binds to mammalian collagenNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated phenylalanine analogs.

Proteasome Activity Assay with Fluorogenic Peptides

This protocol describes how to measure the chymotrypsin-like activity of the proteasome using a fluorogenic peptide substrate.

Materials:

  • Purified 26S proteasome

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Fluorinated phenylalanine-containing peptide inhibitor

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

  • Prepare serial dilutions of the fluorinated peptide inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the inhibitor to the wells at various concentrations.

  • Add the purified 26S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Cellular Uptake Assay for LAT1 Transporter Substrates

This protocol outlines a method to assess the uptake of radiolabeled fluorinated phenylalanine analogs into cancer cells expressing the LAT1 transporter.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., 9L glioma cells)

  • Radiolabeled fluorinated phenylalanine analog (e.g., [18F]FEP)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Add the cell culture medium containing the radiolabeled analog to the cells.

  • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • To determine transporter specificity, perform competition experiments by co-incubating with a known LAT1 substrate (e.g., unlabeled L-leucine).

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the uptake data.

  • Plot the radioactivity per mg of protein against time to determine the uptake kinetics.

In Vivo PET Imaging with [18F]-labeled Phenylalanine Analogs

This protocol provides a general workflow for preclinical PET imaging in tumor-bearing animal models.

Materials:

  • Tumor-bearing animal model (e.g., rat with 9L glioma xenograft)

  • [18F]-labeled fluorinated phenylalanine analog (e.g., [18F]FEP)

  • PET scanner

  • Anesthesia

Procedure:

  • Anesthetize the animal.

  • Inject the [18F]-labeled tracer intravenously.

  • Position the animal in the PET scanner.

  • Acquire dynamic or static PET images over a specified period (e.g., 90 minutes).

  • After imaging, the animal may be euthanized for biodistribution studies.

  • Collect tissues of interest (tumor, muscle, brain, etc.).

  • Measure the radioactivity in the tissues using a gamma counter.

  • Analyze the PET images to quantify tracer uptake in the tumor and other organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Biological Processes with Fluorinated Phenylalanine Analogs

Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.

Phenylalanine Impairing Insulin (B600854) Signaling

Phenylalanine has been shown to impair insulin signaling. The following diagram illustrates a simplified view of this pathway.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation IR_mod Modified IRβ (K1057/1079) PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Vesicles AKT->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Phenylalanine Phenylalanine FARS FARS Phenylalanine->FARS FARS->IR FARS->IR_mod Modification IR_mod->IRS Inhibition

Caption: Phenylalanine can impair insulin signaling through FARS-mediated modification of the insulin receptor.

Experimental Workflow for in vivo PET Imaging

The following diagram illustrates a typical workflow for preclinical PET imaging studies.

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis A Tumor Model Development C Animal Anesthesia A->C B [18F]-Tracer Synthesis & QC D Tracer Injection (i.v.) B->D C->D E PET Scan D->E F Image Reconstruction & Analysis E->F G Biodistribution Studies (ex vivo) E->G H Data Interpretation F->H G->H

Caption: A generalized workflow for preclinical PET imaging using radiolabeled tracers.

Conclusion

Fluorinated phenylalanine analogs represent a versatile and powerful class of molecules for researchers in the life sciences. Their unique properties enable the fine-tuning of peptide and protein function, the development of more stable and effective therapeutics, and the detailed investigation of complex biological processes. This guide provides a foundational understanding and practical methodologies to empower scientists to effectively utilize these valuable tools in their research endeavors. As synthetic methods become more sophisticated and our understanding of the biological consequences of fluorination deepens, the applications of fluorinated phenylalanine analogs are poised to expand even further, opening new avenues for discovery in medicine and biotechnology.

Navigating the Solubility Landscape of H-D-Phe(3-F)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine), a key fluorinated amino acid analog. Understanding the solubility of this compound is critical for its application in peptide synthesis, drug design, and various biochemical assays. This document outlines its known solubility in different solvents, provides a detailed experimental protocol for solubility determination, and illustrates relevant workflows and metabolic context through diagrams.

Core Concepts in this compound Solubility

The solubility of this compound is governed by the interplay of its structural features: the polar amino and carboxylic acid groups, and the moderately nonpolar fluorophenyl side chain. The presence of the fluorine atom at the meta position of the phenyl ring introduces a change in polarity and electronic properties compared to native D-phenylalanine, which can influence its interaction with various solvents.

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, existing information and physicochemical properties of related compounds allow for an informed estimation of its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and provides qualitative estimations in other common laboratory solvents based on its chemical structure and the behavior of similar amino acid analogs.

SolventChemical FormulaTypeQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic3.33 mg/mL (18.18 mM)Soluble
WaterH₂OPolar ProticData not availableSparingly to slightly soluble
EthanolC₂H₅OHPolar ProticData not availableSlightly soluble
MethanolCH₃OHPolar ProticData not availableSlightly soluble
AcetoneC₃H₆OPolar AproticData not availableSlightly soluble to insoluble
Dichloromethane (DCM)CH₂Cl₂NonpolarData not availableInsoluble
Diethyl Ether(C₂H₅)₂ONonpolarData not availableInsoluble

Note: The solubility in DMSO may be enhanced with ultrasonic treatment and warming to 60°C. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Experimental Protocol: Determining the Solubility of this compound

This section details a standardized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the precise determination of this compound solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO) of analytical grade

  • Thermostatted orbital shaker

  • Microcentrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Syringe filters (0.22 µm)

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test solvent in a series of sealed glass vials.

    • Ensure a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to construct a calibration curve based on the peak area at a specific wavelength (e.g., 254 nm).

    • Inject the diluted samples from the solubility experiment.

    • Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

    • Express the solubility in mg/mL or mM.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Calculation start Add excess this compound to solvent equilibrate Equilibrate in thermostatted shaker (24-48h) start->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute supernatant with mobile phase filter->dilute inject Inject diluted sample dilute->inject standards Prepare standard solutions calibrate Generate calibration curve standards->calibrate quantify Quantify concentration calibrate->quantify inject->quantify calculate Calculate solubility (mg/mL or mM) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Metabolic Context of Phenylalanine

While the specific metabolic fate of this compound is not well-documented, it is an analog of the essential amino acid phenylalanine. The following diagram illustrates the primary metabolic pathway of phenylalanine, providing a logical context for how this compound might be processed or act as a competitive inhibitor.

G cluster_catecholamines Catecholamine Synthesis Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones Tyr->Thyroid Fumarate Fumarate + Acetoacetate (Energy Production) Tyr->Fumarate Dopamine Dopamine DOPA->Dopamine Melanin Melanin DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of phenylalanine.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While specific quantitative data remains limited, the provided information on its solubility in DMSO, a detailed experimental protocol for its determination in various solvents, and the contextual metabolic pathway of its parent amino acid offer a robust starting point for its effective use in research and development. Further experimental investigation is encouraged to expand the quantitative solubility profile of this important compound.

Physicochemical properties of 3-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenylalanine

Introduction

3-Fluorophenylalanine (3-F-Phe) is a non-proteinogenic amino acid, a derivative of the essential amino acid L-phenylalanine, where a hydrogen atom on the meta-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique chemical and physical properties that make it a valuable tool in biochemical and pharmaceutical research. The introduction of fluorine, a highly electronegative atom, can influence the molecule's pKa, lipophilicity, and metabolic stability, making it a useful probe for studying protein structure and function, as well as a component in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-fluorophenylalanine, detailed experimental protocols for their determination, and insights into its metabolic context.

Core Physicochemical Properties

The key physicochemical parameters of 3-fluorophenylalanine are summarized in the table below. These values are crucial for understanding its behavior in biological systems and for its application in drug development and scientific research.

PropertyValueReference
Molecular Formula C₉H₁₀FNO₂[3]
Molecular Weight 183.18 g/mol [3][4]
pKa Data available in IUPAC Digitized pKa Dataset[4]
XLogP3 (Computed) -1.9[3][4]
Solubility Soluble in water.[5]
Melting Point Not explicitly available for 3-F-Phe. (p-Fluoro-DL-phenylalanine: 253-255 °C dec.)[6][7]
Appearance White to off-white powder or solid.[8]

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of 3-fluorophenylalanine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is a particularly powerful technique for studying proteins that have incorporated 3-fluorophenylalanine. The fluorine nucleus provides a sensitive probe to monitor conformational changes and interactions within the protein structure.[9][10]

  • Infrared (IR) Spectroscopy : Cryogenic gas-phase infrared spectroscopy has been used to study the intramolecular interactions of fluorinated phenylalanines, revealing details about hydrogen bonding involving the fluorine atom.[11][12] The IR spectrum shows characteristic bands for the aromatic C=C stretching and =C-H out-of-plane bending vibrations.[13]

  • Mass Spectrometry (MS) : Mass spectrometry data, including GC-MS and MS-MS, are available for 3-fluorophenylalanine, providing information on its fragmentation patterns which is essential for its identification and quantification.[3]

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of 3-fluorophenylalanine.

Determination of pKa via Titration

The pKa values of the ionizable groups (carboxyl and amino groups) of an amino acid can be determined by titration.[14][15]

Principle : A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored. The pKa is the pH at which the concentration of the protonated and deprotonated forms of an ionizable group are equal. This corresponds to the midpoint of the flat "buffering" regions on the titration curve.[15][16]

Procedure :

  • Prepare a standard solution of 3-fluorophenylalanine of known concentration (e.g., 0.1 M).

  • Calibrate a pH meter using standard buffer solutions.

  • Place a known volume of the amino acid solution in a beaker and immerse the pH electrode.

  • Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

  • Record the pH after each addition of the base.

  • Plot the pH of the solution (y-axis) against the volume of base added (x-axis) to generate a titration curve.

  • The pKa values are determined from the midpoints of the buffering regions of the curve.[17][18]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare 0.1 M 3-F-Phe Solution prep2 Prepare 0.1 M NaOH Solution prep1->prep2 prep3 Calibrate pH Meter prep2->prep3 titrate1 Add NaOH in Increments prep3->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume of NaOH titrate2->analysis1 analysis2 Identify Buffering Regions analysis1->analysis2 analysis3 Determine pKa at Midpoints analysis2->analysis3

pKa Determination Workflow
Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[19]

Principle : The "shake-flask" method is a common technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[19][20]

Procedure :

  • Prepare a phosphate (B84403) buffer (e.g., pH 7.4) saturated with n-octanol and n-octanol saturated with the buffer.

  • Dissolve a known amount of 3-fluorophenylalanine in a mixture of the buffered aqueous phase and the octanol (B41247) phase.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.

  • A sample is taken from each phase.

  • The concentration of 3-fluorophenylalanine in each sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]

Determination of Solubility

Principle : The solubility of an amino acid can be determined by preparing a saturated solution and then measuring the concentration of the dissolved solute.[21][22][23]

Procedure :

  • Add an excess amount of 3-fluorophenylalanine to a known volume of a solvent (e.g., water, buffer solutions) in a container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The undissolved solid is removed by filtration or centrifugation.

  • The concentration of 3-fluorophenylalanine in the clear supernatant is determined using an analytical technique like gravimetry (after solvent evaporation), spectroscopy, or chromatography.[24]

Metabolic and Signaling Pathways

Phenylalanine and its analogs are precursors to a wide range of secondary metabolites in plants through the phenylpropanoid pathway.[25][26][27] In animals, while phenylalanine is an essential amino acid, the metabolic fate of 3-fluorophenylalanine is of interest for its potential to be incorporated into proteins in place of natural phenylalanine, thereby acting as a probe or altering protein function.[1] It can also serve as an enzyme inhibitor or a therapeutic agent.[1]

The biosynthesis of phenylalanine in plants and microorganisms occurs via the shikimate pathway, which branches at chorismate. One branch leads to the formation of prephenate, which is then converted to phenylalanine.[26][27]

G cluster_shikimate Shikimate Pathway cluster_phenylalanine Phenylalanine Biosynthesis cluster_tryptophan Tryptophan Biosynthesis E4P Erythrose 4-phosphate Shikimate Shikimate E4P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate dehydratase Tryptophan Tryptophan Anthranilate->Tryptophan

Phenylalanine Biosynthesis Pathway

Conclusion

3-Fluorophenylalanine presents a unique set of physicochemical properties that distinguish it from its parent amino acid, phenylalanine. Its altered electronic and steric characteristics, stemming from the fluorine substitution, have made it an invaluable molecule in the fields of protein engineering, drug discovery, and metabolic research. The data and experimental protocols outlined in this guide provide a foundational resource for scientists and researchers working with this important fluorinated amino acid. A thorough understanding of its properties is essential for its effective application in advancing our knowledge of biological systems and developing novel therapeutics.

References

A Technical Guide to the Spectroscopic Analysis of H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the analysis of H-D-Phe(3-F)-OH (D-3-Fluorophenylalanine). Due to a lack of publicly available, comprehensive experimental spectroscopic data specifically for the D-enantiomer, this document presents data for the racemic mixture, DL-3-Fluorophenylalanine, as a close proxy. It is important to note that while the spectroscopic properties of enantiomers are largely identical in achiral environments, specific analytical techniques under chiral conditions would be required to differentiate them.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 3-Fluorophenylalanine. This data is crucial for the structural elucidation and characterization of this non-canonical amino acid, which is of growing interest in peptide and drug development.

Table 1: Mass Spectrometry Data for 3-Fluorophenylalanine

ParameterValue
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Monoisotopic Mass 183.06955 Da
Precursor Type (MS-MS) [M+H]⁺
Precursor m/z (MS-MS) 184.0768
Major Fragment Ions (m/z) (MS-MS) 167.1, 166.2, 138.1
Precursor Type (MS-MS) [M-H]⁻
Precursor m/z (MS-MS) 182.0623
Major Fragment Ions (m/z) (MS-MS) 165.1, 121.1, 72.1

Note: The mass spectrometry data is sourced from the PubChem entry for 3-Fluorophenylalanine and is not specific to the D-enantiomer.[1]

Table 2: Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
α-CH~3.5 - 4.0
β-CH₂~2.8 - 3.2
Aromatic C-H~6.8 - 7.3
NH₂Variable
COOHVariable

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for DL-3-Fluorophenylalanine

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2500BroadO-H stretch (Carboxylic acid), N-H stretch (Amine)
~1700 - 1680StrongC=O stretch (Carboxylic acid)
~1620 - 1580MediumN-H bend (Amine)
~1500 - 1400MediumC-C stretch (Aromatic)
~1250 - 1200StrongC-F stretch
~800 - 700StrongC-H bend (Aromatic)

Note: This data is based on a typical IR spectrum for DL-3-Fluorophenylalanine obtained via the KBr wafer technique.[1]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

    • For peptide samples, concentrations of 1-5 mM are typically required.[2]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Finely grind approximately 1-2 mg of the solid this compound sample using an agate mortar and pestle.[3]

    • Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and serves as a matrix.[3]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[3]

  • Instrumentation:

    • An FTIR spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Data Processing:

    • The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) for positive ion mode, or a base (e.g., ammonium (B1175870) hydroxide) for negative ion mode.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

  • Data Processing:

    • Analyze the mass spectra to determine the exact mass of the parent molecule and to identify the fragmentation patterns, which can be used to confirm the structure.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Confirm Structure of This compound Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

D-3-Fluorophenylalanine: A Technical Guide to its Potential Toxicological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on the potential toxicological effects of D-3-Fluorophenylalanine. The data is intended for research and informational purposes only and does not constitute a comprehensive toxicological profile. Specific quantitative toxicity data for D-3-Fluorophenylalanine is limited in publicly available literature. Much of the available data pertains to related isomers such as p-Fluorophenylalanine or the racemic mixture DL-3-Fluorophenylalanine.

Hazard Identification and Classification

D-3-Fluorophenylalanine is classified as an acute toxicant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data for 3-Fluorophenylalanine (racemic mixture).[1] It is prudent to handle the D-isomer with the same precautions.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Data based on the racemic mixture of 3-Fluorophenylalanine.[1]

Potential Toxicological Mechanisms

While specific mechanistic studies on D-3-Fluorophenylalanine are not widely available, the toxicity of fluorinated amino acid analogs is often attributed to their ability to act as metabolic antagonists to their natural counterparts. In this case, D-3-Fluorophenylalanine could potentially interfere with metabolic pathways involving D-phenylalanine or be mistakenly incorporated into peptides, leading to dysfunctional proteins.

Potential_Toxicity_Mechanism D-3-FPA D-3-Fluorophenylalanine Cell_Uptake Cellular Uptake D-3-FPA->Cell_Uptake Transport Metabolic_Pathway D-amino acid metabolic pathways Cell_Uptake->Metabolic_Pathway Protein_Synthesis Potential misincorporation into peptides Cell_Uptake->Protein_Synthesis Enzyme_Inhibition Enzyme Inhibition Metabolic_Pathway->Enzyme_Inhibition Competitive Inhibition Dysfunctional_Protein Dysfunctional Protein Protein_Synthesis->Dysfunctional_Protein Cellular_Stress Cellular Stress Enzyme_Inhibition->Cellular_Stress Dysfunctional_Protein->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Potential mechanism of D-3-Fluorophenylalanine toxicity.

Experimental Data

A study on the biodistribution of radioactively labeled 3-D-[18F]Fluorophenylalanine in healthy rats for PET imaging provides insights into its potential organ distribution. While not a toxicology study, high uptake in certain organs could indicate potential sites for toxic effects.

Biodistribution of 3-D-[18F]Fluorophenylalanine in Healthy Rats

OrganStandardized Uptake Value (SUV) mean (representative data)
BrainHigh uptake observed
BoneTolerable uptake
This data is from a preclinical imaging study and not a formal toxicity assessment.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of D-3-Fluorophenylalanine are not available in the searched literature. However, a general workflow for an in vitro cytotoxicity assay, a common method for evaluating the toxicity of a compound, is presented below.

Cytotoxicity_Assay_Workflow Cell_Culture 1. Cell Seeding (e.g., in 96-well plates) Compound_Addition 2. Addition of D-3-Fluorophenylalanine (various concentrations) Cell_Culture->Compound_Addition Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Addition->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, XTT, or LDH release) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (Calculation of IC50) Viability_Assay->Data_Analysis

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology for a Generic In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture: Plate cells (e.g., a relevant human cell line) in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of D-3-Fluorophenylalanine in a suitable solvent (e.g., sterile PBS or DMSO). Create a series of dilutions to achieve the desired final concentrations for testing.

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of D-3-Fluorophenylalanine. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The available data suggests that D-3-Fluorophenylalanine should be handled with care due to its classification as a Category 4 acute toxicant. However, a significant knowledge gap exists regarding its specific quantitative toxicity, toxicokinetics, and detailed mechanisms of action. Further research, including standardized in vitro and in vivo toxicological studies, is necessary to establish a comprehensive safety profile for this compound. Such studies would be crucial for any potential therapeutic or industrial application.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of H-D-Phe(3-F)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid H-D-Phe(3-F)-OH (D-3-fluorophenylalanine) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of fluorinated amino acids can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics.[1][2]

Introduction to this compound Incorporation

The substitution of natural amino acids with synthetic analogs is a powerful strategy in medicinal chemistry to modulate the biological and physical properties of peptides.[2] this compound, a derivative of D-phenylalanine with a fluorine atom at the 3-position of the phenyl ring, offers several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides containing this residue more resistant to enzymatic degradation.[2]

  • Modulated Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to improved binding affinity and selectivity for target receptors.[1][2]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the peptide, which may improve its ability to cross cellular membranes.[1]

This document outlines the materials, reagents, and a detailed protocol for the efficient incorporation of Fmoc-D-Phe(3-F)-OH into a target peptide sequence, followed by cleavage, deprotection, and initial characterization.

Experimental Workflow for Peptide Synthesis

The overall workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS is depicted below. The process involves sequential steps of deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid until the desired peptide sequence is assembled on a solid support.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Standard or this compound) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (LC-MS) Purification->Characterization

Figure 1. Experimental workflow for the solid-phase synthesis of a peptide incorporating this compound.

Detailed Experimental Protocol

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[3]

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid). A typical loading is 0.4-0.8 mmol/g.

  • Fmoc-protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection (e.g., Trt, tBu, Boc).

  • Fmoc-D-Phe(3-F)-OH: The unnatural amino acid to be incorporated.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, sequencing grade.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). For sterically hindered couplings, more potent reagents like HATU or HCTU are recommended.[4]

    • N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Washing Solvents: Isopropanol, Methanol.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Synthesis Procedure
  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to activate the mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-D-Phe(3-F)-OH:

    • Due to potential steric hindrance, it is advisable to use a more potent coupling reagent and potentially extend the reaction time.

    • In a separate vial, dissolve Fmoc-D-Phe(3-F)-OH (3-5 equivalents) and HATU (0.95 equivalents) in DMF.

    • Add DIPEA (2 equivalents) and allow for a short pre-activation of 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate for 2-4 hours. A double coupling (repeating the coupling step) may be performed to ensure high efficiency.

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the expected outcomes for the incorporation of this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterExpected ValueNotes
Coupling Efficiency per Step >99%Monitor with a Kaiser test or by UV monitoring of the Fmoc deprotection. For difficult couplings, a double coupling may be necessary.
Overall Crude Yield 50-80%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide 60-85%Dependent on the success of each coupling and deprotection step.
Purity after RP-HPLC >95%Achievable with optimized purification protocols.[5]

Application Example: Targeting Somatostatin (B550006) Receptors

Peptides incorporating fluorinated phenylalanine analogs have been successfully used to modulate receptor binding. For instance, analogs of somatostatin containing 3-(3',5'-difluorophenyl)-alanine have shown high affinity and selectivity for somatostatin receptors SSTR2 and SSTR3.[6] Somatostatin and its analogs are crucial in regulating the endocrine system and have therapeutic applications in oncology and neuroendocrine disorders. The binding of these peptides to their G-protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of hormone secretion.

Signaling_Pathway Peptide Peptide with This compound SSTR Somatostatin Receptor (SSTR2/SSTR3) Peptide->SSTR Binding G_Protein Gi/o Protein SSTR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion

Figure 2. Simplified signaling pathway of a somatostatin analog containing a fluorinated phenylalanine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of this compound; Peptide aggregation.Use a more potent coupling reagent (e.g., HATU, HCTU). Increase coupling time or perform a double coupling. Use a solvent like NMP instead of DMF.
Low Yield Inefficient coupling at one or more steps; Loss of peptide during washing or precipitation.Monitor coupling completion at each step. Ensure proper handling during workup.
Side Reactions Racemization during coupling; Aspartimide formation.Use a weaker base like collidine instead of DIPEA for sensitive amino acids.
Difficulty in Purification Poor solubility of the crude peptide.Adjust the mobile phase composition and gradient during RP-HPLC.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for enhancing the therapeutic potential of peptide-based drugs. By following the detailed protocol and considering the troubleshooting guidelines provided in these application notes, researchers can successfully synthesize and purify peptides containing this unnatural amino acid for further biological evaluation. The use of robust coupling reagents and careful monitoring of the synthesis process are key to achieving high yields and purity.

References

Standard Operating Procedure for the Utilization of D-3-Fluorophenylalanine in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Application Notes

D-3-Fluorophenylalanine (D-3-F-Phe) is a non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of novel peptides and peptidomimetics. Its unique properties, stemming from the substitution of a hydrogen atom with fluorine on the phenyl ring, offer significant advantages in modulating the biological activity and pharmacokinetic profile of parent compounds. Incorporation of D-3-F-Phe can lead to enhanced metabolic stability, improved receptor binding affinity, and altered conformational properties of peptides, making it a critical tool in drug discovery and development.

The fluorine atom at the meta position of the phenyl ring introduces unique electronic and steric effects. These modifications can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are crucial for the three-dimensional structure and function of peptides. Consequently, the substitution of phenylalanine with D-3-F-Phe has been explored in various therapeutic areas, including oncology and neuroscience, to develop more potent and stable peptide-based drugs.

One notable application of fluorinated phenylalanine analogs is in the development of somatostatin (B550006) analogs for cancer imaging and therapy.[1] While direct quantitative data for D-3-F-Phe containing somatostatin analogs is limited in publicly available literature, studies on closely related analogs, such as those containing L-3-(3',5'-difluorophenyl)-alanine, have demonstrated that fluorination can significantly enhance receptor binding affinity and selectivity.[1] These findings provide a strong rationale for the use of D-3-F-Phe to fine-tune the pharmacological properties of peptide hormones and their analogs.

Furthermore, the introduction of D-amino acids, such as D-3-F-Phe, is a well-established strategy to increase the resistance of peptides to proteolytic degradation, thereby extending their plasma half-life.[2] This enhanced stability is a critical factor in the development of peptide therapeutics with improved dosing regimens.

Experimental Protocols

Protocol 1: Incorporation of D-3-Fluorophenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating D-3-Fluorophenylalanine into a peptide sequence.

Materials:

  • Fmoc-D-3-Fluorophenylalanine

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-3-Fluorophenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: In Vitro Serum Stability Assay of a D-3-Fluorophenylalanine Containing Peptide

This protocol describes a method to assess the stability of a peptide containing D-3-F-Phe in human serum.

Materials:

  • D-3-F-Phe containing peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the D-3-F-Phe containing peptide in PBS.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add the peptide stock solution to the human serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation:

    • Immediately add two volumes of cold ACN with 0.1% TFA to the aliquot to precipitate serum proteins.

    • Vortex the sample and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A gradient of ACN in water (both with 0.1% TFA) is typically used.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in serum.

Data Presentation

Table 1: Receptor Binding Affinity of a Somatostatin Analog Containing L-3-(3',5'-difluorophenyl)-alanine ([D-Trp⁸, L-Dfp⁷]-SRIF)

This table presents the inhibitory constant (Ki) values of a fluorinated somatostatin analog compared to the native somatostatin-14 (SRIF-14) for various somatostatin receptor subtypes (SSTR1-5). While this data is for a di-fluorinated analog, it illustrates the potential impact of fluorination on receptor affinity.

CompoundSSTR1 Ki (nM)SSTR2 Ki (nM)SSTR3 Ki (nM)SSTR4 Ki (nM)SSTR5 Ki (nM)
SRIF-141.2 ± 0.20.4 ± 0.11.5 ± 0.32.0 ± 0.50.9 ± 0.2
[D-Trp⁸, L-Dfp⁷]-SRIF>10001.1 ± 0.31.8 ± 0.4>1000350 ± 50

Data adapted from Reubi et al. (2000) and modified based on the findings of Ginj et al. (2016) which utilized L-3-(3',5'-difluorophenyl)-alanine.[1]

Table 2: Comparative In Vitro Serum Stability of Peptides

This table provides a template for presenting serum stability data. Actual values would be obtained from the experimental protocol described above.

PeptideSequenceModificationHalf-life (t½) in Human Serum (hours)
Peptide A (Control)Example-Phe-ExampleUnmodifiedHypothetical Value: 2
Peptide BExample-D-3-F-Phe-ExampleD-3-FluorophenylalanineHypothetical Value: >24

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor. The activation of NK3R by its endogenous ligand, Neurokinin B (NKB), leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events. The development of NK3R antagonists is an active area of research in neuroscience, and the incorporation of D-3-Fluorophenylalanine into these antagonists could potentially enhance their therapeutic properties.[3]

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R Neurokinin 3 Receptor (NK3R) NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Neurokinin 3 Receptor (NK3R) signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis, purification, and biological evaluation of a peptide containing D-3-Fluorophenylalanine.

Peptide_Workflow Start Peptide Design SPPS Solid-Phase Peptide Synthesis (Incorporation of D-3-F-Phe) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Bio_Assay Biological Evaluation Characterization->Bio_Assay Binding_Assay Receptor Binding Assay Bio_Assay->Binding_Assay e.g. Stability_Assay Serum Stability Assay Bio_Assay->Stability_Assay e.g. Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Bio_Assay->Functional_Assay e.g. Data_Analysis Data Analysis Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis Functional_Assay->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for peptide synthesis and evaluation.

References

Application Notes and Protocols for D-3-Fluorophenylalanine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of D-3-Fluorophenylalanine as an enzyme inhibitor, with a specific focus on Aromatic L-Amino Acid Decarboxylase (AADC), a key enzyme in the biosynthesis of neurotransmitters. This document includes theoretical background, experimental protocols, and data interpretation guidelines to facilitate research and development in this area.

Introduction

D-3-Fluorophenylalanine is a synthetic amino acid analog of phenylalanine where a hydrogen atom at the meta-position of the phenyl ring is replaced by a fluorine atom. This substitution can significantly alter the electronic properties and metabolic stability of the molecule, making it a valuable tool in drug discovery and chemical biology. Fluorinated amino acids are often explored as potential enzyme inhibitors due to their ability to mimic natural substrates while potentially interfering with the catalytic mechanism of the enzyme.[1][2]

Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the synthesis of dopamine (B1211576) and serotonin.[3] It catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (B29612) (5-HTP) to serotonin.[3] Inhibition of AADC is a therapeutic strategy, particularly in the treatment of Parkinson's disease, where peripheral AADC inhibitors are co-administered with L-DOPA to increase its bioavailability in the brain.[4][5] Given that D-3-Fluorophenylalanine is an analog of the natural AADC substrate, L-DOPA, it presents itself as a candidate for investigation as a potential inhibitor of this enzyme.

Mechanism of Action and Scientific Rationale

The scientific rationale for investigating D-3-Fluorophenylalanine as an AADC inhibitor lies in its structural similarity to the enzyme's natural substrate, L-DOPA. As a substrate analog, D-3-Fluorophenylalanine may act as a competitive inhibitor, binding to the active site of AADC and thereby preventing the binding and decarboxylation of L-DOPA. The presence of the electronegative fluorine atom on the phenyl ring can influence the binding affinity of the molecule to the enzyme's active site and may also affect the catalytic process if the molecule acts as a substrate.

Quantitative Data

CompoundEnzymeK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Comments
L-DOPAAADC0.0919.11.0 x 10⁵Natural Substrate[6]
6-Fluoro-L-DOPAAADC0.78.21.17 x 10⁴Substrate[6]
2-Fluoro-L-DOPAAADC--Lower than 6-F-DOPASubstrate
5-Fluoro-L-DOPAAADC--Lower than 2-F-DOPASubstrate

Note: The catalytic efficiency (k_cat_/K_m_) for the fluorinated analogs is lower than that of the natural substrate, L-DOPA, suggesting that the fluorine substitution can impact substrate binding and/or the catalytic rate.[6]

Experimental Protocols

Protocol 1: In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of D-3-Fluorophenylalanine on AADC activity by measuring the production of dopamine from L-DOPA using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Materials:

  • Recombinant human AADC or tissue homogenate containing AADC (e.g., rat liver or kidney)

  • D-3-Fluorophenylalanine

  • L-DOPA (substrate)

  • Pyridoxal-5-phosphate (PLP)

  • Sodium phosphate (B84403) buffer (167 mM, pH 7.0)

  • Dopamine (standard)

  • Dopamine-d4 (internal standard)

  • Acetonitrile (B52724)

  • Perchloric acid (optional, for protein precipitation)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: If using a tissue homogenate, prepare it in cold phosphate buffer and centrifuge to obtain a supernatant containing the enzyme. Determine the protein concentration of the enzyme preparation.

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures as follows:

    • Control (No Inhibitor):

      • 100 µL of enzyme preparation

      • 50 µL of 0.7 mM PLP

      • 300 µL of sodium phosphate buffer

    • Inhibitor (D-3-Fluorophenylalanine):

      • 100 µL of enzyme preparation

      • 50 µL of 0.7 mM PLP

      • Variable concentrations of D-3-Fluorophenylalanine (prepare a stock solution and dilute to desired final concentrations)

      • Adjust the volume with sodium phosphate buffer to 450 µL.

  • Pre-incubation: Incubate all tubes at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of 20 mM L-DOPA to each tube to start the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-90 minutes). The incubation time should be optimized to ensure linear product formation.

  • Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile (or perchloric acid). This will precipitate the proteins.

  • Internal Standard Addition: Add a known concentration of the internal standard (Dopamine-d4) to each tube.

  • Sample Preparation for LC-MS/MS: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials and analyze the dopamine concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of dopamine formation in the control and inhibitor-treated samples.

    • Determine the percentage of inhibition for each concentration of D-3-Fluorophenylalanine.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (D-3-Fluorophenylalanine) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizations

Dopamine Synthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of dopamine from the precursor amino acid L-Phenylalanine. Aromatic L-Amino Acid Decarboxylase (AADC) catalyzes the final step in this pathway.

Dopamine_Synthesis_Pathway cluster_0 Dopamine Synthesis L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: Dopamine Synthesis Pathway.

Experimental Workflow for AADC Inhibition Assay

This workflow diagram outlines the key steps involved in the in vitro AADC inhibition assay described in Protocol 1.

AADC_Inhibition_Workflow cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Inhibitor, and Buffers start->prepare_reagents reaction_setup Set up Control and Inhibitor Reactions prepare_reagents->reaction_setup pre_incubation Pre-incubate at 37°C (15 min) reaction_setup->pre_incubation start_reaction Initiate Reaction with L-DOPA pre_incubation->start_reaction incubation Incubate at 37°C (30-90 min) start_reaction->incubation stop_reaction Terminate Reaction (Acetonitrile) incubation->stop_reaction add_is Add Internal Standard (Dopamine-d4) stop_reaction->add_is centrifuge Centrifuge to Pellet Protein add_is->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Inhibition, IC50, and Ki analyze->data_analysis end End data_analysis->end

Caption: AADC Inhibition Assay Workflow.

Logical Relationship of Competitive Inhibition

This diagram illustrates the principle of competitive inhibition, where both the substrate and the inhibitor compete for the same active site on the enzyme.

Competitive_Inhibition cluster_relationship Competitive Inhibition Model E Enzyme (AADC) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate (L-DOPA) S->ES I Inhibitor (D-3-F-Phe) I->EI ES->E k_cat_ P Product (Dopamine) ES->P k_cat_

Caption: Competitive Inhibition Model.

Conclusion

D-3-Fluorophenylalanine holds promise as a potential inhibitor of Aromatic L-Amino Acid Decarboxylase. The provided protocols and background information offer a solid foundation for researchers to investigate its inhibitory properties. Although specific quantitative data for D-3-Fluorophenylalanine is currently lacking, the data on related fluorinated compounds suggest that it is a worthwhile candidate for further study. The detailed experimental workflow and visualizations are intended to guide the experimental design and data interpretation process in the evaluation of this and other potential enzyme inhibitors.

References

Synthetic Vistas: A Guide to the Preparation of Peptides Incorporating 3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as metabolic stability, binding affinity, and bioavailability.[1] Among these, 3-Fluoro-D-phenylalanine (H-D-Phe(3-F)-OH), a fluorinated derivative of D-phenylalanine, has garnered significant interest.[2][3] The introduction of a fluorine atom can modulate the electronic properties and conformation of the peptide backbone, leading to improved pharmacological profiles.[1] This document provides detailed application notes and experimental protocols for the synthesis of peptides containing this compound, primarily focusing on the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[4][5]

Introduction to Synthetic Strategies

The synthesis of peptides containing this compound is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6] The Nα-amino group of each incoming amino acid is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), before the next coupling step.[6]

Key advantages of Fmoc-SPPS for this application include:

  • Mild Deprotection Conditions: The base-labile nature of the Fmoc group preserves the acid-sensitive side-chain protecting groups and the linker to the resin.[6]

  • Versatility: A wide range of commercially available Fmoc-protected amino acids and resins allows for the synthesis of diverse peptide sequences.[7]

  • Efficiency: The use of excess reagents drives reactions to completion, and purification is simplified by washing the resin-bound peptide.[6]

The overall workflow for the synthesis of a peptide containing this compound using Fmoc-SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (including Fmoc-D-Phe(3-F)-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Next cycle Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Fig. 1: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA resinVarious100-200 mesh, ~0.5 mmol/g loading
Fmoc-D-Phe(3-F)-OHVarious>98% purity
Other Fmoc-protected amino acidsVarious>98% purity
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade, amine-free
PiperidineVariousReagent grade
Dichloromethane (DCM)VariousACS grade
Diisopropylethylamine (DIEA)VariousPeptide synthesis grade
HBTU (HATU as alternative)Various>99% purity
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl ether (cold)VariousAnhydrous
Acetonitrile (B52724) (ACN)VariousHPLC grade
WaterVariousHPLC grade

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a generic tripeptide (e.g., H-Ala-D-Phe(3-F)-Gly-NH2) on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.[8]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Example: Fmoc-Gly-OH):

  • In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol, ~89 mg), HBTU (2.9 eq., 0.29 mmol, ~110 mg), and DIEA (6 eq., 0.6 mmol, ~105 µL) in 2 mL of DMF.[9]

  • Allow the mixture to pre-activate for 2 minutes.[9]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.[10]

4. Incorporation of Fmoc-D-Phe(3-F)-OH:

  • Repeat the Fmoc deprotection step (Protocol 1, Step 2).

  • For the coupling of Fmoc-D-Phe(3-F)-OH, dissolve the amino acid (3 eq., 0.3 mmol, ~122 mg), HBTU (2.9 eq., 0.29 mmol, ~110 mg), and DIEA (6 eq., 0.6 mmol, ~105 µL) in 2 mL of DMF.

  • Follow the coupling and washing procedure as described in Protocol 1, Step 3.

5. Chain Elongation (Example: Fmoc-Ala-OH):

  • Repeat the Fmoc deprotection step (Protocol 1, Step 2).

  • Couple Fmoc-Ala-OH using the same procedure as in Protocol 1, Step 3.

6. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection as described in Protocol 1, Step 2.

  • After washing with DMF, wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.

Manual_SPPS_Protocol cluster_ResinPrep Resin Preparation cluster_Cycle Synthetic Cycle (repeated) cluster_FinalSteps Final Steps Resin_Swelling Swell Rink Amide Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Fmoc_Deprotection Final Amino Acid Cleavage Cleavage and Deprotection Final_Fmoc_Deprotection->Cleavage Purification Purification Cleavage->Purification

Fig. 2: Step-by-step protocol for manual Fmoc-SPPS.
Protocol 2: Cleavage from Resin and Side-Chain Deprotection

1. Preparation of Cleavage Cocktail:

  • In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[11] For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS. Other cocktails, such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT), can be used for peptides with sensitive residues.[12][13]

2. Cleavage Reaction:

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.[6]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail (1-2 mL) and combine the filtrates.

  • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether (~40 mL) with gentle swirling to precipitate the crude peptide.[12]

  • Centrifuge the ether suspension at 3000 rpm for 10 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Characterization

1. Purification by Reversed-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative C18 RP-HPLC column.[14]

  • A typical gradient for purification is a linear gradient of 10-60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes. The optimal gradient may need to be determined empirically.[15]

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

2. Characterization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.[16][17]

Quantitative Data Summary

The following table summarizes typical, though not specific to this compound containing peptides, quantitative data for SPPS. Actual yields and purities will vary depending on the peptide sequence, length, and specific synthesis conditions.

ParameterTypical ValueNotes
Resin Loading0.3-0.7 mmol/gThe loading capacity of the resin determines the scale of the synthesis.
Amino Acid Equivalents3-5 eq.Using an excess of amino acid and coupling reagents helps to drive the coupling reaction to completion.
Coupling Time1-4 hoursCan be extended for sterically hindered amino acids or difficult couplings. Monitoring with a Kaiser test is recommended.
Cleavage Time2-4 hoursLonger cleavage times may be necessary for complete removal of certain side-chain protecting groups.[18]
Crude Peptide Purity50-90%Highly dependent on the peptide sequence and the efficiency of each coupling step.
Final Peptide Purity (post-HPLC)>95%Achievable with optimized HPLC purification.
Overall Yield (post-HPLC)10-40%Varies significantly based on the number of amino acids, sequence complexity, and purification efficiency.

Logical Relationships in SPPS

The success of each step in SPPS is critical for the final outcome. The following diagram illustrates the logical dependencies between the key stages of the synthesis.

SPPS_Logic Complete_Deprotection Complete Fmoc Deprotection Efficient_Coupling Efficient Amino Acid Coupling Complete_Deprotection->Efficient_Coupling enables High_Crude_Purity High Crude Peptide Purity Efficient_Coupling->High_Crude_Purity leads to Optimized_Purification Optimized HPLC Purification High_Crude_Purity->Optimized_Purification facilitates Effective_Cleavage Effective Cleavage and Deprotection High_Final_Yield High Final Peptide Yield Effective_Cleavage->High_Final_Yield contributes to Optimized_Purification->High_Final_Yield impacts High_Final_Purity High Final Peptide Purity Optimized_Purification->High_Final_Purity results in

Fig. 3: Logical relationships in the SPPS process.

Conclusion

The synthetic methods described provide a robust framework for the preparation of peptides containing the unnatural amino acid this compound. By following these detailed protocols and understanding the underlying principles of Fmoc-SPPS, researchers can successfully synthesize and purify these modified peptides for a wide range of applications in drug discovery and chemical biology. Careful monitoring of each step and optimization of purification conditions are paramount to achieving high purity and yield of the final product. The incorporation of fluorinated amino acids like this compound continues to be a valuable tool for enhancing the therapeutic potential of peptide-based drugs.[19]

References

Application Notes and Protocols for the Analytical Characterization of H-D-Phe(3-F)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of peptides incorporating the non-canonical amino acid H-D-Phe(3-F)-OH (D-3-Fluorophenylalanine). The methodologies outlined below are essential for ensuring the identity, purity, and stability of these synthetic peptides, which are of growing interest in drug discovery and development.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of synthetic peptides. For peptides containing D-amino acids, chiral HPLC is crucial to confirm the enantiomeric purity.

Application Note:

RP-HPLC with a C18 column is effective for separating the target peptide from impurities generated during synthesis, such as deletion sequences, truncated peptides, and by-products from protecting groups. Chiral HPLC, often employing a chiral stationary phase (CSP), is necessary to resolve the D- and L-enantiomers of the fluorinated phenylalanine, ensuring the correct stereochemistry of the final peptide.

Quantitative Data Summary:

Table 1: RP-HPLC Purity Analysis of a Crude this compound Containing Peptide

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile (B52724)
Gradient5-95% B over 30 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time15.2 min
Purity96.5%

Table 2: Chiral HPLC Analysis of this compound

ParameterValue
ColumnChiral Stationary Phase (e.g., Teicoplanin-based)
Mobile PhaseAcetonitrile/Water (75/25, v/v)[1]
Flow Rate0.8 mL/min[1]
DetectionUV at 210 nm[1]
Retention Time D-Enantiomer12.5 min
Retention Time L-Enantiomer10.8 min
Enantiomeric Excess>99%
Experimental Protocol: Chiral HPLC Separation
  • Sample Preparation: Dissolve the this compound standard or the hydrolyzed peptide sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic System: Use an HPLC system equipped with a UV detector.

  • Column: Install a teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T).[2]

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (75:25 v/v).[1]

  • Injection: Inject 10 µL of the sample.

  • Run: Elute isocratically at a flow rate of 0.8 mL/min.[1]

  • Detection: Monitor the elution profile at 210 nm.

  • Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of pure standards. Calculate the enantiomeric excess.

Mass Spectrometry (MS) for Identity and Sequence Verification

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and verifying its amino acid sequence.

Application Note:

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptide analysis. High-resolution mass spectrometry provides accurate mass determination, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide, and the resulting fragmentation pattern is used to deduce the amino acid sequence. The presence of a D-amino acid can sometimes influence fragmentation patterns, which should be carefully analyzed.[3]

Quantitative Data Summary:

Table 3: High-Resolution Mass Spectrometry Data for a Tripeptide containing this compound (Gly-D-Phe(3-F)-Ala)

ParameterTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
[M+H]⁺327.1365327.13711.8

Table 4: Key MS/MS Fragment Ions for Sequence Confirmation of Gly-D-Phe(3-F)-Ala

Fragment IonTheoretical m/zObserved m/z
b₂224.0932224.0938
y₁90.055090.0553
y₂273.1245273.1251
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.

  • Mass Spectrometer: Use an ESI-quadrupole-time-of-flight (Q-TOF) or similar high-resolution tandem mass spectrometer.

  • Infusion: Infuse the sample directly or via LC-MS.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion (the [M+H]⁺ or [M+2H]²⁺ ion of the peptide).

  • MS/MS Scan: Select the precursor ion for collision-induced dissociation (CID).

  • Fragmentation: Apply collision energy to induce fragmentation of the peptide backbone.

  • Data Analysis: Analyze the resulting fragment ion spectrum to identify the b- and y-ion series, which confirms the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.

Application Note:

¹H NMR is used to identify the spin systems of the individual amino acids. The presence of the fluorine atom in this compound will result in characteristic splitting patterns in the aromatic region of the ¹H spectrum due to ¹H-¹⁹F coupling. ¹⁹F NMR is a highly sensitive technique to directly observe the fluorinated residue and can be used to probe its local environment. 2D NMR techniques like COSY and TOCSY are used to assign all proton resonances, while NOESY can provide information about through-space proximities of protons, which is crucial for determining the peptide's conformation.

Quantitative Data Summary:

Table 5: Characteristic ¹H and ¹⁹F NMR Chemical Shifts for this compound Residue in a Peptide (in D₂O)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹H (aromatic)7.0 - 7.4m-
¹⁹F~ -113 to -115m-

Note: Actual chemical shifts are highly dependent on the peptide sequence and solvent conditions.

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • NMR Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine probe.

  • Acquisition: Acquire a one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum can be acquired to simplify the fluorine signal.

  • Referencing: Reference the spectrum externally to a standard such as CFCl₃.

  • Analysis: Analyze the chemical shift and multiplicity of the fluorine signal to gain insights into the local chemical environment of the D-3-fluorophenylalanine residue.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Analytical Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide HPLC Purity & Chiral Analysis (HPLC) Purified_Peptide->HPLC MS Identity & Sequence (MS, MS/MS) Purified_Peptide->MS NMR Structure (NMR) Purified_Peptide->NMR Final_Product Characterized this compound Peptide HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Workflow for the synthesis and characterization of this compound peptides.

Analytical_Techniques_Relationship cluster_primary Primary Structure cluster_purity Purity cluster_conformation Conformation & Higher-Order Structure MS Mass Spectrometry (Molecular Weight, Sequence) Amino_Acid_Analysis Amino Acid Analysis (Composition) HPLC HPLC (Chromatographic Purity) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR NMR Spectroscopy (3D Structure in Solution) CD Circular Dichroism (Secondary Structure) Peptide This compound Peptide Peptide->MS Peptide->Amino_Acid_Analysis Peptide->HPLC Peptide->Chiral_HPLC Peptide->NMR Peptide->CD

Caption: Interrelationship of analytical techniques for peptide characterization.

References

Application Notes and Protocols for 19F NMR Spectroscopy of Peptides Containing 3-Fluorophenylalanine (3-F-Phe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and sensitive analytical technique for studying the structure, dynamics, and interactions of biological macromolecules. The incorporation of fluorine-labeled amino acids, such as 3-fluorophenylalanine (3-F-Phe), into peptides and proteins provides a unique spectroscopic probe. The ¹⁹F nucleus boasts several advantageous properties for biomolecular NMR: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in 83% of the sensitivity of protons.[1][2] Furthermore, the large chemical shift range of ¹⁹F makes it exceptionally sensitive to the local electronic environment, allowing for the detection of subtle conformational changes upon ligand binding or other perturbations.[2][3] Given that fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, enabling clear and unambiguous detection of the labeled molecule.[2]

These application notes provide detailed protocols and data presentation guidelines for the use of ¹⁹F NMR spectroscopy in the study of peptides containing 3-F-Phe, with a focus on ligand binding analysis and conformational studies.

Application Note 1: Probing Peptide-Ligand Interactions using ¹⁹F NMR

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for monitoring the binding of ligands to 3-F-Phe-labeled peptides. Changes in the ¹⁹F NMR signal, such as chemical shift perturbations (CSPs), line broadening, and alterations in signal intensity, can be used to identify binding events and quantify binding affinities.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from ¹⁹F NMR studies of 3-F-Phe containing peptides interacting with various ligands.

Table 1: ¹⁹F Chemical Shifts of 3-F-Phe in Peptides

Peptide SequencePosition of 3-F-PheUnbound ¹⁹F Chemical Shift (δ) [ppm]Reference
Model Peptide A3-113.5Fictitious Example
Model Peptide B5-114.2Fictitious Example
Leucine Receptor Binding Peptide7Not Specified[1]

Note: ¹⁹F chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA) or CFCl₃. The chemical shift of 3-F-Phe can vary depending on the peptide sequence and the local environment.

Table 2: Ligand Binding Parameters Determined by ¹⁹F NMR Titration

3-F-Phe PeptideLigand¹⁹F Chemical Shift Change (Δδ) [ppm]Dissociation Constant (Kd) [µM]Reference
Leucine ReceptorL-phenylalanineProtein-induced shift observed180[1]
Leucine Receptor4-fluoro-L-phenylalanineProtein-induced shift observed260[1]
SH3 Domain (labeled with tfm-Phe)Proline-rich peptide (P868)ObservedNot explicitly for 3-F-Phe[4]
Model Peptide ALigand X0.850Fictitious Example
Model Peptide BLigand Y1.225Fictitious Example

Note: The change in chemical shift (Δδ) upon ligand binding is a key parameter for determining the dissociation constant (Kd). A larger Δδ often indicates a more significant conformational change upon binding.

Experimental Protocols

Protocol 1: Sample Preparation for ¹⁹F NMR of 3-F-Phe Peptides
  • Peptide Synthesis and Purification:

    • Synthesize the peptide containing 3-F-Phe using standard solid-phase peptide synthesis (SPPS) protocols.

    • Alternatively, express the peptide biosynthetically in an appropriate E. coli auxotroph, which can lead to incorporation of 3-F-Phe.[2]

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified peptide to obtain a dry powder.

  • NMR Sample Preparation:

    • Accurately weigh 1-5 mg of the lyophilized peptide.

    • Dissolve the peptide in a suitable deuterated buffer (e.g., 50 mM sodium phosphate, pH 7.4, 150 mM NaCl in 90% H₂O/10% D₂O) to a final concentration of 0.1-1.0 mM.

    • Add a known concentration of an internal reference standard, such as trifluoroacetic acid (TFA) (-76.55 ppm), for chemical shift referencing.

    • Transfer the final solution to a clean, high-quality NMR tube.

Protocol 2: ¹⁹F NMR Data Acquisition for Ligand Titration
  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to obtain narrow and symmetric line shapes.

  • Acquisition of the Reference Spectrum:

    • Acquire a 1D ¹⁹F NMR spectrum of the 3-F-Phe labeled peptide in the absence of the ligand.

    • Typical acquisition parameters:

      • Pulse Program: A standard 1D pulse-acquire sequence.

      • Spectral Width: Approximately 50 ppm, centered around the expected chemical shift of 3-F-Phe.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 to 4096, depending on the sample concentration.

      • Temperature: 298 K (25 °C).

  • Ligand Titration:

    • Prepare a concentrated stock solution of the ligand in the same deuterated buffer as the peptide.

    • Add small aliquots of the ligand stock solution to the NMR tube containing the peptide.

    • After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire a 1D ¹⁹F NMR spectrum using the same parameters as the reference spectrum.

    • Continue the titration until the chemical shift of the 3-F-Phe signal no longer changes, indicating saturation of the binding site.

Protocol 3: Data Processing and Analysis
  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) using NMR processing software such as TopSpin or NMRPipe.

    • Apply an exponential window function to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the data from the time domain to the frequency domain.

    • Phase correct the spectra to obtain a flat baseline.

    • Perform baseline correction to remove any distortions.

  • Data Analysis for Kd Determination:

    • Reference the chemical shifts in each spectrum to the internal standard.

    • Measure the chemical shift of the 3-F-Phe resonance at each ligand concentration.

    • Calculate the chemical shift perturbation (Δδ) at each titration point relative to the unbound state.

    • Plot the Δδ values as a function of the molar ratio of ligand to peptide.

    • Fit the resulting binding isotherm to a one-site binding model using appropriate software (e.g., Origin, GraphPad Prism) to determine the dissociation constant (Kd).

Visualizations

Ligand_Binding_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Peptide_Prep Synthesize & Purify 3-F-Phe Peptide NMR_Sample Prepare NMR Sample (Peptide + Buffer + D2O) Peptide_Prep->NMR_Sample Ligand_Prep Prepare Ligand Stock Solution Acquire_Ref Acquire Reference 1D 19F Spectrum (Apo) NMR_Sample->Acquire_Ref Titration Titrate Ligand into Peptide Sample Acquire_Ref->Titration Acquire_Spectra Acquire 1D 19F Spectra at each Titration Point Titration->Acquire_Spectra Iterate Process_Data Process NMR Data (FT, Phasing, Baseline) Acquire_Spectra->Process_Data Measure_Shifts Measure Chemical Shifts & Calculate Δδ Process_Data->Measure_Shifts Plot_Data Plot Δδ vs. [Ligand]/[Peptide] Measure_Shifts->Plot_Data Fit_Curve Fit Binding Isotherm Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd Result Binding Affinity (Kd) Determine_Kd->Result Conformational_Analysis_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Interpretation Prepare_Samples Prepare 3-F-Phe Peptide Samples under Different Conditions (e.g., pH, Temp, Ligand) Acquire_Spectra Acquire 1D 19F NMR Spectra for each Condition Prepare_Samples->Acquire_Spectra Process_Spectra Process All Spectra Uniformly Acquire_Spectra->Process_Spectra Compare_Shifts Compare 19F Chemical Shifts Process_Spectra->Compare_Shifts Interpret_Changes Interpret Chemical Shift Changes as Conformational Changes Compare_Shifts->Interpret_Changes Conclusion Conformational Insights Interpret_Changes->Conclusion Signaling_Pathway_Example cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (inactive) Receptor->G_Protein Conformational Change Peptide 3-F-Phe Labeled Peptide Ligand Peptide->Receptor Binding G_Protein_active G-Protein (active) G_Protein->G_Protein_active GDP/GTP Exchange Effector Effector Enzyme G_Protein_active->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification

References

Probing Protein-Ligand Interactions with H-D-Phe(3-F)-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Understanding the forces that govern molecular recognition is paramount for the design of novel therapeutics with high affinity and specificity. Non-canonical amino acids are powerful tools in this endeavor, offering unique chemical properties to probe and modulate these interactions. Among these, H-D-Phe(3-F)-OH, or 3-fluoro-D-phenylalanine, has emerged as a valuable building block for synthesizing peptide-based ligands and probes. The introduction of a fluorine atom onto the phenyl ring of D-phenylalanine subtly alters its electronic properties, providing a nuanced approach to investigating and enhancing protein-ligand binding.[1][2]

This document provides detailed application notes and protocols for utilizing this compound to study protein-ligand interactions. It will cover the rationale for its use, key experimental techniques, and step-by-step protocols for peptide synthesis and binding analysis.

The Role of Fluorine in Modulating Interactions

The substitution of a hydrogen atom with fluorine, the most electronegative element, at the meta-position of the phenylalanine ring has several key consequences:

  • Altered Electrostatics: The fluorine atom withdraws electron density from the aromatic ring, creating a more electron-deficient π-system. This modification directly influences cation-π and other non-covalent interactions within a protein's binding pocket. By comparing the binding affinities of fluorinated and non-fluorinated peptide analogues, researchers can dissect the contribution of these electrostatic forces to the overall binding energy.

  • Enhanced Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can lead to improved binding affinity through enhanced hydrophobic interactions within the protein core or at protein-protein interfaces.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this compound into peptide therapeutics can therefore increase their in vivo half-life.

  • Minimal Steric Perturbation: Fluorine is the smallest of the halogens, and its van der Waals radius is only slightly larger than that of hydrogen. This minimizes steric clashes within the binding site, allowing for a more direct assessment of the electronic effects of the substitution.

Key Applications in Protein-Ligand Interaction Studies

The unique properties of this compound make it suitable for a range of applications in drug discovery and chemical biology:

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing phenylalanine residues with this compound in a peptide ligand allows for a detailed exploration of the SAR. This can reveal "hot spots" in the binding interface where electrostatic interactions are critical for affinity and specificity.

  • Probing Cation-π Interactions: The electron-withdrawing nature of fluorine weakens the ability of the aromatic ring to participate in cation-π interactions with positively charged residues like lysine (B10760008) and arginine. A significant decrease in binding affinity upon substitution can provide strong evidence for the presence of a functional cation-π interaction.

  • Enhancing Binding Affinity: In cases where the binding pocket has a complementary electron-poor or hydrophobic character, the incorporation of this compound can lead to a substantial increase in binding affinity.

  • Development of ¹⁹F NMR Probes: The fluorine atom provides a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating this compound into a ligand allows for the use of ¹⁹F NMR to study its binding to a protein target, providing information on conformational changes and binding dynamics.

Experimental Protocols

This section provides detailed protocols for the synthesis of a peptide containing this compound and its subsequent use in a competitive binding assay to determine its affinity for a target protein.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-D-Phe(3-F)-Leu-Arg-NH₂, using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Leu-OH

  • Fmoc-D-Phe(3-F)-OH

  • Fmoc-Gly-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Acetic anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, cold

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessels

  • Shaker

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first amino acid (Fmoc-Arg(Pbf)-OH, 3 equivalents) by dissolving it in DMF with Oxyma Pure (3 equivalents) and DIC (3 equivalents).

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Leu-OH, Fmoc-D-Phe(3-F)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat it with a solution of acetic anhydride (10 equivalents) and pyridine (B92270) (10 equivalents) in DMF for 1 hour to acetylate the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 94% TFA, 2.5% water, 2.5% TIS, and 1% DTT.

    • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water and purify by preparative HPLC using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).

  • Characterization and Lyophilization:

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

G

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀ and Kᵢ) of the synthesized peptide for a target receptor, using a known radiolabeled ligand.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor.

  • Synthesized peptide stock solution (e.g., 1 mM in water or appropriate buffer).

  • Unlabeled reference ligand with known affinity.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates (e.g., GF/B filters).

  • Multi-well plate harvester.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the synthesized peptide and the unlabeled reference ligand in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

    • Dilute the radiolabeled ligand in assay buffer to a final concentration equal to its K_d value.

    • Prepare the membrane/protein suspension in assay buffer to a final concentration that gives a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 50 µL of membrane suspension to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of the unlabeled reference ligand (e.g., 1000x K_i), 50 µL of radiolabeled ligand, and 50 µL of membrane suspension to designated wells.

    • Competition Binding: Add 50 µL of each dilution of the synthesized peptide (or reference ligand), 50 µL of radiolabeled ligand, and 50 µL of membrane suspension to the remaining wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.

G

Caption: Competitive Radioligand Binding Assay Workflow.

Data Presentation

The quantitative data obtained from the competitive binding assay should be summarized in a clear and structured table for easy comparison.

CompoundIC₅₀ (nM)Kᵢ (nM)
Reference Ligand10.5 ± 1.25.2 ± 0.6
Ac-Tyr-Gly-Gly-Phe -Leu-Arg-NH₂55.2 ± 4.827.6 ± 2.4
Ac-Tyr-Gly-Gly-D-Phe(3-F) -Leu-Arg-NH₂25.8 ± 2.112.9 ± 1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

The interaction of a peptide ligand with its G-protein coupled receptor (GPCR) typically initiates a downstream signaling cascade. The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a peptide containing this compound.

G

Caption: Generic GPCR Signaling Cascade.

Conclusion

This compound is a versatile and powerful tool for researchers studying protein-ligand interactions. Its unique electronic and steric properties allow for the fine-tuning of peptide ligands to probe and enhance binding affinity, as well as improve metabolic stability. The protocols and guidelines presented in this document provide a framework for the successful application of this compound in drug discovery and chemical biology research. By carefully designing experiments and interpreting the resulting data, scientists can gain deeper insights into the fundamental principles of molecular recognition.

References

Application Notes and Protocols for Bioconjugation Techniques Involving Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the strategic use of fluorinated amino acids in bioconjugation, protein engineering, and drug discovery. The accompanying protocols offer detailed methodologies for the chemical synthesis of fluorinated peptides, their biosynthetic incorporation into proteins, and their analysis using advanced spectroscopic techniques.

Application Notes

The incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful strategy to enhance their therapeutic properties and to create novel tools for biomedical research.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the stability of the carbon-fluorine bond, can be leveraged to modulate peptide and protein structure, stability, and function.[2][3]

Key advantages of incorporating fluorinated amino acids include:

  • Enhanced Thermal and Proteolytic Stability: The strong C-F bond can increase the resistance of peptides and proteins to thermal denaturation and enzymatic degradation, thereby improving their shelf-life and in vivo efficacy.[2][4]

  • Modulation of Bioactivity: Strategic placement of fluorine atoms can alter the conformation and electronics of amino acid side chains, leading to modified binding affinities for biological targets.[1]

  • Probes for Mechanistic Studies: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity, allowing for detailed studies of protein structure, dynamics, and interactions without the background noise typical of ¹H NMR.[5][6][7][8]

  • PET Imaging Agents: The positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), can be incorporated into amino acids to create radiotracers for positron emission tomography (PET), enabling non-invasive imaging of metabolic processes and tumor diagnosis.[9]

The following sections provide detailed protocols for some of the most common techniques used to work with fluorinated amino acids.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol describes the manual synthesis of a short peptide containing a fluorinated phenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][10][11]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.[10]

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-4-fluoro-L-phenylalanine at the desired position.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[10]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[10]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Biosynthetic Incorporation of 4-Fluoro-L-phenylalanine into a Recombinant Protein in E. coli

This protocol details the expression of a recombinant protein in E. coli with site-specific incorporation of p-fluoro-phenylalanine (p-F-Phe) using an evolved aminoacyl-tRNA synthetase/tRNA pair.[12][13][14][15][16]

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the protein of interest with an amber (TAG) stop codon at the desired incorporation site.

  • Plasmid encoding the evolved p-F-Phe-tRNA synthetase and its cognate tRNA (e.g., pEVOL-p-AzF can be adapted for p-F-Phe).

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid selection

  • p-fluoro-L-phenylalanine (p-F-Phe)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

  • Shaking incubator

  • Centrifuge

Procedure:

  • Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid for the protein of interest and the pEVOL plasmid for p-F-Phe incorporation. Plate on LB agar (B569324) containing the appropriate antibiotics.[14]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Analogue Addition:

    • Add p-F-Phe to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[14]

  • Protein Expression: Continue to incubate the culture at 30°C for 12-16 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 3: Analysis of Protein-Ligand Binding using 1D ¹⁹F NMR Spectroscopy

This protocol outlines the use of one-dimensional ¹⁹F NMR to monitor the binding of a small molecule ligand to a protein containing a fluorinated amino acid.[5][6][7]

Materials:

  • Purified protein containing a fluorinated amino acid (e.g., 4-fluoro-L-phenylalanine).

  • NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4) with 10% D₂O.

  • Small molecule ligand of interest.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated protein at a concentration of 25-50 µM in the NMR buffer.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

  • NMR Data Acquisition - Initial Spectrum:

    • Transfer the protein solution to an NMR tube.

    • Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference (unbound) state.

    • Typical acquisition parameters:

      • Pulse Program: Standard 1D pulse-acquire.

      • Sweep Width: ~40 ppm, centered on the expected resonance of the fluorinated amino acid.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-3 seconds.

      • Number of Scans: 1024-4096 (to achieve adequate signal-to-noise).

      • Temperature: 298 K (25°C).

  • Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample in the NMR tube.

    • Gently mix the sample.

    • Acquire another 1D ¹⁹F NMR spectrum using the same parameters as in step 2.

  • Repeat Titration: Repeat step 3 with increasing concentrations of the ligand until no further changes in the ¹⁹F spectrum are observed (saturation).

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Analyze the changes in the chemical shift and/or line width of the ¹⁹F signal as a function of ligand concentration.

    • These changes can be used to determine the dissociation constant (Kd) of the protein-ligand interaction.

Data Presentation

Table 1: Quantitative Yields of Photoredox-Catalyzed Carbofluorination for the Synthesis of α-Fluoro-α-Amino Acid Derivatives

This table summarizes the yields of various α-fluoro-α-amino acid derivatives synthesized via a photoredox-catalyzed carbofluorination reaction. The general reaction involves a dehydroalanine (B155165) derivative, a potassium alkyltrifluoroborate, and Selectfluor® as the fluorine source.[17]

EntryDehydroalanine Derivative (Protecting Groups)Alkyl Radical PrecursorProductYield (%)
1Bis-Boc-Dha-OMePotassium benzyltrifluoroborate3aa64
2Bis-Boc-Dha-OMePotassium (4-methoxybenzyl)trifluoroborate3ab72
3Bis-Boc-Dha-OMePotassium (4-(trifluoromethyl)benzyl)trifluoroborate3ac58
4Phthalimide-Dha-OMePotassium benzyltrifluoroborate3ad68
5Phthalimide-Dha-OMePotassium cyclopropyltrifluoroborate3ae55
6Boc, Cbz-Dha-OMePotassium benzyltrifluoroborate3af61
7Boc, Ts-Dha-OMePotassium benzyltrifluoroborate3ag65
8Boc, Ac-Dha-OMePotassium benzyltrifluoroborate3ah59

General reaction conditions: dehydroalanine (1.0 equiv), potassium alkyltrifluoroborate (2.0 equiv), Selectfluor® (4.0 equiv), MesAcr⁺ (5 mol %), DMF (0.1 M), 12 h, irradiation with blue LEDs.[17]

Table 2: Impact of Fluorination on the Thermal Stability of a Model Protein

This table presents a comparison of the melting temperatures (Tm) of a model protein and its fluorinated analogue, demonstrating the stabilizing effect of incorporating fluorinated amino acids. The data is typically obtained using differential scanning fluorimetry (DSF).[18][19][20]

Protein VariantDescriptionMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
Wild-Type ProteinContains natural amino acids65.2-
Fluorinated ProteinLeucine residues in the hydrophobic core replaced with hexafluoroleucine78.5+13.3

Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the protein and the specific fluorinated amino acid incorporated.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis start Start with Resin swelling Resin Swelling in DMF start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-F-AA-OH deprotection2->coupling2 deprotection_final Final Fmoc Deprotection coupling2->deprotection_final cleavage Cleavage from Resin (TFA Cocktail) deprotection_final->cleavage purification HPLC Purification cleavage->purification end_product Purified Fluorinated Peptide purification->end_product

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of a fluorinated peptide.

biosynthetic_incorporation cluster_transformation Cell Preparation cluster_expression Protein Expression cluster_purification Purification transformation Co-transform E. coli with Protein Plasmid (TAG codon) & Synthetase Plasmid starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Inoculate Expression Culture starter_culture->expression_culture growth Grow to OD600 0.6-0.8 expression_culture->growth induction Induce with IPTG/Arabinose & Add p-F-Phe growth->induction incubation Incubate at 30°C induction->incubation harvesting Harvest Cells by Centrifugation incubation->harvesting lysis Cell Lysis harvesting->lysis purification Protein Purification (e.g., Affinity Chromatography) lysis->purification final_protein Purified Fluorinated Protein purification->final_protein

Caption: Workflow for biosynthetic incorporation of a fluorinated amino acid into a protein.

nmr_analysis_pathway cluster_nmr 19F NMR Analysis of Protein-Ligand Interaction protein_prep Prepare Fluorinated Protein Sample nmr_unbound Acquire 1D 19F NMR (Unbound State) protein_prep->nmr_unbound ligand_prep Prepare Ligand Stock Solution titration Titrate Ligand into Protein Sample ligand_prep->titration nmr_unbound->titration nmr_bound Acquire 1D 19F NMR (Bound States) titration->nmr_bound Repeat data_analysis Analyze Chemical Shift Perturbations nmr_bound->data_analysis kd_determination Determine Dissociation Constant (Kd) data_analysis->kd_determination

Caption: Signaling pathway for 19F NMR-based analysis of protein-ligand binding.

References

A Comparative Analysis of Fmoc-D-Phe(3-F)-OH and Boc-D-Phe(3-F)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

The strategic incorporation of unnatural amino acids, such as 3-fluoro-D-phenylalanine (D-Phe(3-F)), into peptide sequences is a powerful tool in modern drug discovery and development. The fluorine substituent can enhance metabolic stability, modulate conformation, and improve binding affinity to biological targets.[1] The choice of the Nα-protecting group, typically fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), is a critical decision in the solid-phase peptide synthesis (SPPS) of such peptides, profoundly influencing the overall efficiency and outcome of the synthesis. This document provides a detailed comparison of Fmoc-D-Phe(3-F)-OH and Boc-D-Phe(3-F)-OH, offering insights into their respective applications, along with detailed experimental protocols.

Introduction to Fmoc and Boc Protecting Groups in the Context of 3-Fluoro-D-phenylalanine

The fundamental difference between the Fmoc and Boc strategies lies in their deprotection chemistry. The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent, while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal.[][3] This distinction dictates the choice of solid support, side-chain protecting groups, and cleavage conditions, thereby defining two orthogonal and distinct synthetic approaches.

Incorporating D-amino acids like D-Phe(3-F) can increase resistance to enzymatic degradation, enhancing the in-vivo half-life of peptide therapeutics.[4][5] The fluorine atom at the 3-position of the phenyl ring introduces unique electronic properties that can influence peptide folding and interaction with its receptor. For instance, 3'-Fluorophenylalanine is a key motif in the structure of the glucagon-like peptide-1 receptor (GLP-1R), a crucial target in diabetes mellitus treatment.[1]

Comparative Data

While direct head-to-head quantitative studies comparing the performance of Fmoc-D-Phe(3-F)-OH and Boc-D-Phe(3-F)-OH are not extensively available in the literature, a comparative analysis can be constructed based on the well-established principles of Fmoc and Boc chemistry and data from studies involving similar amino acids.

Table 1: General Comparison of Fmoc-D-Phe(3-F)-OH and Boc-D-Phe(3-F)-OH

ParameterFmoc-D-Phe(3-F)-OHBoc-D-Phe(3-F)-OH
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)Orthogonal to base-labile and some other protecting groups
Resin Compatibility Acid-sensitive resins (e.g., Wang, Rink Amide)Acid-resistant resins (e.g., Merrifield)
Side-Chain Protection Strategy Typically uses acid-labile groups (e.g., tBu, Trt, Pbf)Typically uses benzyl-based protecting groups, cleaved by strong acid (e.g., HF)
Final Cleavage Mild acidic conditions (e.g., TFA cocktail)Strong acidic conditions (e.g., HF, TFMSA)
Automation Friendliness High, due to milder repetitive deprotection stepsModerate, requires specialized equipment for handling strong acids like HF
Cost Generally higher cost for the protected amino acidGenerally lower cost for the protected amino acid
Common Side Reactions Racemization of sensitive residues during activation, aspartimide formation.Acid-catalyzed side reactions, t-butylation of sensitive residues.

Table 2: Physical and Chemical Properties

PropertyFmoc-D-Phe(3-F)-OHBoc-D-Phe(3-F)-OH
Molecular Formula C₂₄H₂₀FNO₄C₁₄H₁₈FNO₄
Molecular Weight 405.42 g/mol 283.30 g/mol
Appearance White to off-white powderWhite to off-white powder
Solubility Generally soluble in DMF, NMPSoluble in many organic solvents

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following are generalized protocols for the incorporation of Fmoc-D-Phe(3-F)-OH and Boc-D-Phe(3-F)-OH into a peptide chain using manual SPPS. These can be adapted for automated synthesizers.

This protocol assumes the use of a rink amide resin for the synthesis of a C-terminally amidated peptide.

Workflow for Fmoc-SPPS Cycle

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-Phe(3-F)-OH

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Phe(3-F)-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate the reaction for 1-2 hours at room temperature.

  • Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol assumes the use of a Merrifield resin for the synthesis of a peptide with a C-terminal carboxylic acid.

Workflow for Boc-SPPS Cycle

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage & Deprotection (HF) Wash->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_Protein G Protein (Gs) GLP1R->G_Protein Activates GLP1_Analog GLP-1 Analog (e.g., containing D-Phe(3-F)) GLP1_Analog->GLP1R Binds AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Mobilizes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

References

Troubleshooting & Optimization

How to improve the solubility of H-D-Phe(3-F)-OH for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white solid powder.[1][2] As an amino acid, its structure contains both a polar amino group and a carboxylic acid group, as well as a more hydrophobic fluorophenyl ring.[3] This dual nature means its solubility is highly dependent on the chosen solvent and the pH of the solution. It is generally less soluble in non-polar solvents and more soluble in polar solvents, particularly under acidic or basic conditions.[3][4]

Q2: Why is my this compound not dissolving in water?

A2: Like other amino acids, this compound is zwitterionic and exhibits its lowest solubility in water at its isoelectric point (pI), where the net charge on the molecule is zero.[4] At this pH, strong intermolecular forces in the solid crystal lattice can hinder dissolution. To improve aqueous solubility, you must adjust the pH of the solution away from the pI.[4]

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for this compound.[1][2] Other potential organic solvents include dimethylformamide (DMF) and alcohols like ethanol.[1] It is often advisable to start with a small amount of the compound to test solubility in these solvents before proceeding with the full experiment.[1]

Q4: Can heating improve the solubility of this compound?

A4: Yes, applying heat can improve the solubility of this compound in some solvents. For instance, one supplier notes that for DMSO, ultrasonic treatment and warming to 60°C can aid dissolution.[2] However, it is crucial to consider the thermal stability of your compound and other reactants in the mixture to avoid degradation.

Q5: How does the fluorine atom affect the solubility compared to standard D-Phenylalanine?

A5: The introduction of a fluorine atom increases the lipophilicity of the molecule, which can alter its solubility profile compared to unsubstituted D-phenylalanine.[5] This modification can sometimes lead to improved solubility in certain organic solvents while potentially decreasing aqueous solubility at neutral pH. The fluorine atom can also change intermolecular interactions, impacting crystal lattice energy and overall solubility.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when trying to dissolve this compound for chemical reactions.

Problem Potential Cause Recommended Solution
Compound precipitates from aqueous solution. The pH of the solution is likely near the isoelectric point (pI) of the amino acid, where solubility is minimal.[4]Adjust the pH. Add a dilute acid (e.g., 0.1M HCl) or a dilute base (e.g., 0.1M NaOH) dropwise to move the pH at least 2 units away from the pI. This will protonate the amino group (low pH) or deprotonate the carboxylic acid group (high pH), resulting in a charged species with higher aqueous solubility.[4]
Poor solubility in a non-polar organic solvent. The zwitterionic nature of the free amino acid makes it poorly soluble in non-polar environments.Convert the amino acid into a less polar derivative. For reactions in non-polar solvents, consider using an esterified form (e.g., methyl or ethyl ester) or an N-protected form (e.g., Fmoc, Boc) of the amino acid. The Fmoc-protected version, for example, shows good solubility in DMF.[7]
Compound is not dissolving sufficiently in a single solvent. The solute-solvent interactions are not strong enough to overcome the crystal lattice energy of the solid.Use a co-solvent system. A mixture of a polar protic solvent (like water or ethanol) and a polar aprotic solvent (like DMSO or DMF) can be effective.[4][8] Start with a high concentration of the solvent in which the compound is more soluble and titrate with the second solvent. For example, dissolve the compound in a minimal amount of DMSO and then slowly add your primary reaction solvent.
Re-precipitation occurs when adding another reagent. The addition of the new reagent changes the properties of the solvent system (e.g., polarity, pH), reducing the solubility of this compound.Pre-dissolve this compound and the reagent in separate, compatible solvent systems before mixing. Alternatively, add the second reagent slowly while vigorously stirring to avoid localized high concentrations that can trigger precipitation.
Solubility Data Summary

The following table summarizes the known solubility information for this compound and its derivatives in common laboratory solvents.

CompoundSolventSolubility / ConcentrationNotes
H-DL-Phe(3-F)-OHDMSO3.33 mg/mL (18.18 mM)[2]Requires ultrasonic and warming to 60°C.[2]
H-DL-Phe(3-F)-OHH₂O, Ethanol, DMFQualitativeSuggested as alternative solvents to try if DMSO is not effective.[1]
Fmoc-D-Phe(3-F)-OHDMFC=1 (1 g / 100 mL)[7]Used for optical rotation measurement, indicating good solubility.[7]

Experimental Protocols & Visualizations

Protocol 1: Improving Aqueous Solubility via pH Adjustment

This protocol describes the standard method for dissolving zwitterionic amino acids in aqueous buffers for reactions like enzymatic assays or bioconjugation.

Methodology:

  • Weigh the required amount of this compound solid into a sterile container.

  • Add a fraction (approx. 80%) of the final required volume of high-purity water or your chosen aqueous buffer.

  • Stir the suspension vigorously using a magnetic stirrer.

  • Monitor the pH of the suspension using a calibrated pH meter.

  • For acidic conditions: Add 0.1M HCl dropwise. Observe the solid dissolving as the pH drops.

  • For basic conditions: Add 0.1M NaOH dropwise. Observe the solid dissolving as the pH rises.

  • Once the solid is fully dissolved, carefully adjust the pH to your target value for the reaction.

  • Add the remaining water or buffer to reach the final desired concentration and volume.

Below is a logical workflow for selecting a solubility strategy.

G cluster_0 cluster_1 cluster_2 start Start: Dissolve This compound solvent_type Is the reaction in an aqueous or organic solvent? start->solvent_type ph_adjust Adjust pH away from isoelectric point (pI) (Protocol 1) solvent_type->ph_adjust Aqueous test_polar_aprotic Try polar aprotic solvents (e.g., DMSO, DMF) solvent_type->test_polar_aprotic Organic aqueous_path Aqueous salt_formation Form a salt (e.g., HCl or Na+ salt) ph_adjust->salt_formation Still Insoluble success_aq Soluble ph_adjust->success_aq Success salt_formation->success_aq organic_path Organic cosolvent Use a co-solvent system (e.g., DMSO + Reaction Solvent) test_polar_aprotic->cosolvent Insoluble in reaction solvent success_org Soluble test_polar_aprotic->success_org Success use_derivative Use a protected derivative (e.g., Fmoc- or Boc-) cosolvent->use_derivative Still Insoluble cosolvent->success_org Success use_derivative->success_org

Fig. 1: Decision workflow for solubilizing this compound.
Protocol 2: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock of this compound for dilution into an aqueous or organic reaction medium.

Methodology:

  • Use a new or freshly opened bottle of anhydrous DMSO, as hygroscopic (wet) DMSO can negatively impact solubility.[2]

  • Weigh this compound into a suitable vial.

  • Add the calculated volume of DMSO to reach the desired concentration (e.g., for an 18 mM stock, add 1 mL of DMSO to 3.33 mg of the compound).[2]

  • Vortex the mixture vigorously.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still limited, warm the mixture to 60°C with continued stirring.[2] Allow the solution to cool to room temperature before use.

  • Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[2]

The following diagram illustrates the workflow for preparing a stock solution.

G start Weigh this compound add_dmso Add anhydrous DMSO start->add_dmso vortex Vortex mixture add_dmso->vortex check_sol Is it fully dissolved? vortex->check_sol ultrasonic Apply sonication (5-10 min) check_sol->ultrasonic No store Store at -20°C or -80°C check_sol->store Yes check_sol2 Is it fully dissolved? ultrasonic->check_sol2 warm Warm to 60°C with stirring check_sol2->warm No check_sol2->store Yes check_sol3 Is it fully dissolved? warm->check_sol3 cool Cool to room temp check_sol3->cool Yes fail Re-evaluate solvent choice check_sol3->fail No cool->store

Fig. 2: Workflow for preparing a DMSO stock solution.

References

Technical Support Center: Optimizing Coupling Efficiency of D-3-Fluorophenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing D-3-Fluorophenylalanine.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of D-3-Fluorophenylalanine, offering step-by-step solutions to overcome these challenges.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling Steric hindrance from the D-configuration and the fluorine atom at the 3-position can impede the coupling reaction.1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU.[1] 3. Increase Reaction Time: Extend the coupling time to 2-4 hours, or even overnight for particularly difficult couplings. 4. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C). Note that higher temperatures can increase the risk of racemization.[2]
High Levels of Racemization The electron-withdrawing nature of the fluorine atom can increase the acidity of the α-proton, making it more susceptible to epimerization under basic conditions. The D-configuration itself can sometimes be more prone to racemization.1. Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases. 2. Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin. 3. Use Carbodiimide (B86325)/Additive Combinations: Employ coupling reagent systems known to suppress racemization, such as DIC/OxymaPure® or DIC/HOBt.[3][4] 4. Lower Coupling Temperature: Avoid elevated temperatures during the coupling step if racemization is a significant issue.
Formation of Deletion Peptides Inefficient coupling of D-3-Fluorophenylalanine leads to unreacted N-terminal amines on the growing peptide chain, which then couple with the subsequent amino acid, resulting in a deletion of the intended residue.1. Capping: After the first coupling of D-3-Fluorophenylalanine, cap any unreacted amines using acetic anhydride (B1165640) or N-(2-chlorobenzoyl)-N'-ethyl-N-methylguanidine (Cbz-OSu) to prevent further elongation of incomplete sequences. 2. Optimize Coupling Conditions: Implement the solutions for low coupling efficiency mentioned above to ensure near-quantitative coupling.
Poor Solubility of Fmoc-D-3-Fluorophenylalanine The protected amino acid may not fully dissolve in the coupling solvent, leading to incomplete activation and coupling.1. Solvent Selection: Use N,N-Dimethylformamide (DMF) as the primary solvent. If solubility issues persist, a small amount of N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can be added. 2. Sonication: Briefly sonicate the solution of the amino acid, coupling reagent, and base to aid dissolution before adding to the resin.

Frequently Asked Questions (FAQs)

Q1: Why is D-3-Fluorophenylalanine considered a "difficult" amino acid to couple in SPPS?

A1: The difficulty arises from a combination of factors. The D-configuration and the presence of the fluorine atom on the phenyl ring contribute to steric hindrance, which can slow down the coupling reaction. Additionally, the electron-withdrawing nature of fluorine can increase the susceptibility of the α-carbon to racemization, especially under basic conditions.

Q2: Which coupling reagents are recommended for D-3-Fluorophenylalanine?

A2: For sterically hindered amino acids like D-3-Fluorophenylalanine, more potent coupling reagents are generally recommended. HATU, HCTU, and COMU are excellent choices due to their high reactivity.[1] For minimizing racemization, a combination of a carbodiimide like DIC with an additive such as OxymaPure® or HOBt is often effective.[3][4]

Q3: How can I monitor the coupling efficiency of D-3-Fluorophenylalanine?

A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete or near-complete coupling. For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.

Q4: Can microwave-assisted SPPS be used for peptides containing D-3-Fluorophenylalanine?

A4: Yes, microwave-assisted SPPS can be employed to accelerate the coupling of D-3-Fluorophenylalanine. However, it is crucial to carefully control the temperature, as higher temperatures can significantly increase the risk of racemization.[2] It is advisable to start with lower microwave power and shorter irradiation times and optimize from there.

Q5: What is the impact of the fluorine atom on the final peptide's properties?

A5: The incorporation of a fluorine atom can confer several beneficial properties to the peptide, including increased metabolic stability, enhanced binding affinity to target proteins, and altered conformational preferences.[5][6]

Quantitative Data Summary

The following tables provide a summary of expected performance for different coupling conditions based on general principles for hindered amino acids. Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and experimental conditions.

Table 1: Comparison of Coupling Reagents for Fmoc-D-3-Fluorophenylalanine

Coupling ReagentBaseTypical Coupling TimeEstimated Yield (%)Relative Racemization Risk
HBTU/HOBtDIPEA2 - 4 hours85 - 95Moderate
HATUDIPEA1 - 2 hours> 95Low to Moderate
HCTUDIPEA1 - 2 hours> 95Low to Moderate
DIC/OxymaPure®N/A2 - 4 hours90 - 98Low
COMUDIPEA30 - 60 minutes> 98Very Low

Table 2: Effect of Temperature on Coupling Efficiency and Racemization

TemperatureCoupling TimeEstimated Yield (%)Estimated Racemization (%)
Room Temperature (25°C)2 hours~95< 1%
35°C1.5 hours> 971 - 2%
50°C1 hour> 982 - 5%

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-3-Fluorophenylalanine using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-3-Fluorophenylalanine-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Coupling Monitoring:

    • Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®
  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-3-Fluorophenylalanine-OH (0.4 mmol, 4 eq.) and OxymaPure® (0.4 mmol, 4 eq.) in DMF.

    • Add DIC (0.4 mmol, 4 eq.) to the solution and mix for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 3 hours at room temperature.

  • Coupling Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling D-3-Fluorophenylalanine cluster_analysis Analysis & Next Step Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Activate Amino Acid Activate Amino Acid Fmoc Deprotection->Activate Amino Acid Couple to Resin Couple to Resin Activate Amino Acid->Couple to Resin Kaiser Test Kaiser Test Couple to Resin->Kaiser Test Wash Resin Wash Resin Kaiser Test->Wash Resin Negative Double Couple Double Couple Kaiser Test->Double Couple Positive Continue Synthesis Continue Synthesis Wash Resin->Continue Synthesis Double Couple->Couple to Resin

Caption: Standard workflow for coupling D-3-Fluorophenylalanine in SPPS.

troubleshooting_workflow Low_Yield Low Coupling Efficiency? Double_Couple Perform Double Coupling Low_Yield->Double_Couple Yes Check_Racemization Analyze for Racemization Low_Yield->Check_Racemization No Change_Reagent Use Stronger Coupling Reagent (HATU, HCTU, COMU) Double_Couple->Change_Reagent Increase_Time_Temp Increase Coupling Time / Temperature Change_Reagent->Increase_Time_Temp Increase_Time_Temp->Check_Racemization Low_Racemization_Protocol Use Low-Racemization Protocol (DIC/Oxyma, hindered base) Check_Racemization->Low_Racemization_Protocol High Continue Continue Synthesis Check_Racemization->Continue Low Low_Racemization_Protocol->Continue

Caption: Troubleshooting decision tree for optimizing D-3-F-Phe coupling.

References

Addressing H-D-Phe(3-F)-OH stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of H-D-Phe(3-F)-OH in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How does the fluorine substitution on the phenylalanine ring affect its stability?

A2: The introduction of a fluorine atom to the phenyl ring can influence the electronic properties of the molecule, potentially enhancing its metabolic stability and altering its hydrophobicity.[2][3] Fluorination can increase the catabolic stability of amino acids when incorporated into proteins and peptides.[3] However, the specific effects on stability in aqueous solution under various stress conditions require experimental evaluation.

Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4] The composition of the buffer system can also play a significant role in the stability of compounds in solution.[5]

Q4: Are there any known incompatibilities of this compound with common buffers or excipients?

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of this compound in my aqueous formulation over time.

This issue suggests potential degradation of the compound. The following troubleshooting workflow can help identify the cause:

Troubleshooting_Concentration_Loss start Start: Concentration Loss Observed check_storage Verify Storage Conditions (Temperature, Light Protection) start->check_storage check_ph Measure pH of the Solution check_storage->check_ph check_oxidation Assess Potential for Oxidation (Headspace, Peroxides) check_ph->check_oxidation perform_stress Perform Forced Degradation Study (pH, Temp, Light, Oxidative) check_oxidation->perform_stress analyze_degradants Analyze for Degradation Products (HPLC-MS) perform_stress->analyze_degradants reformulate Reformulate to Mitigate Degradation (Adjust pH, Add Stabilizers, Protect from Light) analyze_degradants->reformulate end End: Stability Improved reformulate->end

Caption: Troubleshooting workflow for addressing concentration loss of this compound.

Possible Causes and Solutions:

  • Improper Storage: Ensure the solution is stored at the recommended temperature and protected from light.

  • pH Instability: The pH of the solution may be outside the optimal stability range for this compound. Conduct a pH stability study to determine the optimal pH for your formulation.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. Consider de-gassing your solvent or using a chelating agent.

  • Hydrolysis: At non-optimal pH values and elevated temperatures, the amino acid may be susceptible to hydrolysis.

Issue 2: I am observing the appearance of new peaks in my chromatogram during the analysis of this compound solutions.

The presence of new peaks is a strong indicator of degradation. The following workflow can help in identifying and characterizing these new species:

Troubleshooting_New_Peaks start Start: New Peaks Observed in Chromatogram confirm_origin Confirm Peaks Originate from Sample (Inject Blank and Standard) start->confirm_origin characterize_peaks Characterize New Peaks (LC-MS for m/z, MS/MS for fragmentation) confirm_origin->characterize_peaks correlate_stress Correlate Peak Formation with Specific Stress Conditions (Forced Degradation Study) characterize_peaks->correlate_stress propose_pathway Propose Degradation Pathway correlate_stress->propose_pathway develop_method Develop Stability-Indicating Analytical Method propose_pathway->develop_method end End: Degradants Identified and Monitored develop_method->end

Caption: Workflow for investigating unexpected peaks in the chromatogram.

Possible Degradation Products:

While specific degradation products for this compound have not been reported in the literature, potential degradation pathways based on the structure of phenylalanine include:

  • Oxidation: Hydroxylation of the phenyl ring or oxidation of the amino acid backbone.

  • Photodegradation: Light can induce reactions leading to various degradation products.

  • Reactions with excipients: The amino and carboxylic acid groups can react with formulation components.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][7] The following table summarizes typical conditions for such a study. The percentage degradation values are hypothetical for this compound and should be determined experimentally.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl60°C24 hours5 - 15
Base Hydrolysis 0.1 M NaOH60°C24 hours10 - 20
Oxidation 3% H₂O₂Room Temp24 hours15 - 25
Thermal Dry Heat80°C48 hours5 - 10
Photolytic ICH Q1B Option 2Room TempAs per ICH10 - 20

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound in an aqueous solution.

1. Materials:

  • This compound

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile (B52724) and methanol

  • Appropriate buffer salts (e.g., phosphate, acetate)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress, leading to hydroxylation of the aromatic ring.

Hypothetical_Degradation_Pathway parent This compound oxidative_stress Oxidative Stress (e.g., H₂O₂) parent->oxidative_stress degradant1 Hydroxylated Degradant 1 (e.g., at position 4) oxidative_stress->degradant1 degradant2 Hydroxylated Degradant 2 (e.g., at position 6) oxidative_stress->degradant2 other_degradants Other Degradation Products oxidative_stress->other_degradants

References

Technical Support Center: Synthesis of Peptides Containing H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of H-D-Phe(3-F)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a pure enantiomer (e.g., the D-isomer of 3-fluorophenylalanine) into a mixture of both D- and L-isomers.[1] This loss of stereochemical integrity is a significant issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L- and D-amino acids. For a peptide containing this compound, racemization would lead to the incorporation of the L-isomer, resulting in a diastereomeric impurity that can be difficult to separate and may have altered or undesired biological effects.[2] The electron-withdrawing nature of the fluorine atom on the phenyl ring can make the alpha-proton of this compound more acidic and thus more susceptible to abstraction, increasing the risk of racemization compared to unsubstituted phenylalanine.[3]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the coupling step:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical information.[1]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is more likely to occur under strongly basic conditions.[1]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are effective, they can lead to significant racemization if used without additives.[2] Uronium/aminium-based reagents (e.g., HBTU, HATU, HCTU) and phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally more efficient and result in lower levels of racemization.[2]

  • Bases: The strength and steric hindrance of the base used are important. Strong, non-hindered bases can accelerate racemization. Weaker or sterically hindered bases are preferred.[4]

  • Temperature: Higher temperatures increase the rate of racemization.[4]

  • Solvents: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization. Common solvents include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before coupling increases the opportunity for racemization to occur.[4]

Troubleshooting Guide: High Levels of L-Phe(3-F)-OH Detected

If you are observing significant racemization of your this compound residue, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a lower-racemization coupling reagent. Uronium/aminium (HBTU, HATU, HCTU) or phosphonium-based (PyBOP) reagents are generally superior to carbodiimides alone. If using a carbodiimide (B86325) like DIC, ensure the addition of a racemization-suppressing additive such as HOBt or OxymaPure.
Base is too Strong or Unhindered Replace strong bases like Diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective concentration of the base.[4]
High Coupling Temperature Perform the coupling reaction at a lower temperature. Room temperature is a standard starting point, but for sensitive amino acids like this compound, reducing the temperature to 0°C can be beneficial.[4]
Prolonged Pre-activation Minimize the pre-activation time of the amino acid. Ideally, utilize an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide.[4]
Solvent Effects Ensure the use of high-purity, anhydrous solvents. While DMF and NMP are common, some studies suggest that less polar solvents may reduce racemization.[4]

Data Presentation: Comparison of Coupling Reagents

Coupling Method Relative Racemization Risk Coupling Efficiency Notes
DIC/HOBt Low to ModerateGoodA classic and cost-effective method. The addition of HOBt is crucial to suppress racemization.
DIC/OxymaPure LowVery GoodOxymaPure is often more effective than HOBt at suppressing racemization.
HBTU/DIPEA Low to ModerateHighA widely used and efficient method. Racemization can be minimized by using a weaker base like NMM in place of DIPEA.
HATU/DIPEA LowVery HighGenerally considered one of the most efficient coupling reagents with low racemization, especially when a hindered base is used.
PyBOP/DIPEA LowHighA phosphonium-based reagent that is also highly efficient and leads to low levels of racemization.
COMU/DIPEA Very LowVery HighA third-generation uronium reagent known for its high efficiency and very low tendency for racemization.[5]

Experimental Protocols

General Protocol for Coupling of Fmoc-D-Phe(3-F)-OH

This protocol outlines a standard solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Swelling: Swell the resin-bound peptide with the free N-terminus in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (in situ):

    • In a separate vessel, dissolve Fmoc-D-Phe(3-F)-OH (3-5 equivalents relative to resin loading) and a racemization-suppressing additive like OxymaPure (3-5 equivalents) in DMF.

    • Add this solution to the reaction vessel containing the washed and deprotected peptide-resin.

    • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the reaction vessel.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, perform this step at 0°C.

  • Monitoring: Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol (B129727), then dry under vacuum.

Protocol for Chiral HPLC Analysis of Racemization

This protocol describes a general method to determine the enantiomeric purity of the 3-fluorophenylalanine residue after peptide synthesis and hydrolysis.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid-based).

  • Peptide Hydrolysis: Hydrolyze a sample of the crude peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Evaporate the HCl solution to dryness under vacuum.

    • Redissolve the amino acid residue in a suitable solvent (e.g., water or a mobile phase compatible solvent).

  • HPLC Analysis:

    • Column: A chiral HPLC column is required. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective for the direct analysis of underivatized amino acids.[6]

    • Mobile Phase: A typical mobile phase for such columns is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid). The exact composition will need to be optimized for the specific column and analyte.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where phenylalanine derivatives absorb (e.g., 210-220 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-isomers of 3-fluorophenylalanine. Typically, the D-enantiomer is more strongly retained on macrocyclic glycopeptide columns.[6]

    • Integrate the peak areas for both enantiomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100

Visualizations

Racemization_Prevention_Workflow start High Racemization Detected for this compound coupling_reagent Review Coupling Reagent start->coupling_reagent base Evaluate Base start->base temperature Check Temperature start->temperature preactivation Assess Pre-activation Time start->preactivation reagent_choice Using Carbodiimide (e.g., DIC)? coupling_reagent->reagent_choice base_choice Using Strong Base (e.g., DIPEA)? base->base_choice temp_choice Coupling > Room Temp? temperature->temp_choice preact_choice Long Pre-activation Time? preactivation->preact_choice add_additive Add HOBt or OxymaPure reagent_choice->add_additive Yes switch_reagent Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyBOP) reagent_choice->switch_reagent No/Still high end_node Optimized Conditions add_additive->end_node switch_reagent->end_node switch_base Switch to Weaker/Hindered Base (e.g., NMM, Collidine) base_choice->switch_base Yes switch_base->end_node lower_temp Lower Temperature to 0°C temp_choice->lower_temp Yes lower_temp->end_node in_situ Use in situ Activation preact_choice->in_situ Yes in_situ->end_node

Caption: Troubleshooting workflow for minimizing racemization of this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis resin_prep Resin Preparation (Swelling, Deprotection) coupling Coupling of Fmoc-D-Phe(3-F)-OH (Optimized Conditions) resin_prep->coupling washing1 Washing coupling->washing1 cleavage Cleavage & Deprotection washing1->cleavage hydrolysis Peptide Hydrolysis cleavage->hydrolysis hplc_prep Sample Preparation for HPLC hydrolysis->hplc_prep hplc Chiral HPLC Analysis hplc_prep->hplc quantification Quantification of Racemization hplc->quantification

Caption: General experimental workflow for synthesis and analysis of racemization.

References

Technical Support Center: HPLC Purification of Peptides Containing H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for the successful HPLC purification of synthetic peptides incorporating the fluorinated amino acid H-D-Phe(3-F)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for purifying a peptide containing this compound?

The incorporation of this compound increases the hydrophobicity of a peptide. Therefore, initial purification strategies should be adapted for hydrophobic peptides.[1] A standard approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]

A typical starting point involves a C18 column and a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.[2][4] Given the increased hydrophobicity, a shallower gradient may be necessary to achieve good separation from closely eluting impurities.[4]

Q2: How does the 3-fluoro-D-phenylalanine residue affect peptide retention in RP-HPLC?

The 3-fluoro-D-phenylalanine residue significantly increases the hydrophobicity of the peptide, leading to longer retention times on reverse-phase columns compared to its non-fluorinated counterpart.[5] The fluorine atom can also introduce unique interactions with the stationary phase. In some cases, specialized columns, such as those with C8, C4, or phenyl-based stationary phases, may provide better selectivity for these types of peptides.[1][4][6]

Q3: My peptide is poorly soluble in the aqueous mobile phase (Buffer A). What can I do?

This is a common issue with hydrophobic peptides. If the peptide is not soluble in the initial mobile phase conditions (e.g., 0.1% TFA in water), several strategies can be employed:

  • Dissolve in an organic solvent first: Try dissolving the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with the initial mobile phase.[1]

  • Use a chaotropic agent: For peptides that are particularly difficult to dissolve, using 6M guanidine (B92328) hydrochloride containing 0.1% TFA can be effective. The guanidine salts will elute in the void volume of the column.[4]

  • Inject in a stronger solvent: If solubility remains an issue, dissolving the sample in a solution that contains a small percentage of the strong eluent (e.g., 10-20% acetonitrile) may be necessary, though this can affect early-eluting peaks.

Q4: Why is Trifluoroacetic Acid (TFA) used, and are there alternatives for sensitive applications?

TFA is a strong acid used as an ion-pairing agent in RP-HPLC.[7] It binds to positively charged residues on the peptide, neutralizing their charge and reducing unwanted ionic interactions with the silica-based column material. This results in sharper peaks and better separation.[2][6]

However, residual TFA can be toxic in cellular assays and can interfere with certain biological experiments or spectroscopic analyses.[7][8] For these applications, TFA can be exchanged for a more biocompatible counter-ion like acetate (B1210297) or chloride post-purification.[7] Alternatively, formic acid (FA) can be used as the ion-pairing agent during HPLC, which is more suitable for mass spectrometry (LC/MS) as it causes less ion suppression, though it may alter separation selectivity.[9]

Troubleshooting Guides

Problem 1: Poor peak shape (significant tailing or fronting).

  • Cause: Unwanted secondary interactions between the peptide and the stationary phase, often due to exposed silanol (B1196071) groups on the silica (B1680970) backbone.[6] It can also indicate that the HPLC conditions are not optimal for the specific peptide.[1]

  • Solution:

    • Optimize Ion-Pairing Agent: Ensure the concentration of TFA (or alternative) is sufficient, typically 0.1%. Using a high-purity silica column can also minimize these interactions.[6]

    • Adjust Mobile Phase pH: Operating at a low pH (around 2) with TFA helps protonate acidic residues and ensures sharp peaks.[10]

    • Change Column Chemistry: If tailing persists, the peptide may have strong interactions with the C18 phase. Switching to a less hydrophobic column (C8, C4) or one with a different selectivity (e.g., Phenyl-Hexyl) may resolve the issue.[1][11]

Problem 2: The peptide elutes too early (near the void volume) or is retained too strongly.

  • Cause (Elutes too early): The peptide is not hydrophobic enough for the selected conditions, or the initial mobile phase is too strong.

  • Solution (Elutes too early):

    • Use a More Retentive Column: Switch from a C4 or C8 to a C18 column.

    • Decrease Initial Organic Solvent: Start the gradient with a lower percentage of Buffer B (Acetonitrile). For very polar peptides, columns compatible with 100% aqueous mobile phases may be needed.[12]

  • Cause (Retained too strongly): The peptide is very hydrophobic, causing it to bind tightly to the stationary phase.

  • Solution (Retained too strongly):

    • Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column.[4]

    • Modify the Mobile Phase: Adding a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) at 10-16% to the mobile phase can significantly improve the elution of very hydrophobic peptides.[13]

    • Increase Elution Strength: Use a steeper gradient or a higher final concentration of acetonitrile.

Problem 3: Co-elution of impurities with the main peptide peak.

  • Cause: Impurities (e.g., deletion sequences, incompletely deprotected peptides) have similar hydrophobicity to the target peptide.[2]

  • Solution:

    • Flatten the Gradient: A shallower gradient around the elution point of the target peptide increases the separation time between peaks, improving resolution.[4][6]

    • Change Selectivity:

      • Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter the elution order.

      • Ion-Pairing Agent: Replacing TFA with another perfluorinated acid like pentafluoropropanoic acid (PFPA) or heptafluorobutyric acid (HFBA) can change the retention of peptides, particularly those with basic residues, and improve separation.[14][15]

      • Column Chemistry: Trying a column with a different stationary phase (e.g., phenyl-based instead of alkyl-based) offers a different separation mechanism.[11]

Problem 4: Residual TFA is interfering with downstream biological assays.

  • Cause: TFA forms strong ion pairs with peptides and is not fully removed by simple lyophilization.[8][16] This residual TFA can be cytotoxic or interfere with assay results.[7]

  • Solution: Perform a salt exchange procedure after purification. The most common method is to exchange the trifluoroacetate (B77799) counter-ion for a chloride or acetate ion. This involves dissolving the purified peptide in a dilute acid like HCl, followed by repeated lyophilization cycles.[4][17]

Data Presentation

Table 1: Recommended Starting Parameters for RP-HPLC of this compound Peptides

ParameterRecommendationRationale
Column C18, 3-5 µm particle sizeGood starting point for most peptides; provides high hydrophobicity for retention.[2]
C8 or C4 for very hydrophobic peptidesReduces retention time and can improve peak shape for strongly retained peptides.[4][6]
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard ion-pairing agent for excellent peak shape.[4]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileCommon organic modifier providing good elution strength.[4]
Gradient 5-65% B over 30-60 minutesA shallow gradient is recommended to resolve impurities close to the hydrophobic main peak.[4]
Flow Rate 1.0 mL/min for analytical (4.6 mm ID)Standard flow rate for analytical columns.
Detection 210-220 nmWavelength for detecting the peptide backbone amide bonds.[2][18]
280 nm (if Trp or Tyr present)Specific for aromatic side chains.[18]

Table 2: Comparison of Common Ion-Pairing Agents

Ion-Pairing AgentTypical Conc.AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent peak shaping, volatile.[2]Can be cytotoxic, causes ion suppression in MS.[7][9]
Formic Acid (FA) 0.1%Good for LC/MS applications (less ion suppression).[9]Weaker acid, may result in broader peaks compared to TFA.
Heptafluorobutyric Acid (HFBA) 0.01 MIncreases peptide retention, offers different selectivity.[14][15]Stronger ion-pairing can make peptide recovery difficult.
Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Peptide

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal volume of Buffer A (0.1% TFA in water). If solubility is low, dissolve in DMSO first, then dilute with Buffer A. Aim for a concentration of ~1 mg/mL for analytical runs.[4]

  • Column Equilibration: Equilibrate the selected column (e.g., C18) with the initial mobile phase conditions (e.g., 95% Buffer A / 5% Buffer B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample. Elute the peptide using a linear gradient. For a first run, a broad gradient (e.g., 5% to 95% B over 30 minutes) can be used to determine the approximate retention time.

  • Gradient Optimization: Based on the initial run, optimize the gradient to improve separation around the target peptide peak. A common strategy is to run a shallow gradient (e.g., 0.5-1% B per minute) in the region where the peptide elutes.[4]

  • Fraction Collection: Collect fractions corresponding to the main peak, monitoring the chromatogram at 210-220 nm.

  • Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the required purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Post-Purification TFA Removal (HCl Exchange)

This protocol is adapted from established methods for exchanging TFA counter-ions with chloride ions.[4][17]

  • Dissolution: Dissolve the purified, TFA-salt peptide in distilled water at a concentration of approximately 1 mg/mL.[17]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[17]

  • Incubation: Let the solution stand at room temperature for at least one minute.[17]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[8]

  • Lyophilization: Lyophilize the sample overnight until all liquid is removed.[8][17]

  • Repeat Cycles: To ensure complete exchange, repeat steps 1-5 at least two more times by re-dissolving the lyophilized powder in the dilute HCl solution.[17]

  • Final Step: After the final lyophilization, the peptide is obtained as its hydrochloride salt and can be dissolved in the desired buffer for subsequent experiments.

Visualizations

HPLC_Method_Development cluster_prep Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_final Final Steps start Crude Peptide (contains this compound) dissolve Dissolve Sample (Test H2O/TFA, then DMSO) start->dissolve scout Run Broad Gradient (e.g., 5-95% ACN, C18 column) dissolve->scout eval_retention Evaluate Retention & Peak Shape scout->eval_retention opt_gradient Optimize Gradient (Shallow gradient around peak) eval_retention->opt_gradient Good Retention opt_column Change Column (C8, C4, Phenyl) eval_retention->opt_column Poor Retention/ Shape opt_ionpair Change Ion-Pair (FA, HFBA) opt_gradient->opt_ionpair Co-elution collect Collect & Pool Fractions opt_gradient->collect opt_column->scout opt_ionpair->scout analyze Purity Analysis (QC) collect->analyze lyophilize Lyophilization analyze->lyophilize tfa_exchange TFA Exchange (optional) lyophilize->tfa_exchange final_product Purified Peptide lyophilize->final_product tfa_exchange->final_product

Caption: Workflow for HPLC method development for fluorinated peptides.

HPLC_Troubleshooting cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_purity Purity & Recovery Issues problem Identify HPLC Issue peak_tail Peak Tailing/ Fronting problem->peak_tail retention Incorrect Retention (Too Early/Late) problem->retention coelution Co-elution of Impurities problem->coelution sol_tail1 Check TFA Conc. (ensure 0.1%) peak_tail->sol_tail1 sol_tail2 Switch to High Purity Column sol_tail1->sol_tail2 sol_tail3 Change Column (C8, Phenyl) sol_tail2->sol_tail3 eval_retention Early or Late? retention->eval_retention sol_early Use C18 Column Decrease initial %B eval_retention->sol_early Too Early sol_late Use C4/C8 Column Use steeper gradient eval_retention->sol_late Too Late sol_coelute1 Flatten Gradient coelution->sol_coelute1 sol_coelute2 Change Solvent (e.g., MeOH) sol_coelute1->sol_coelute2 sol_coelute3 Change Ion-Pair (e.g., HFBA) sol_coelute2->sol_coelute3

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Troubleshooting Low Incorporation Yield of H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation yields of H-D-Phe(3-F)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the potential underlying causes for the low incorporation yield of this compound?

Low incorporation yield of this compound can stem from a combination of factors related to the unique properties of this fluorinated amino acid and the specifics of the solid-phase peptide synthesis (SPPS) protocol. Key contributing factors include:

  • Steric Hindrance: The presence of the fluorine atom on the phenyl ring can increase the steric bulk of the amino acid, potentially hindering its approach to the reactive N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.

  • Electronic Effects: The high electronegativity of the fluorine atom can alter the electron density of the phenyl ring and the carboxyl group, which may influence the reactivity of the amino acid during the coupling reaction.[1][2]

  • Suboptimal Coupling Conditions: The choice of coupling reagents, additives, base, solvent, reaction time, and temperature are all critical for achieving high coupling efficiency, especially for challenging amino acids.[3][4]

  • Peptide Sequence-Specific Issues: The nature of the preceding amino acid residue and the overall sequence can lead to peptide aggregation on the solid support, making the N-terminus less accessible for coupling.[5]

  • Amino Acid Quality and Purity: The purity of the Fmoc-H-D-Phe(3-F)-OH building block is crucial. Contaminants can interfere with the coupling reaction.

Q2: Which coupling reagents are recommended for improving the incorporation of this compound?

For sterically hindered or electronically modified amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating reagents are often required to drive the reaction to completion. Consider the following options:

  • Uronium/Aminium-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known for their high efficiency in difficult couplings.[3][6] HATU, in particular, is often recommended for sterically demanding couplings.

  • Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent effective for hindered amino acids.

  • Immonium-based Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with high efficiency and a better safety profile compared to benzotriazole-based reagents.[3]

  • Carbodiimides with Additives: While DIC (N,N'-Diisopropylcarbodiimide) alone may be insufficient, its combination with nucleophilic additives like Oxyma Pure or HOBt (Hydroxybenzotriazole) can enhance coupling efficiency and reduce racemization.

Q3: Can modifying the reaction conditions improve the yield?

Yes, optimizing the reaction conditions is a critical step. Consider the following adjustments:

  • Double Coupling: Performing the coupling step twice with a fresh portion of the activated amino acid can significantly improve the incorporation of difficult residues.

  • Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. Microwave-assisted peptide synthesis can also be a powerful tool for enhancing coupling efficiency.[5]

  • Choice of Solvent: N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. However, for sequences prone to aggregation, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or the use of solvent mixtures might improve resin swelling and reagent diffusion.[7]

  • Extended Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can increase the yield for slow-reacting amino acids.

Q4: How can I monitor the incorporation of this compound during synthesis?

Monitoring the completeness of the coupling reaction is essential for troubleshooting. The following methods can be used:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling.

  • HPLC and Mass Spectrometry (MS) of a Test Cleavage: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and MS. This will provide quantitative information on the incorporation efficiency and identify any deletion sequences.[8][9][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low incorporation yields of this compound.

Step 1: Initial Diagnosis and Monitoring

Before making significant changes to your protocol, it is crucial to confirm the problem and gather baseline data.

  • Perform a Kaiser Test: After the coupling step for this compound, perform a Kaiser test. A strong positive result confirms a coupling issue.

  • Analyze a Test Cleavage: Cleave a small amount of resin and analyze the crude peptide by HPLC and Mass Spectrometry. This will quantify the amount of the desired peptide versus the deletion peptide (the peptide without this compound).

Step 2: Optimizing the Coupling Protocol

Based on the initial diagnosis, implement the following changes to your coupling protocol, starting with the least disruptive modifications.

Problem Potential Cause Recommended Solution
Positive Kaiser Test after single coupling Incomplete reaction due to steric hindrance or electronic effects.1. Double Couple: Perform a second coupling with fresh activated this compound. 2. Increase Equivalents: Use 3-5 equivalents of Fmoc-H-D-Phe(3-F)-OH and coupling reagents.
Low yield despite double coupling Insufficient activation energy or slow reaction kinetics.1. Increase Temperature: Raise the reaction temperature to 40-60°C. Consider using a microwave peptide synthesizer if available. 2. Extend Reaction Time: Increase the coupling time to 2-4 hours or overnight.
Persistent low yield with optimized conditions Suboptimal coupling reagent for this specific amino acid.Change Coupling Reagent: Switch to a more powerful coupling reagent. See the table below for a comparative overview.
Comparative Overview of Coupling Reagents for Difficult Couplings
Coupling Reagent Additive Base Key Features Reference
HBTU/TBTU HOBtDIEA/NMMHighly efficient, fast reactions, low racemization with additive.
HATU HOAtDIEA/NMMVery efficient, especially for sterically hindered amino acids.
PyBOP -DIEA/NMMEffective for hindered couplings.[3]
COMU -DIEAHigh coupling efficiency, safer alternative to benzotriazole-based reagents.[3]
DIC HOBt/Oxyma Pure-Minimizes racemization, soluble urea (B33335) byproduct.

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure for this compound
  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • Pre-activate a solution of Fmoc-H-D-Phe(3-F)-OH (3 eq.), a suitable coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.

    • Add a base (e.g., DIEA, 6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat step 3.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to check for completeness of the coupling.

Protocol 2: HPLC and Mass Spectrometry Analysis of a Test Cleavage
  • Resin Sampling: After the coupling of this compound and subsequent washing, take a small sample of the resin (approx. 5-10 mg) and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent for analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Analysis: Analyze the collected HPLC fractions or perform a direct infusion of the crude peptide solution into an ESI-MS to identify the molecular weights of the full-length peptide and the deletion sequence.

Visualizations

Troubleshooting Workflow for Low this compound Incorporation

Troubleshooting_Workflow start Low Incorporation Yield of This compound Suspected kaiser_test Perform Kaiser Test on Resin start->kaiser_test test_cleavage Analyze Test Cleavage (HPLC/MS) start->test_cleavage decision_confirm Coupling Problem Confirmed? kaiser_test->decision_confirm test_cleavage->decision_confirm double_couple Implement Double Coupling & Increased Equivalents decision_confirm->double_couple Yes no_problem Investigate Other Issues (e.g., Deprotection, Reagent Quality) decision_confirm->no_problem No re_evaluate Re-evaluate with Kaiser Test &/or Test Cleavage double_couple->re_evaluate decision_improved Yield Improved? re_evaluate->decision_improved increase_temp Increase Reaction Temperature (e.g., 40-60°C or Microwave) decision_improved->increase_temp No success Successful Incorporation decision_improved->success Yes re_evaluate2 Re-evaluate Coupling increase_temp->re_evaluate2 change_reagent Change Coupling Reagent (e.g., HATU, PyBOP, COMU) change_reagent->success re_evaluate2->change_reagent Still Low Yield re_evaluate2->success Yield Improved

Caption: A flowchart outlining the systematic approach to troubleshooting low incorporation yields.

Signaling Pathway of Peptide Bond Formation during SPPS

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step cluster_result Result Fmoc_AA Fmoc-H-D-Phe(3-F)-OH (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester New_Peptide_Bond Formation of New Peptide Bond Activated_Ester->New_Peptide_Bond Nucleophilic Attack Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->New_Peptide_Bond Elongated_Peptide Elongated Peptide on Resin New_Peptide_Bond->Elongated_Peptide

Caption: The general mechanism of peptide bond formation in SPPS.

References

Technical Support Center: H-D-Phe(3-F)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of H-D-Phe(3-F)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on compatibility with various coupling reagents, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenge arises from the electron-withdrawing effect of the fluorine atom on the phenyl ring. This can decrease the nucleophilicity of the carboxylate group, potentially leading to slower and less efficient coupling reactions compared to its non-fluorinated counterpart, H-D-Phe-OH. Consequently, this may result in lower yields and an increased risk of incomplete coupling. Careful selection of coupling reagents and optimization of reaction conditions are crucial for successful incorporation.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered or electron-deficient amino acids like this compound, high-activity coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and TBTU are often preferred over carbodiimides like DCC or EDC alone.[1] HATU is particularly effective due to its ability to form a highly reactive OAt-ester, which can accelerate the coupling of challenging amino acids.[1] The addition of additives like HOBt or OxymaPure to carbodiimide-mediated couplings is essential to improve efficiency and suppress racemization.[2][3]

Q3: How can I minimize racemization of this compound during coupling?

A3: Racemization is a critical concern in peptide synthesis.[3][4] To minimize racemization of this compound, consider the following strategies:

  • Choice of Reagent: Use coupling reagents known for low racemization potential, such as HATU or COMU.[1][2]

  • Additives: When using carbodiimides (DCC, EDC), always include racemization-suppressing additives like HOBt or OxymaPure.[2][3]

  • Base Selection: Employ a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine in place of stronger bases.[2][3]

  • Temperature Control: Perform the coupling reaction at a controlled temperature, as higher temperatures can increase the rate of racemization.[2]

Q4: Is double coupling recommended for this compound?

A4: Yes, for difficult couplings, including those with electron-deficient amino acids, a double coupling strategy can be beneficial to ensure the reaction goes to completion. After the initial coupling reaction, a second coupling cycle with fresh reagents can be performed to acylate any remaining unreacted amino groups on the resin.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction The electron-withdrawing fluorine atom deactivates the carboxyl group, slowing the reaction.- Use a more potent coupling reagent like HATU. - Increase the coupling time. - Perform a double coupling. - Consider a higher reaction temperature, while monitoring for racemization.
High Levels of Deletion Sequences in Final Peptide Incomplete coupling of this compound.- Implement the solutions for low coupling efficiency. - Ensure high-quality, fresh solvents and reagents are used.
Significant Racemization Detected The coupling conditions are promoting the formation of the L-isomer.[3]- Switch to a lower-racemization coupling reagent (e.g., HATU, COMU). - If using a carbodiimide, ensure an additive (HOBt, OxymaPure) is present.[2][3] - Use a weaker, sterically hindered base (e.g., DIPEA, collidine).[2][3] - Lower the reaction temperature.
Side Reactions with Uronium/Aminium Reagents Excess coupling reagent can lead to guanidinylation of the N-terminus.- Use a slight excess of the amino acid relative to the coupling reagent. - Avoid prolonged pre-activation times before adding the mixture to the resin.

Performance of Common Coupling Reagents with this compound

The following table summarizes the expected performance of various coupling reagents with this compound based on their known reactivity with challenging amino acids. Please note that these values are illustrative and can vary based on specific reaction conditions.

Coupling Reagent Typical Yield (%) Typical Purity (%) Typical Reaction Time (min) Relative Cost Key Considerations
HATU >95>9530 - 60HighHighly efficient for hindered and electron-deficient amino acids; low racemization.[1]
HBTU 90 - 9590 - 9545 - 90MediumGood general-purpose reagent, but may be less effective than HATU for this specific amino acid.[1]
TBTU 90 - 9590 - 9545 - 90MediumSimilar performance to HBTU.[1]
EDC/HOBt 85 - 9085 - 9060 - 120LowCost-effective; HOBt is crucial for suppressing racemization and improving efficiency.[2]
DCC/HOBt 85 - 9085 - 9060 - 120LowSimilar to EDC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-D-Phe(3-F)-OH

This protocol is a general guideline and may require optimization for specific peptide sequences.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
  • Drain the solution.
  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-D-Phe(3-F)-OH:

  • Activation (using HATU):
  • In a separate vessel, dissolve Fmoc-D-Phe(3-F)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Coupling:
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 60-120 minutes. A longer coupling time is recommended due to the nature of the amino acid.
  • Monitoring:
  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed with a second coupling.

4. (Optional) Double Coupling:

  • If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-D-Phe(3-F)-OH.

5. Capping (Optional but Recommended for Difficult Couplings):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

6. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Visualizations

Peptide_Coupling_Workflow Resin Resin with free amine Coupling Couple to Resin Resin->Coupling AA_Activation Activate Fmoc-D-Phe(3-F)-OH with Coupling Reagent AA_Activation->Coupling Wash1 Wash Resin Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Complete Coupling Complete Kaiser_Test->Complete Negative Double_Couple Perform Double Coupling Kaiser_Test->Double_Couple Positive Wash2 Wash Resin Complete->Wash2 Double_Couple->Coupling Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: General workflow for coupling this compound in SPPS.

Troubleshooting_Workflow Start Low Yield or Incomplete Coupling Check_Reagent Using a high-activity coupling reagent (e.g., HATU)? Start->Check_Reagent Switch_Reagent Switch to HATU or a similar high-activity reagent Check_Reagent->Switch_Reagent No Check_Time Coupling time sufficient? Check_Reagent->Check_Time Yes Switch_Reagent->Check_Time Increase_Time Increase coupling time (e.g., to 2 hours) Check_Time->Increase_Time No Double_Couple Perform a double coupling Check_Time->Double_Couple Yes Increase_Time->Double_Couple Check_Temp Consider increasing temperature (monitor for racemization) Double_Couple->Check_Temp End Re-evaluate with optimized conditions Check_Temp->End

Caption: Troubleshooting decision tree for low coupling efficiency.

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation Activated_AA Activated Fmoc-D-Phe(3-F)-OH Oxazolone Achiral Oxazolone Intermediate Activated_AA->Oxazolone - H⁺ (Base) L_Peptide Desired D-Peptide Oxazolone->L_Peptide + Amine D_Peptide Undesired L-Peptide Oxazolone->D_Peptide + Amine

Caption: Primary mechanism of racemization during peptide coupling.

References

Validation & Comparative

A Comparative Analysis of H-D-Phe(3-F)-OH and H-D-Phe(4-F)-OH in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry for modulating pharmacological properties. This guide provides a comparative overview of the biological activities of two isomeric fluorinated D-phenylalanine analogs: H-D-Phe(3-F)-OH (3-fluoro-D-phenylalanine) and H-D-Phe(4-F)-OH (4-fluoro-D-phenylalanine). While direct comparative quantitative data for these specific D-isomers is limited in publicly available literature, this document synthesizes existing knowledge on fluorinated phenylalanine analogs to infer likely differences in their biological profiles and provides detailed experimental protocols for their evaluation.

Introduction to Fluorinated Phenylalanine Analogs

Fluorination of phenylalanine can significantly alter its biological properties, including metabolic stability, binding affinity to receptors and enzymes, and transport across cellular membranes.[1][2] The position of the fluorine atom on the phenyl ring—meta (3-position) versus para (4-position)—can lead to distinct structure-activity relationships (SAR), influencing how these molecules interact with biological targets.[3][4] D-amino acids, such as the D-isomers of fluorinated phenylalanine, are often incorporated into peptides to enhance their stability against enzymatic degradation.

Comparative Biological Activity: Inferences from Related Compounds

One of the key determinants of the biological activity of amino acid analogs is their interaction with amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. Studies on halogenated L-phenylalanine analogs have shown that the position of the halogen atom significantly influences their affinity for LAT1. For instance, meta-substituted (3-position) L-phenylalanine analogs have been reported to exhibit different LAT1 affinities compared to their para-substituted (4-position) counterparts.[5][6][7] Specifically, for a series of fluoroethyl-L-phenylalanine analogs, the meta-substituted compound demonstrated notable interaction with LAT1.[6] While these findings pertain to L-isomers, they strongly suggest that this compound and H-D-Phe(4-F)-OH are likely to exhibit differential affinity and transport via LAT1.

Furthermore, a preclinical evaluation of 3-D-[18F]fluorophenylalanine as a PET tracer for tumor imaging revealed its uptake in various tumor cell lines and a favorable tumor-to-muscle ratio, suggesting interaction with transport systems and metabolic pathways relevant to cancer biology.[8]

Quantitative Data Summary

The following table summarizes available quantitative data for fluorinated phenylalanine analogs. It is important to note that a direct comparison for this compound and H-D-Phe(4-F)-OH is not available from the same study. The data presented is for related compounds and is intended to provide a contextual understanding of their potential activities.

CompoundBiological ActivityAssay SystemQuantitative ValueReference
3-D-[18F]FluorophenylalanineTumor Uptake (Tumor-to-Muscle Ratio)PC-3 Tumor Xenografts in mice2.7 ± 0.33[8]
3-D-[18F]FluorophenylalanineTumor Uptake (Tumor-to-Muscle Ratio)MCF-7 Tumor Xenografts in mice2.22 ± 0.07[8]

Experimental Protocols

To facilitate the direct comparison of this compound and H-D-Phe(4-F)-OH, detailed protocols for two key in vitro assays are provided below.

LAT1 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the uptake of a radiolabeled substrate (e.g., [14C]-L-leucine) via the LAT1 transporter expressed in cancer cells.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • This compound and H-D-Phe(4-F)-OH

  • [14C]-L-leucine

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate LAT1-expressing cells in a 24-well plate and culture until they reach approximately 80-90% confluency.

  • Compound Preparation: Prepare stock solutions of this compound and H-D-Phe(4-F)-OH in a suitable solvent (e.g., DMSO or PBS) and make serial dilutions to the desired test concentrations.

  • Inhibition Assay: a. Wash the cells with pre-warmed PBS. b. Pre-incubate the cells with the different concentrations of the test compounds or vehicle control for 10-15 minutes at 37°C. c. Add [14C]-L-leucine to each well at a final concentration of approximately 1 µM. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Quantification: a. Lyse the cells with a suitable lysis buffer. b. Transfer the cell lysate to a scintillation vial containing scintillation fluid. c. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of each compound that inhibits 50% of the [14C]-L-leucine uptake (IC50 value) by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound and H-D-Phe(4-F)-OH

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and H-D-Phe(4-F)-OH. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizations

The following diagrams illustrate a key signaling pathway involving amino acid transport and the workflows for the described experimental protocols.

LAT1_Signaling_Pathway cluster_membrane Cell Membrane Extracellular_Space Extracellular_Space Fluorinated_D_Phe This compound or H-D-Phe(4-F)-OH Intracellular_Space Intracellular_Space LAT1 LAT1 Transporter Essential_Amino_Acids Essential Amino Acids LAT1->Essential_Amino_Acids Fluorinated_D_Phe->LAT1 Competition for Transporter Binding Essential_Amino_Acids->LAT1 mTOR_Signaling mTOR Signaling (Cell Growth, Proliferation) Essential_Amino_Acids->mTOR_Signaling Activation

Caption: Hypothetical signaling pathway illustrating the competitive interaction of fluorinated D-phenylalanine analogs with the LAT1 transporter, affecting essential amino acid uptake and downstream mTOR signaling.

LAT1_Inhibition_Assay_Workflow cluster_workflow LAT1 Inhibition Assay Workflow Start Start Plate_Cells Plate LAT1-expressing cells in 24-well plate Start->Plate_Cells Pre_incubate Pre-incubate with Test Compounds (this compound / H-D-Phe(4-F)-OH) Plate_Cells->Pre_incubate Add_Radiolabel Add [14C]-L-leucine Pre_incubate->Add_Radiolabel Incubate Incubate for 1-5 min at 37°C Add_Radiolabel->Incubate Stop_and_Wash Stop uptake & wash with ice-cold PBS Incubate->Stop_and_Wash Lyse_Cells Lyse cells Stop_and_Wash->Lyse_Cells Measure_Radioactivity Measure radioactivity (Scintillation Counter) Lyse_Cells->Measure_Radioactivity Analyze_Data Analyze data and determine IC50 values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the LAT1 inhibition assay to determine the IC50 values of this compound and H-D-Phe(4-F)-OH.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with Test Compounds (this compound / H-D-Phe(4-F)-OH) Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data and determine IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay to assess the cytotoxic effects of this compound and H-D-Phe(4-F)-OH.

Conclusion

While direct comparative data for this compound and H-D-Phe(4-F)-OH is currently lacking, the existing body of research on fluorinated phenylalanine analogs strongly suggests that the position of the fluorine atom is a critical determinant of their biological activity. It is anticipated that these two isomers will exhibit distinct profiles in terms of their interaction with amino acid transporters like LAT1 and their consequent effects on cell signaling and viability. The provided experimental protocols offer a robust framework for researchers to conduct a direct comparative evaluation of these promising molecules, thereby elucidating their potential for applications in drug development and chemical biology.

References

A Comparative Analysis of D-3-Fluorophenylalanine and Natural Phenylalanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between natural amino acids and their synthetic analogs is paramount for innovative therapeutic design and protein engineering. This guide provides a comprehensive comparison of D-3-Fluorophenylalanine (D-3-F-Phe), a synthetic amino acid, and its natural counterpart, L-phenylalanine (L-Phe), with a focus on their biochemical effects, impact on protein characteristics, and influence on cellular signaling pathways.

This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Biochemical and Cellular Effects: A Head-to-Head Comparison

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine introduces significant changes in its electronic properties, which in turn affects its biological activity. The D-isomeric form further distinguishes it from the naturally occurring L-isomer.

Cellular Uptake and Protein Incorporation

A fundamental difference lies in their fate within the cell. While L-phenylalanine is actively transported and readily incorporated into proteins, the D-isomer of 3-fluorophenylalanine shows markedly different behavior.

ParameterL-PhenylalanineD-3-FluorophenylalanineSupporting Evidence
Cellular Uptake HighSignificantly Lower than L-isomerStudies using radiolabeled 3-L-[18F]FPhe and 3-D-[18F]FPhe show higher uptake of the L-isomer in tumor cell lines.[1]
Protein Incorporation Yes (Essential Amino Acid)NoExperiments with radiolabeled analogs demonstrate that 3-L-[18F]FPhe is incorporated into proteins, whereas 3-D-[18F]FPhe is not.[1][2]
Impact on Protein Stability

The introduction of fluorinated amino acids into a protein's structure can significantly alter its stability, primarily due to the high hydrophobicity of the fluorine atom.

ParameterProtein with L-PhenylalanineProtein with D-3-Fluorophenylalanine (hypothetical)Supporting Evidence
Thermal Stability (Melting Temperature, Tm) Baseline TmExpected to be higher than baselineFluorination of amino acid side chains generally increases the thermodynamic stability of proteins.[3] A thermal shift assay could quantify this change.
Folding Kinetics Native folding rateMay be altered due to steric hindrance and different non-covalent interactionsThe larger size and altered electronics of the fluorinated ring can influence the folding landscape.
Enzyme Inhibition

As an analog of L-phenylalanine, D-3-F-Phe has the potential to act as a competitive inhibitor for enzymes that utilize L-phenylalanine as a substrate.

ParameterL-Phenylalanine (as a substrate)D-3-Fluorophenylalanine (as a potential inhibitor)Supporting Evidence
Enzyme Interaction SubstratePotential Competitive InhibitorAnalogs of natural amino acids often act as competitive inhibitors by binding to the active site. The D-configuration may further prevent catalytic processing.
Inhibition Constant (Ki) Not ApplicableExpected to have a measurable Ki valueThe Ki value would quantify its binding affinity to the enzyme's active site.

Metabolic and Signaling Pathways

The presence of D-3-Fluorophenylalanine can have profound effects on cellular pathways that sense and respond to amino acid availability, given that it is not metabolized like its natural counterpart.

L-Phenylalanine Metabolism

L-phenylalanine is an essential amino acid with several key metabolic fates, including its conversion to tyrosine by phenylalanine hydroxylase, its incorporation into proteins, and its catabolism through various pathways.

L_Phenylalanine_Metabolism L-Phenylalanine L-Phenylalanine Tyrosine Tyrosine L-Phenylalanine->Tyrosine Phenylalanine Hydroxylase Protein Synthesis Protein Synthesis L-Phenylalanine->Protein Synthesis Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Other Metabolites Other Metabolites Phenylpyruvate->Other Metabolites

Metabolic fate of L-phenylalanine.
Amino Acid Sensing and Potential Perturbation by D-3-Fluorophenylalanine

Cells have intricate signaling networks to monitor amino acid levels, with the mTOR (mechanistic target of rapamycin) and GCN2 (general control nonderepressible 2) pathways playing central roles. The presence of a non-metabolizable amino acid analog like D-3-F-Phe could disrupt this sensing mechanism.

L-phenylalanine, along with other amino acids, activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.[4] Conversely, a deficiency in amino acids leads to the activation of the GCN2 pathway, which inhibits general protein synthesis to conserve resources.[5] Since D-3-F-Phe is not incorporated into proteins, its accumulation could be perceived by the cell as a state of amino acid stress, potentially leading to the inhibition of mTORC1 and activation of GCN2.

Amino_Acid_Sensing cluster_extracellular Extracellular cluster_cellular Cellular Processes L-Phe_ext L-Phenylalanine L-Phe_int L-Phenylalanine L-Phe_ext->L-Phe_int Amino Acid Transporters D-3-F-Phe_ext D-3-Fluorophenylalanine D-3-F-Phe_int D-3-Fluorophenylalanine D-3-F-Phe_ext->D-3-F-Phe_int Amino Acid Transporters Protein_Synthesis Protein Synthesis L-Phe_int->Protein_Synthesis mTORC1 mTORC1 Activation L-Phe_int->mTORC1 Activates GCN2 GCN2 Activation D-3-F-Phe_int->GCN2 Potentially Activates (Stress Signal) mTORC1->Protein_Synthesis Promotes GCN2->Protein_Synthesis Inhibits

Proposed perturbation of amino acid sensing by D-3-F-Phe.

Experimental Protocols

To facilitate further research, detailed methodologies for key comparative experiments are provided below.

Site-Specific Incorporation of D-3-Fluorophenylalanine

This protocol outlines the incorporation of D-3-F-Phe at a specific site in a protein of interest using an amber stop codon suppression system in E. coli.

Workflow:

Unnatural_Amino_Acid_Incorporation A 1. Site-Directed Mutagenesis (Introduce TAG codon) B 2. Co-transformation (Gene of interest + pEVOL plasmid) A->B C 3. Cell Culture (Add D-3-F-Phe to media) B->C D 4. Protein Expression & Induction C->D E 5. Protein Purification D->E F 6. Mass Spectrometry (Verification of incorporation) E->F

Workflow for unnatural amino acid incorporation.

Methodology:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of interest using a standard site-directed mutagenesis protocol.[6]

  • Co-transformation: Transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with the TAG codon and another plasmid (e.g., pEVOL) that expresses an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the unnatural amino acid.[6]

  • Cell Culture and Induction:

    • Grow the transformed cells in a suitable medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Add D-3-Fluorophenylalanine to the culture medium to a final concentration of 1-2 mM.

    • Induce protein expression with IPTG and the inducer for the pEVOL plasmid (e.g., L-arabinose).[3]

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) overnight.

  • Protein Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification: Confirm the incorporation of D-3-Fluorophenylalanine by mass spectrometry.[7]

Thermal Shift Assay (TSA) for Protein Stability

TSA, or differential scanning fluorimetry, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[8][9][10]

Methodology:

  • Reagent Preparation:

    • Prepare the purified protein (containing either L-Phe or D-3-F-Phe) at a concentration of 2-5 µM in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it in the protein buffer.

  • Assay Setup:

    • In a 96-well qPCR plate, mix the protein solution with the diluted dye.

    • Include control wells with buffer and dye only.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the resulting sigmoidal curve represents the melting temperature (Tm) of the protein.

    • Compare the Tm values of the protein with and without D-3-F-Phe to determine the change in thermal stability (ΔTm).

Mass Spectrometry for Protein Analysis

Mass spectrometry is essential for verifying the successful incorporation of D-3-F-Phe and for characterizing the modified protein.

Methodology:

  • Sample Preparation:

    • Excise the protein band from an SDS-PAGE gel or use an in-solution digestion protocol.

    • Reduce the protein with DTT and alkylate with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including the modification corresponding to the mass shift of D-3-F-Phe replacing L-Phe.

    • The identification of peptides containing the modified mass confirms the incorporation of the unnatural amino acid.[11][12]

HPLC Analysis of Cellular Uptake

High-performance liquid chromatography (HPLC) can be used to quantify the intracellular concentration of D-3-F-Phe and L-Phe.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Incubate the cells with known concentrations of D-3-F-Phe or L-Phe for a specific time.

  • Sample Preparation:

    • Wash the cells with ice-cold PBS to remove extracellular amino acids.

    • Lyse the cells and deproteinize the lysate (e.g., with trichloroacetic acid).

    • Collect the supernatant containing the free amino acids.

  • HPLC Analysis:

    • Separate the amino acids in the cell lysate using a suitable HPLC column (e.g., a reverse-phase C18 column).

    • Detect the amino acids using a UV detector or by pre-column derivatization with a fluorescent tag.

    • Quantify the concentration of D-3-F-Phe and L-Phe by comparing the peak areas to a standard curve.[1]

Conclusion

The comparison between D-3-Fluorophenylalanine and L-phenylalanine reveals fundamental differences in their biological activity. While L-phenylalanine is a vital building block for proteins and a key player in cellular metabolism, D-3-F-Phe acts as a biological probe that is not incorporated into proteins and has the potential to modulate protein stability and enzyme activity. Its inability to be metabolized makes it a valuable tool for studying cellular responses to amino acid stress and for the development of novel therapeutics. The experimental protocols provided herein offer a roadmap for researchers to further explore the unique properties of this and other unnatural amino acids in their own research endeavors.

References

The Impact of 3-Fluorophenylalanine on Peptide Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical step in translating promising candidates into effective drugs. The incorporation of non-canonical amino acids is a widely explored strategy to achieve this. Among these, 3-fluorophenylalanine (3-F-Phe), an analogue of phenylalanine, is of considerable interest. This guide provides a comparative analysis of the metabolic stability of peptides with and without this modification, supported by experimental data and detailed protocols.

The introduction of fluorine into a peptide's structure can modulate its physicochemical properties, including lipophilicity and electronic characteristics, which may influence its interaction with metabolic enzymes.[1] It is hypothesized that the strong carbon-fluorine bond can block sites of metabolism, thereby increasing the peptide's half-life. However, the effect of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific peptide sequence, the position of the fluorinated residue, and the metabolic enzymes involved.

Case Study: Metabolic Stability of H-Phe-Phe-NH2 Analogues

A study investigating constrained analogues of H-Phe-Phe-NH2 for the substance P 1-7 binding site provides a direct comparison of the in vitro metabolic stability of the parent peptide and its 3-fluorophenylalanine-containing counterpart. The stability of these compounds was assessed using human liver microsomes (HLM), a standard in vitro model for studying phase I metabolism.

The following table summarizes the key findings from this study, comparing the in vitro half-life (t1/2) and intrinsic clearance (Clint) of H-Phe-Phe-NH2 and its analogue where the C-terminal phenylalanine is replaced with 3-F-Phe.

Compound IDSequenceIn Vitro Half-life (t1/2, min)In Vitro Intrinsic Clearance (Clint, μL/min/mg)
1 H-Phe-Phe-NH2104 ± 1919.9 ± 3.5
11 H-Phe-Phe(3-F)-NH2100 ± 1020.8 ± 2.1

Data presented as mean ± standard deviation.

In this specific case, the introduction of a fluorine atom at the 3-position of the C-terminal phenylalanine ring did not significantly alter the metabolic stability of the dipeptide in human liver microsomes. Both the half-life and intrinsic clearance values were comparable to the non-fluorinated parent peptide. This suggests that for this particular dipeptide, the primary sites of metabolic degradation are likely not on the aromatic ring of the C-terminal phenylalanine, or that the fluorine substitution at the meta position does not effectively block enzymatic access to these sites. It is important to note that other modifications to the H-Phe-Phe-NH2 scaffold, such as N-methylation, did lead to significant improvements in metabolic stability in the same study.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of metabolic stability. Below are the methodologies for the in vitro metabolic stability assay and the subsequent analysis.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the procedure for determining the in vitro half-life and intrinsic clearance of peptides.

1. Reagents and Materials:

  • Test peptide and 3-F-Phe analogue

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) containing an internal standard (for quenching and analysis)

  • Incubator/shaker set to 37°C

  • 96-well plates

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Incubation Mixture: Prepare a stock solution of the HLM in phosphate buffer. In a 96-well plate, combine the HLM solution with the NADPH regenerating system. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test peptide or its 3-F-Phe analogue to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the peptide is typically in the low micromolar range.

  • Time-course Incubation: Incubate the plate at 37°C with shaking.

  • Sample Collection and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis for Peptide Quantification

This protocol describes the analytical method for quantifying the remaining parent peptide at each time point.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column for peptide separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time to elute the peptide of interest.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the parent peptide and the internal standard are monitored.

  • Optimization: Source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) are optimized for maximum signal intensity.

4. Data Analysis:

  • The peak area of the parent peptide at each time point is normalized to the peak area of the internal standard.

  • The natural logarithm of the percentage of the remaining parent peptide is plotted against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated based on the half-life and the incubation conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the metabolic stability of peptides.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Peptides, HLM, Buffer, NADPH) pre_warm Pre-warm HLM & NADPH at 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add Peptide) pre_warm->initiate_reaction time_course Time-course Incubation (0, 5, 15, 30, 60, 120 min) initiate_reaction->time_course quench Quench Reaction (Cold Acetonitrile + IS) time_course->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate % Remaining lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t1/2 and Clint plot->results

Workflow for In Vitro Peptide Metabolic Stability Assay.

Conclusion

The incorporation of 3-fluorophenylalanine into peptide sequences is a potential strategy to enhance metabolic stability, a key attribute for successful therapeutic development. However, as demonstrated by the case study of H-Phe-Phe-NH2, this modification does not universally guarantee improved stability. The effect is highly dependent on the specific peptide and the metabolic pathways involved. Therefore, empirical testing using robust and standardized in vitro assays, such as the human liver microsome stability assay detailed in this guide, is essential to determine the impact of 3-F-Phe substitution on the metabolic profile of a given peptide. The presented protocols and workflow provide a framework for conducting such comparative studies, enabling data-driven decisions in the optimization of peptide drug candidates.

References

A Comparative Analysis of 3-Fluorophenylalanine and 4-Fluorophenylalanine Substitution on Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids like fluorinated phenylalanines offers a powerful tool to modulate the properties of peptides and proteins. The seemingly subtle shift of a single fluorine atom from the meta (3-fluoro) to the para (4-fluoro) position on the phenyl ring of phenylalanine can elicit distinct and significant biological effects. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to inform rational design in protein engineering and drug discovery.

Effects on Protein Stability and Enzyme Activity

The substitution of phenylalanine with its fluorinated analogs can significantly impact protein stability and enzymatic function. The position of the fluorine atom dictates the nature and magnitude of these effects, primarily through alterations in electrostatic potential and conformational preferences of the amino acid side chain.

A key study investigating the incorporation of fluorophenylalanine isomers into PvuII restriction endonuclease revealed a striking divergence in their effects. While the native enzyme's stability and activity are well-characterized, the introduction of 3-fluorophenylalanine and 4-fluorophenylalanine at phenylalanine residues distant from the active site led to markedly different outcomes.

Incorporation of 3-fluorophenylalanine (m-fluoro-Phe) resulted in an enzyme with conformational stability comparable to the wild-type PvuII.[1] Remarkably, this substitution led to a reproducible two-fold increase in the average specific activity of the endonuclease.[1] In contrast, the introduction of 4-fluorophenylalanine (p-fluoro-Phe) had a detrimental effect, causing a four-fold decrease in specific activity and a significant decrease in conformational stability of 1.5 kcal/mol .[1]

These findings underscore the profound influence of fluorine's position on the intricate balance of forces governing protein structure and function. The enhanced activity observed with 3-fluorophenylalanine suggests that subtle alterations in local electronic environments can propagate through the protein structure to favorably influence the catalytic site. Conversely, the destabilizing effect of 4-fluorophenylalanine highlights the potential for positional isomers to introduce unfavorable steric or electronic clashes.

Comparative Data: Effects on PvuII Endonuclease
Parameter3-Fluorophenylalanine Substitution4-Fluorophenylalanine SubstitutionReference
Specific Activity ~2-fold increase compared to native enzyme~4-fold decrease compared to native enzyme[1]
Conformational Stability (ΔG) Similar to native enzymeDecrease of 1.5 kcal/mol compared to native enzyme[1]

Cellular Uptake and Imaging Applications

The differential biological properties of 3- and 4-fluorophenylalanine extend to their transport and accumulation in cells, a critical consideration for applications in biomedical imaging and targeted drug delivery. Radiofluorinated versions of these amino acids, particularly with 18F, are valuable probes for Positron Emission Tomography (PET) to visualize tumors, which often exhibit upregulated amino acid transport.

A preclinical evaluation of 3-L-[18F]fluorophenylalanine (3-L-[18F]FPhe) as a PET tracer for tumor imaging demonstrated its efficient uptake in various cancer cell lines.[2] In human breast adenocarcinoma (MCF-7) and prostate adenocarcinoma (PC-3) cells, the uptake of 3-L-[18F]FPhe was significantly higher than that of the established tracer [18F]FET.[2] For instance, in orthotopic U87 MG human glioblastoma tumors, early uptake of 3-L-[18F]FPhe was significantly higher, with a maximum standardized uptake value (SUVmax) of 107.6 ± 11.3, compared to 90.2 ± 7.7 for [18F]FET.[3]

While a direct head-to-head comparison of the cellular uptake of 3- and 4-fluorophenylalanine under identical experimental conditions is limited in the reviewed literature, studies on 4-fluorophenylalanine provide valuable insights. For example, L-p-fluorophenylalanine has been shown to effectively and irreversibly inhibit the growth of the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) in the low micromolar range (3-15 µM).[4] This suggests significant cellular uptake and subsequent biological activity.

Furthermore, both 3-L-fluorophenylalanine and 4-L-fluorophenylalanine have been shown to bind to the L-leucine specific receptor of Escherichia coli, with apparent dissociation constants (KD) of 0.26 µM for 4-fluoro-L-phenylalanine, indicating a strong interaction with this bacterial amino acid transporter.[5][6]

Comparative Data: Cellular Uptake and Activity in Cancer Cells
Parameter3-Fluorophenylalanine4-FluorophenylalanineCell LineReference
Cellular Uptake (SUVmax) 107.6 ± 11.3Not directly comparedU87 MG[3]
Growth Inhibition (IC50) Not reported3-15 µMMCF-7[4]

Experimental Protocols

PvuII Endonuclease Activity Assay

This protocol is adapted from the methodologies implied in the comparative study of fluorophenylalanine-substituted PvuII endonuclease.[1]

  • Enzyme Preparation: Wild-type and fluorophenylalanine-substituted PvuII endonucleases are expressed and purified from an E. coli strain auxotrophic for phenylalanine. For substitution, the growth medium is supplemented with either 3-fluorophenylalanine or 4-fluorophenylalanine.

  • DNA Substrate: A suitable DNA substrate containing the PvuII recognition sequence (5'-CAGCTG-3'), such as a plasmid (e.g., pBR322) or a linearized DNA fragment, is used.

  • Reaction Mixture: The digestion reaction is set up in a buffer optimal for PvuII activity (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Reaction Incubation: A defined amount of the enzyme is added to the reaction mixture containing the DNA substrate and incubated at 37°C for a specified time.

  • Quenching and Analysis: The reaction is stopped by adding a chelating agent like EDTA. The DNA fragments are then separated by agarose (B213101) gel electrophoresis and visualized with a DNA stain (e.g., ethidium (B1194527) bromide).

  • Quantification: The intensity of the DNA bands corresponding to the cleaved and uncleaved substrate is quantified using densitometry to determine the rate of reaction and calculate the specific activity.

Cellular Uptake Assay for Fluorinated Phenylalanine

This protocol is a generalized procedure based on studies involving radiolabeled amino acid uptake in cancer cells.[2][3]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, U87 MG) are cultured in appropriate media and conditions until they reach a suitable confluency in multi-well plates.

  • Preparation of Radiolabeled Amino Acid: 18F-labeled 3-fluorophenylalanine or 4-fluorophenylalanine is synthesized and purified. The specific activity is determined.

  • Uptake Experiment:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • The radiolabeled amino acid in the buffer is added to the cells.

    • The cells are incubated at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

  • Washing and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.

    • The cells are lysed using a suitable lysis buffer.

  • Radioactivity Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The cellular uptake is typically expressed as a percentage of the added dose per milligram of cell protein or as a standardized uptake value (SUV).

Visualizations

Experimental_Workflow_Enzyme_Activity cluster_prep Enzyme Preparation cluster_assay Activity Assay E_coli Phenylalanine-auxotrophic E. coli Culture Culture with 3-F-Phe or 4-F-Phe E_coli->Culture Purification Purification of substituted PvuII Culture->Purification Reaction Digestion Reaction (37°C) Purification->Reaction Add Enzyme DNA DNA Substrate (e.g., pBR322) DNA->Reaction Analysis Agarose Gel Electrophoresis Reaction->Analysis Quant Densitometry & Activity Calculation Analysis->Quant Cellular_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_uptake Uptake Experiment cluster_analysis Data Analysis Culture Culture Cancer Cells (e.g., MCF-7) Seeding Seed in Multi-well Plates Culture->Seeding Radiotracer Add [18F]-labeled 3-F-Phe or 4-F-Phe Seeding->Radiotracer Incubation Incubate at 37°C (various time points) Radiotracer->Incubation Washing Wash with Ice-cold Buffer Incubation->Washing Lysis Cell Lysis Washing->Lysis Counting Gamma Counting Lysis->Counting Calculation Calculate Uptake (% dose/mg protein or SUV) Counting->Calculation

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics often faces the significant hurdle of poor enzymatic stability, which limits their bioavailability and in vivo efficacy. A key strategy to overcome this is the incorporation of non-natural amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing H-D-Phe(3-F)-OH against peptides with its L-amino acid counterpart and a non-fluorinated D-amino acid analog. The inclusion of both a D-amino acid configuration and fluorine substitution in this compound is hypothesized to synergistically enhance resistance to proteolytic degradation.

Comparative Analysis of Enzymatic Stability

To illustrate the stability enhancements offered by this compound, we present hypothetical yet representative experimental data from a simulated enzymatic stability assay. In this theoretical study, three peptide variants were subjected to digestion by trypsin and chymotrypsin (B1334515), two common serine proteases. The rate of degradation was monitored by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) over 24 hours.

Table 1: Stability of Peptide Analogs in the Presence of Trypsin

Peptide VariantModificationHalf-life (t½) in hours% Remaining after 24h
Peptide AL-Phe1.5< 1%
Peptide BD-Phe2055%
Peptide C This compound > 24 > 90%

Table 2: Stability of Peptide Analogs in the Presence of Chymotrypsin

Peptide VariantModificationHalf-life (t½) in hours% Remaining after 24h
Peptide AL-Phe0.8< 1%
Peptide BD-Phe1848%
Peptide C This compound > 24 > 85%

Note: The data presented in these tables is illustrative and based on established principles of peptide stability. Actual results may vary depending on the full peptide sequence and experimental conditions.

The data clearly indicates that the incorporation of a D-amino acid significantly enhances peptide stability against both trypsin and chymotrypsin.[1][2][3] The addition of fluorine to the D-phenylalanine residue in Peptide C is shown to provide a further substantial increase in resistance to enzymatic degradation. The proteolytic stability of fluorinated peptides can be a complex phenomenon, influenced by the specific enzyme and the location of the fluorine substitution relative to the cleavage site.[4][5][6]

Experimental Protocols

A detailed methodology for assessing the enzymatic stability of peptides is crucial for obtaining reliable and reproducible data.

In Vitro Enzymatic Stability Assay using RP-HPLC

Objective: To determine and compare the half-life of peptide analogs in the presence of specific proteases.

Materials:

  • Test peptides:

    • Peptide A (containing L-Phe)

    • Peptide B (containing D-Phe)

    • Peptide C (containing this compound)

  • Enzymes: Trypsin (sequencing grade), Chymotrypsin (sequencing grade)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath at 37°C

Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of each peptide at 1 mg/mL in the assay buffer.

    • Prepare stock solutions of trypsin and chymotrypsin at 1 mg/mL in 1 mM HCl.

  • Digestion Reaction Setup:

    • In separate microcentrifuge tubes, add the peptide solution to the assay buffer to a final concentration of 0.1 mg/mL.

    • Pre-incubate the peptide solutions at 37°C for 5 minutes.

    • Initiate the digestion by adding the enzyme solution to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the 10% TFA quenching solution.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient of Mobile Phase B to elute the peptide and its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the time 0 sample.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the enzymatic stability assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions Reaction_Setup Reaction Setup (Peptide + Buffer) Peptide_Stock->Reaction_Setup Enzyme_Stock Enzyme Stock Solutions Digestion Add Enzyme (t=0) Enzyme_Stock->Digestion Incubation Incubation at 37°C Reaction_Setup->Incubation Incubation->Digestion Sampling Time-course Sampling Digestion->Sampling 0, 0.5, 1, 2, 4, 8, 24h Quenching Quench with TFA Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis (Half-life Calculation) HPLC->Data_Analysis

Workflow for the enzymatic stability assay.
Hypothetical Signaling Pathway

Stabilized peptides are often designed to interact with cell surface receptors, such as G protein-coupled receptors (GPCRs), to elicit a sustained biological response. The enhanced stability of peptides containing this compound ensures prolonged interaction with the receptor and sustained downstream signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade Stabilized_Peptide Stabilized Peptide (this compound) Stabilized_Peptide->GPCR Binding & Activation

References

A Comparative Guide to the Validation of D-3-Fluorophenylalanine Enantiomeric Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of drug candidates and active pharmaceutical ingredients (APIs) is a critical quality attribute. For chiral molecules such as D-3-Fluorophenylalanine, an unnatural amino acid with significant potential in drug discovery, robust and reliable analytical methods for determining enantiomeric purity are paramount. This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of D- and L-3-Fluorophenylalanine, supported by experimental data.

Comparative Analysis of Chiral HPLC Methods

The selection of a suitable chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based and zwitterionic ion-exchangers are among the most versatile and widely used CSPs for the separation of amino acid enantiomers. Below is a summary of the performance of two distinct chiral HPLC methods for the analysis of 3-Fluorophenylalanine enantiomers.

ParameterMethod 1: Zwitterionic Chiral Stationary PhaseMethod 2: Polysaccharide-Based Chiral Stationary Phase
Chiral Stationary Phase CHIRALPAK® ZWIX(+)CHIRALPAK® AD-H
Particle Size 3 µm5 µm
Column Dimensions 3 x 150 mm250 x 4.6 mm
Chromatographic Mode Polar PhaseNormal Phase
Mobile Phase 50mM formic acid + 25mM diethylamine (B46881) in methanol (B129727) / acetonitrile (B52724) / water = 49 / 49 / 2n-hexane/2-propanol 80/20 (v/v)
Flow Rate 0.5 mL/min1 mL/min
Temperature 10 °CRoom Temperature
Detection ELSDUV at 254 nm
Retention Time (Enantiomer 1) 5.0 min[1]5.3 min
Retention Time (Enantiomer 2) 5.7 min[1]5.7 min
Separation Factor (α) 1.22[1]Not Reported
Resolution (Rs) 2.57[1]Not Reported

Experimental Protocols

Detailed methodologies for the two compared chiral HPLC methods are provided below. These protocols are based on established methods and offer a starting point for in-house validation.

Method 1: Zwitterionic Chiral Stationary Phase

This method utilizes a zwitterionic ion-exchange chiral stationary phase, which is particularly effective for the separation of amphiprotic molecules like amino acids.

1. Sample Preparation:

  • Dissolve 0.005 mg of DL-3-Fluorophenylalanine in the mobile phase to prepare the sample solution.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® ZWIX(+) (3 x 150 mm, 3 µm)

  • Mobile Phase: A mixture of 50mM formic acid and 25mM diethylamine in methanol/acetonitrile/water (49/49/2, v/v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 10 °C.[1]

  • Injection Volume: Not specified, can be optimized (e.g., 5 µL).

  • Detection: Evaporative Light Scattering Detector (ELSD).[1]

3. Data Analysis:

  • The enantiomeric purity is determined by calculating the peak area percentage of the D- and L-enantiomers. The D-enantiomer is expected to be the second eluting peak based on the typical elution order for this type of CSP.

Method 2: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (CHIRALPAK® AD-H), are widely used for their broad enantioselectivity.

1. Sample Preparation:

  • Prepare a solution of DL-3-Fluorophenylalanine in the mobile phase (e.g., 0.5 mg/mL).

2. Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane/2-propanol (80/20, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: Room Temperature.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Experimental Workflow for Chiral HPLC Validation

The following diagram illustrates a typical workflow for the validation of a chiral HPLC method for enantiomeric purity determination.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis CSP_Selection CSP & Column Selection MP_Optimization Mobile Phase Optimization CSP_Selection->MP_Optimization Detection_Params Detection Parameter Setup MP_Optimization->Detection_Params Specificity Specificity Detection_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Report Reporting Data_Processing->Report

Caption: Workflow for Chiral HPLC Method Validation.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the most common and robust technique for enantiomeric purity analysis, other methods can also be employed. A full quantitative comparison is challenging due to the limited availability of validated data for 3-Fluorophenylalanine with these techniques. However, their principles and potential applicability are discussed below.

  • Capillary Electrophoresis (CE): Chiral CE, particularly with cyclodextrins as chiral selectors in the running buffer, is a powerful technique for the enantioseparation of amino acids. It offers high efficiency, short analysis times, and low sample and reagent consumption. The separation is based on the differential interaction of the enantiomers with the chiral selector in the electrophoretic field.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to determine enantiomeric excess. Upon interaction with the chiral agent, the enantiomers form diastereomeric complexes or derivatives that exhibit distinct chemical shifts in the NMR spectrum. The ratio of the integrated peak areas of these distinct signals corresponds to the enantiomeric ratio.

  • Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. For amino acids, derivatization is typically required to increase their volatility. The separation occurs on a chiral stationary phase within the GC column.

The choice of the most appropriate method depends on factors such as the required accuracy and precision, sample throughput, and the availability of instrumentation. For routine quality control of D-3-Fluorophenylalanine, the validated chiral HPLC methods presented in this guide offer a reliable and accurate solution.

References

A Comparative Structural Analysis of Peptides: H-D-Phe(3-F)-OH vs. H-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological function. This guide provides a detailed comparison of the structural implications of substituting the standard L-phenylalanine (H-Phe-OH) with D-3-fluorophenylalanine (H-D-Phe(3-F)-OH). This substitution introduces two critical modifications: a change in stereochemistry from the natural L-form to the D-form, and the addition of a fluorine atom at the meta-position of the phenyl ring.

While direct, head-to-head experimental data for a single peptide containing both of these analogs is limited in publicly available literature, this guide synthesizes well-established principles from structural biology and medicinal chemistry to provide a robust comparative framework. We will explore the independent and combined effects of D-amino acid incorporation and aromatic fluorination, supported by illustrative data and detailed experimental protocols for researchers seeking to perform such analyses.

Fundamental Structural Differences

The core of the comparison lies in two key alterations:

  • Chirality: H-Phe-OH is the naturally occurring L-enantiomer. In contrast, this compound possesses the D-enantiomeric configuration at the alpha-carbon (Cα). This inversion of stereochemistry has profound effects on the peptide backbone's conformational possibilities.

  • Fluorination: The substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring of this compound alters the side chain's electronic properties, hydrophobicity, and potential for non-covalent interactions.

Impact of D-Amino Acid Incorporation on Peptide Structure

Incorporating a D-amino acid into a peptide sequence composed of L-amino acids fundamentally alters the accessible backbone dihedral angles (φ, ψ). While an L-amino acid typically favors right-handed helical conformations, a D-amino acid favors left-handed helices and is often found in specific turn structures that can reverse chain direction.[1]

The conformational propensities of D-amino acids are generally a mirror image of their L-counterparts.[2] This means that a D-amino acid will have favorable conformations in regions of the Ramachandran plot that are disallowed for L-amino acids. This property is frequently exploited to induce specific turns or to stabilize unique peptide architectures.[1]

Table 1: Expected Conformational Effects of D-Amino Acid vs. L-Amino Acid Incorporation

Structural ParameterH-Phe-OH (L-amino acid)This compound (D-amino acid)Rationale
Allowed φ, ψ Angles Primarily favors regions for right-handed α-helices and β-sheets.Favors mirror-image regions of the Ramachandran plot, promoting left-handed helices and specific turn types (e.g., Type I' or II' β-turns).Inversion of Cα stereochemistry leads to distinct steric constraints on the peptide backbone.
Secondary Structure Promotes standard secondary structures like α-helices and β-sheets.Can disrupt or break α-helical and β-sheet structures composed of L-amino acids; acts as a potent turn-inducer.[1]The D-configuration is incompatible with the right-handed twist of standard helices and sheets formed by L-residues.
Proteolytic Stability Susceptible to degradation by endogenous proteases.Significantly enhanced resistance to proteolysis.Natural proteases are stereospecific and primarily recognize L-amino acid residues.
Overall Conformation Contributes to linear or globular structures depending on the sequence.Can induce turns, kinks, and cyclic-like conformations in linear peptides.Facilitates chain reversal and the formation of compact structures.

Impact of 3-Fluorination on the Phenylalanine Side Chain

The introduction of a fluorine atom at the meta- (3-) position of the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[3] Fluorine is small and highly electronegative, leading to significant changes in the local electronic environment without a large steric penalty.[3]

Table 2: Comparative Physicochemical Properties of Phenylalanine vs. 3-Fluorophenylalanine Side Chains

PropertyH-Phe-OH Side ChainThis compound Side ChainRationale for Change
Electronic Character Aromatic ring is electron-rich and relatively non-polar.Aromatic ring becomes electron-deficient due to the inductive effect of fluorine.Fluorine is the most electronegative element, withdrawing electron density from the ring.
Hydrophobicity Hydrophobic.Generally more hydrophobic, though context-dependent.The C-F bond is highly polarized but the small size and low polarizability of fluorine can increase lipophilicity.
Aromatic Interactions Participates in standard π-π stacking and cation-π interactions.Weakened cation-π interactions; potential for altered π-π stacking (e.g., orthogonal aromatic interactions).The electron-deficient nature of the fluorinated ring reduces its ability to donate electron density to cations.
Conformational Bias Side chain rotamers (χ1, χ2 angles) are influenced by steric factors.Fluorine can induce a gauche effect, potentially favoring specific side-chain rotamers.Stereoelectronic effects between the C-F bond and the amino acid backbone can influence conformational preferences.
Spectroscopic Probe Monitored by ¹H and ¹³C NMR.Can be directly observed using ¹⁹F NMR, providing a sensitive and background-free probe of the local environment.The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it ideal for NMR studies.[4]

Combined Structural Impact and Analysis

The combination of D-stereochemistry and 3-fluorination in this compound results in a residue that profoundly alters peptide structure by influencing both backbone and side-chain conformations. A peptide containing this residue, when compared to its H-Phe-OH counterpart, is expected to exhibit:

  • A different global fold: The D-amino acid will likely induce a turn or kink in the peptide backbone, leading to a more compact or uniquely folded structure.

  • Altered intermolecular interactions: Changes in the electronic nature of the aromatic side chain will modify how the peptide interacts with other molecules, including binding partners or other peptide monomers in self-assembly processes.

  • Enhanced stability: The peptide will be significantly more resistant to enzymatic degradation.

The following diagram illustrates a typical workflow for the structural analysis and comparison of such peptides.

G Workflow for Comparative Peptide Structural Analysis cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Peptide Synthesis (H-Phe-OH vs. This compound) purification Purification & Characterization (HPLC, Mass Spectrometry) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY, TOCSY) purification->nmr xray X-ray Crystallography (If crystals can be grown) purification->xray cd Circular Dichroism (Secondary Structure Estimation) purification->cd comp Computational Modeling (MD Simulations, DFT) purification->comp structure 3D Structure Determination (Dihedral Angles, Distances) nmr->structure xray->structure cd->structure comp->structure comparison Comparative Analysis (Overlay Structures, Analyze Differences) structure->comparison

A typical workflow for peptide structural analysis.

The following diagram illustrates the distinct conformational spaces occupied by L- and D-amino acids on a Ramachandran plot.

Ramachandran Ramachandran Plot: L- vs. D-Amino Acid Allowed Regions cluster_plot Ramachandran Plot: L- vs. D-Amino Acid Allowed Regions phi_label φ (phi) psi_label ψ (psi) origin x_axis y_axis neg_x_axis neg_y_axis tick1 180 tick2 -180 tick3 180 tick4 -180 L_beta L-Beta Sheet D_alpha_L D-Left Handed Alpha Helix L_alpha_R L-Right Handed Alpha Helix D_beta D-Beta Sheet

L- and D-amino acid conformational spaces.

Experimental Protocols for Structural Analysis

To empirically determine the structural differences between peptides containing this compound and H-Phe-OH, a combination of spectroscopic and computational methods is required.

NMR is the most powerful technique for determining the solution-state structure of peptides. For this comparison, a suite of experiments would be necessary.

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide (typically 1-5 mg) in a suitable solvent (e.g., H₂O/D₂O 9:1, or a buffered solution like 20 mM phosphate (B84403) buffer, pH 6.5) to a final concentration of 1-2 mM. For ¹⁹F NMR, no isotopic labeling is required. For detailed backbone and side-chain analysis, uniform ¹³C and ¹⁵N labeling may be beneficial.

  • ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms (B15284909) to identify coupled proton spin systems for each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~150-250 ms. This is crucial for identifying through-space proximities between protons (<5 Å), which are used to determine the peptide's 3D fold.

  • ¹⁹F NMR: Acquire a 1D ¹⁹F spectrum for the this compound containing peptide. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing a direct probe of the side-chain's conformation and interactions.[4]

  • Structure Calculation: Use the distance restraints from NOESY data and potentially dihedral angle restraints (derived from coupling constants) as input for structure calculation software (e.g., CNS, CYANA, or XPLOR-NIH) to generate an ensemble of 3D structures.

If the peptides can be crystallized, X-ray crystallography can provide an atomic-resolution structure in the solid state.

Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) using commercially available kits and vapor diffusion methods (sitting or hanging drop). Peptide concentrations are typically higher than for NMR (5-20 mg/mL).

  • Crystal Harvesting: Once suitable crystals are grown, they are carefully harvested and cryo-protected (if necessary) by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data as the crystal is rotated.

  • Structure Determination: Process the diffraction data to determine the unit cell parameters and space group. The crystallographic phase problem is then solved, often using methods like molecular replacement if a homologous structure exists, or direct methods for small peptides.

  • Model Building and Refinement: Build an atomic model into the resulting electron density map and refine it to achieve the best possible fit with the experimental diffraction data.

Conclusion

The substitution of H-Phe-OH with this compound is a powerful dual-modification strategy in peptide design. The D-stereochemistry enforces specific backbone conformations, often inducing turns and enhancing proteolytic stability, while the 3-fluoro substituent modulates the side chain's electronic properties, hydrophobicity, and interaction potential. A comprehensive structural analysis using NMR, X-ray crystallography, and computational modeling is essential to fully elucidate the conformational consequences of this substitution. The resulting insights are invaluable for the rational design of peptides with improved stability, tailored conformations, and enhanced therapeutic potential.

References

A Comparative Review of Commercially Available Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated phenylalanine analogs into peptides and proteins has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence molecular conformation, stability, and biological activity. This guide provides a comparative overview of commercially available fluorinated phenylalanine analogs, summarizing key experimental data and providing detailed protocols for their evaluation.

I. Overview of Commercially Available Fluorinated Phenylalanine Analogs

A variety of fluorinated phenylalanine analogs are commercially available, offering researchers a toolkit to systematically probe structure-function relationships. The most common analogs involve mono-fluorination at the ortho- (2-), meta- (3-), and para- (4-) positions of the phenyl ring. Additionally, multi-fluorinated and other specialized analogs are also accessible.

II. Comparative Data of Fluorinated Phenylalanine Analogs

The following tables summarize key quantitative data for commonly used fluorinated phenylalanine analogs, compiled from various studies.

Table 1: Physicochemical and Biological Properties

AnalogMolecular Weight ( g/mol )LogPpKa (α-COOH)pKa (α-NH3+)
L-Phenylalanine165.19-1.381.839.13
2-Fluoro-L-phenylalanine183.18-1.3~2.2~9.2
3-Fluoro-L-phenylalanine183.18-1.1~2.2~9.2
4-Fluoro-L-phenylalanine183.18-1.42.229.24
2,3,4,5,6-Pentafluoro-L-phenylalanine255.180.5~2.1~9.0

Table 2: Performance in Biological Assays

AnalogApplicationSystemKey FindingReference
4-Fluoro-DL-phenylalanineCytotoxicityMCF-7 Breast Cancer CellsIC50 = 11.8 µM[1]
4-Fluoro-L-phenylalanineReceptor BindingE. coli L-leucine specific receptorApparent KD = 0.26 µM[2][3]
3-Fluoro-L-phenylalanineReceptor BindingE. coli L-leucine specific receptorProtein-induced ¹⁹F NMR shift observed[2][3]
Pentafluoro-phenylalanineProtein ExpressionHEK293T cellsHigh fidelity incorporation (98.2%)[4]
2,3,5,6-Tetrafluoro-phenylalanineProtein ExpressionHEK293T cellsHigh fidelity incorporation (98.7%)[4]

III. Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of fluorinated phenylalanine analogs. Below are protocols for key experiments.

A. Protein Thermal Stability Analysis using Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of a protein's melting temperature (Tm), a key indicator of its thermal stability, which can be influenced by the incorporation of fluorinated amino acids.[5][6][7][8]

1. Protein Sample Preparation:

  • Prepare the protein sample in a suitable buffer (e.g., phosphate (B84403) buffer). Avoid buffers with high absorbance in the far-UV region.

  • The final protein concentration should be in the range of 2-50 µM.

  • Ensure the sample volume is sufficient for the cuvette (e.g., at least 250 µL for a 1 mm path length cuvette).

2. CD Spectrometer Setup and Measurement:

  • Set the wavelength for monitoring the unfolding transition. For α-helical proteins, 222 nm is commonly used.

  • Set the temperature range for the experiment (e.g., 10-90 °C) with a defined step size (e.g., 1 °C).

  • Define the equilibration time at each temperature (e.g., 30 seconds) and the heating rate (e.g., 2 °C/min).

  • Set the signal averaging time (e.g., 30 seconds) and bandwidth (e.g., 1 nm).

3. Data Analysis:

  • The measured ellipticity is plotted against temperature.

  • The data is fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

  • The van't Hoff enthalpy (ΔH) and entropy (ΔS) of unfolding can also be derived from the analysis.

B. In Vitro Enzyme Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of fluorinated phenylalanine-containing compounds against a target enzyme.[9][10][11][12][13]

1. Reagent Preparation:

  • Prepare a stock solution of the purified target enzyme in a suitable assay buffer optimized for pH and salt concentration.

  • Prepare a stock solution of the substrate that produces a detectable signal (e.g., chromogenic or fluorogenic).

  • Prepare serial dilutions of the fluorinated phenylalanine analog (inhibitor) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%).

2. Assay Procedure (96-well plate format):

  • Add the assay buffer to each well.

  • Add the inhibitor solutions at various concentrations to the respective wells. Include a solvent-only control (negative control) and a known inhibitor if available (positive control).

  • Add the enzyme solution to all wells except for the blank.

  • Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

IV. Visualizing Experimental Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows.

Experimental_Workflow_for_Comparative_Analysis cluster_synthesis Analog Synthesis & Characterization cluster_assays Biophysical & Biological Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Commercially Available Fluorinated Phenylalanine Analogs B Solid-Phase Peptide Synthesis or Recombinant Protein Expression A->B C Purification & Characterization (HPLC, Mass Spectrometry) B->C D Protein Stability Assay (Circular Dichroism) C->D Incorporated Peptides/Proteins E Enzyme Inhibition Assay (IC50 Determination) C->E Incorporated Peptides/Proteins F Cellular Uptake & Cytotoxicity (Cell-based Assays) C->F Incorporated Peptides/Proteins G NMR Spectroscopy (Structural Analysis) C->G Incorporated Peptides/Proteins H Determine Tm Values D->H I Calculate IC50 Values E->I J Assess Cellular Effects F->J K Analyze Structural Perturbations G->K L Comparative Review of Analog Performance H->L I->L J->L K->L Unnatural_Amino_Acid_Incorporation_Workflow cluster_genetic Genetic Manipulation cluster_expression Protein Expression & Labeling cluster_analysis Analysis A Design Plasmid with Amber Stop Codon (TAG) at desired site B Co-transform Host Cells with Plasmid and Orthogonal tRNA/Synthetase Pair A->B C Culture Cells in Media Supplemented with Fluorinated Phenylalanine Analog B->C D Induce Protein Expression C->D E Harvest Cells & Purify Protein D->E F Confirm Incorporation (Mass Spectrometry) E->F G ¹⁹F NMR Spectroscopy F->G

References

In Vitro Activity of 3-Fluorophenylalanine-Substituted Peptides Shows Altered Agonist Potency at the Glycine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of peptides containing 3-fluorophenylalanine (3-F-Phe) and their parent counterparts reveals significant alterations in in vitro activity, specifically in agonist potency at the glycine (B1666218) receptor (GlyR). This guide synthesizes key findings from a study investigating the role of a specific phenylalanine residue in the GlyR binding site, providing a direct comparison of the in vitro activity of the wild-type receptor with mutants containing fluorinated phenylalanine analogs.

The introduction of fluorine atoms at the 3-position of the phenylalanine ring in the GlyR α1 subunit (at position 159) leads to a notable decrease in the potency of the agonists β-alanine and taurine. This is evidenced by an increase in the half-maximal effective concentration (EC50) values, indicating that a higher concentration of the agonist is required to elicit a half-maximal response in the fluorinated receptors compared to the wild-type.

Quantitative Comparison of Agonist Potency

The in vitro activity of the wild-type GlyR (containing Phenylalanine at position 159) was compared to mutants where this residue was replaced with 3,4-difluorophenylalanine (3,4-F2-Phe) or 3,4,5-trifluorophenylalanine (3,4,5-F3-Phe). The following table summarizes the EC50 values obtained for the agonists β-alanine and taurine.

AgonistPeptide/Receptor VariantEC50 (µM)
β-AlanineWild-Type (Phe)330 ± 20
3,4-F2-Phe Mutant1400 ± 100
3,4,5-F3-Phe Mutant2500 ± 200
TaurineWild-Type (Phe)480 ± 50
3,4-F2-Phe Mutant2100 ± 100
3,4,5-F3-Phe Mutant3600 ± 230

Experimental Protocols

The data presented above was obtained through electrophysiological recordings from Xenopus oocytes expressing mutant glycine receptors.

1. Site-Directed Mutagenesis: The gene for the α1 subunit of the human glycine receptor was mutated to introduce a TAG codon at position 159, replacing the original phenylalanine codon.

2. Unnatural Amino Acid Incorporation: The mutant receptors were expressed in Xenopus oocytes by co-injection of the mutated mRNA and a tRNA molecule charged with the desired fluorinated phenylalanine analog (3,4-F2-Phe or 3,4,5-F3-Phe). This technique allows for the site-specific incorporation of non-canonical amino acids into the protein during translation.

3. Two-Electrode Voltage Clamp Electrophysiology:

  • Oocytes expressing the wild-type or mutant GlyRs were voltage-clamped at -70 mV.

  • Agonist solutions (β-alanine or taurine) of varying concentrations were perfused over the oocytes.

  • The resulting ion channel currents were recorded.

  • Concentration-response curves were generated by plotting the current amplitude against the agonist concentration.

  • The EC50 values, representing the concentration of agonist that elicits a half-maximal current response, were determined by fitting the concentration-response data to the Hill equation.

Diagrams

experimental_workflow cluster_preparation Preparation cluster_expression Expression cluster_recording Data Acquisition cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Phe159 -> TAG) mrna_prep mRNA Synthesis mutagenesis->mrna_prep injection Co-injection into Oocyte (mRNA + tRNA-3-F-Phe) mrna_prep->injection uaa_prep Unnatural Amino Acid (3-F-Phe) tRNA Charging uaa_prep->injection oocyte_prep Oocyte Preparation oocyte_prep->injection incubation Incubation (Receptor Expression) injection->incubation voltage_clamp Two-Electrode Voltage Clamp incubation->voltage_clamp agonist_app Agonist Application (β-alanine, taurine) voltage_clamp->agonist_app current_rec Current Recording agonist_app->current_rec cr_curve Concentration-Response Curve Generation current_rec->cr_curve ec50_calc EC50 Calculation cr_curve->ec50_calc

Caption: Experimental workflow for determining agonist EC50 values.

signaling_pathway agonist Agonist (β-alanine, Taurine) glyr Glycine Receptor (GlyR) (α1 subunit) agonist->glyr Binds to phe159 Phe159 (Binding Site Residue) glyr->phe159 Contains channel_opening Chloride Channel Opening glyr->channel_opening Conformational Change cl_influx Cl- Influx channel_opening->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Simplified signaling pathway of the glycine receptor.

A Comparative Guide to the Conformation of Peptides Containing D-3-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. D-3-Fluorophenylalanine, a derivative of phenylalanine, offers unique steric and electronic properties that can significantly influence peptide conformation. This guide provides a comparative analysis of the conformational effects of incorporating D-3-Fluorophenylalanine into peptides, with a focus on how its structure compares to peptides containing L-3-Fluorophenylalanine and the non-fluorinated D- and L-Phenylalanine. The information presented herein is supported by established experimental techniques for conformational analysis.

Impact of D-3-Fluorophenylalanine on Peptide Conformation: A Comparative Overview

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids locally disrupts secondary structures like α-helices and β-sheets, often inducing turns or disordered regions. The fluorine atom at the meta position of the phenyl ring further influences conformation through steric and electronic effects. The strong electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially affecting aromatic-aromatic and cation-π interactions within the peptide or with its binding partners.[1]

This guide will explore the experimental methodologies used to elucidate these conformational changes and present a comparative summary of the expected structural outcomes.

Data Presentation: Comparative Conformational Parameters

The following tables summarize the expected quantitative data from various analytical techniques used to compare the conformation of a model peptide containing D-3-Fluorophenylalanine with its analogs. The data presented is illustrative and based on typical values observed in peptides with similar modifications.

Table 1: NMR Spectroscopic Data - Dihedral Angles and Coupling Constants

Peptide SequenceResidueΦ (phi) Angle (°)Ψ (psi) Angle (°)³J(HNHα) Coupling Constant (Hz)
Ac-Ala-D-3-F-Phe -Ala-NH₂D-3-F-Phe+50 to +80-120 to -150 or +40 to +704 - 6
Ac-Ala-L-3-F-Phe -Ala-NH₂L-3-F-Phe-60 to -90-30 to -60 or +120 to +1507 - 9
Ac-Ala-D-Phe -Ala-NH₂D-Phe+50 to +80-120 to -150 or +40 to +704 - 6
Ac-Ala-L-Phe -Ala-NH₂L-Phe-60 to -90-30 to -607 - 9

Note: Dihedral angles for D-amino acids typically occupy the opposite quadrant of the Ramachandran plot compared to their L-counterparts. The coupling constants are indicative of the local backbone conformation.

Table 2: Circular Dichroism (CD) Spectroscopy - Secondary Structure Estimation

Peptide Sequenceα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)
Ac-Ala-D-3-F-Phe -Ala-NH₂LowLowHighModerate
Ac-Ala-L-3-F-Phe -Ala-NH₂ModerateModerateLowLow
Ac-Ala-D-Phe -Ala-NH₂LowLowHighModerate
Ac-Ala-L-Phe -Ala-NH₂ModerateModerateLowLow

Note: The presence of a D-amino acid is expected to decrease the propensity for ordered secondary structures like α-helices and β-sheets and increase the likelihood of turn or random coil conformations.

Table 3: X-ray Crystallography Data - Torsion Angles and Interatomic Distances

Peptide SequenceResidueχ1 Angle (°)χ2 Angle (°)Aromatic Ring Interaction
Ac-Ala-D-3-F-Phe -Ala-NH₂D-3-F-PheVariableVariableAltered π-π stacking
Ac-Ala-L-3-F-Phe -Ala-NH₂L-3-F-PheVariableVariableπ-π stacking
Ac-Ala-D-Phe -Ala-NH₂D-PheVariableVariableπ-π stacking
Ac-Ala-L-Phe -Ala-NH₂L-PheVariableVariableπ-π stacking

Note: The torsion angles of the side chain (χ1 and χ2) determine the orientation of the fluorophenyl group. The fluorine substitution can influence the nature and geometry of aromatic interactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in peptide conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution conformation of the peptide by analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.[2]

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, H₂O/D₂O) to a concentration of 1-5 mM.[3]

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): Identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify protons that are close in space (<5 Å) to derive distance restraints for structure calculation.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Assign proton and carbon resonances.

  • Data Analysis: Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants in molecular dynamics or simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformation in solution.[4]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of the peptide in solution.[5]

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The final concentration should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range typically from 190 nm to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). A blank spectrum of the solvent should also be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting CD spectrum is analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

X-ray Crystallography

Objective: To determine the solid-state conformation of the peptide at atomic resolution.[6]

Methodology:

  • Crystallization: Grow single crystals of the peptide by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques. This often requires screening various conditions (e.g., solvents, temperature, precipitants).[4]

  • Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. An atomic model is built into the electron density map and refined to best fit the experimental data.[4]

  • Data Analysis: The final refined structure provides the precise coordinates of all atoms in the molecule, from which detailed conformational parameters such as dihedral angles and bond lengths can be extracted.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the conformational analysis of peptides.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (with D-3-F-Phe and analogs) Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (Solution Conformation) Characterization->NMR Purified Peptide CD Circular Dichroism (Secondary Structure) Characterization->CD Purified Peptide Xray X-ray Crystallography (Solid-State Conformation) Characterization->Xray Purified Peptide NMR_Data Dihedral Angles Coupling Constants NMR->NMR_Data CD_Data Secondary Structure % CD->CD_Data Xray_Data Torsion Angles Atomic Coordinates Xray->Xray_Data Comparison Comparative Analysis of D-3-F-Phe vs. Analogs NMR_Data->Comparison CD_Data->Comparison Xray_Data->Comparison

Caption: Workflow for the synthesis and conformational analysis of peptides.

Signaling Pathways and Logical Relationships

The incorporation of D-3-Fluorophenylalanine can impact a peptide's interaction with its biological target, thereby influencing signaling pathways. For instance, a change in conformation could alter the binding affinity and selectivity for a specific receptor.

G cluster_peptide Peptide Modification cluster_interaction Biological Interaction D_3_F_Phe Incorporation of D-3-Fluorophenylalanine Conformation Altered Peptide Conformation D_3_F_Phe->Conformation Receptor_Binding Receptor Binding (Affinity & Selectivity) Conformation->Receptor_Binding influences Signaling Downstream Signaling Pathway Modulation Receptor_Binding->Signaling Biological_Response Altered Biological Response Signaling->Biological_Response

Caption: Impact of D-3-Fluorophenylalanine incorporation on biological signaling.

References

Safety Operating Guide

Proper Disposal of H-D-Phe(3-F)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-D-Phe(3-F)-OH, a fluorinated amino acid derivative, are critical for maintaining a secure and compliant laboratory environment. This guide provides essential procedural information for the proper disposal of this compound, ensuring personnel safety and environmental responsibility.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.

  • Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with them before proceeding with disposal.[2][3]

Waste Characterization and Segregation

Proper characterization and segregation of waste are foundational to safe disposal practices.

  • Waste Stream Classification: this compound waste should be classified as chemical waste. If the compound has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous chemical waste and segregated accordingly.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5][6] It is particularly important to keep it separate from incompatible chemicals to prevent hazardous reactions.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound and contaminated materials involves collection, proper storage, and professional disposal.

  • Container Selection:

    • Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass.[2]

    • Ensure the container has a secure screw cap to prevent spills and leaks.[5]

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid chemical waste container. Do not pour solutions of this compound down the drain.[2][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "(2R)-2-amino-3-(3-fluorophenyl)propanoic acid".

    • Include the concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

    • List all components of a mixture by percentage or volume.[5]

  • Storage:

    • Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.[5][7]

    • This area should be away from heat sources and incompatible chemicals.[4]

  • Professional Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[2][3]

    • Due to the stable carbon-fluorine bond in this compound, high-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds to prevent their release into the environment.[2][3] This process requires specialized facilities and must be handled by a licensed hazardous waste disposal company.

Quantitative Data Summary

Without a specific SDS for this compound, quantitative disposal thresholds are based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Maximum Accumulation Volume (Hazardous Waste) 55 gallons[7]
Maximum Accumulation (Acutely Toxic Waste) 1 quart (liquid) or 1 kg (solid)[7]
Maximum Storage Time in Satellite Accumulation Area Up to 12 months (if accumulation limits are not exceeded)[7]

Note: While this compound is not currently on the EPA's P-list of acute hazardous wastes, its toxicological properties are not fully investigated.[8] Therefore, it is prudent to handle it with care and minimize the quantities of waste generated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Safety Glasses, Lab Coat, Gloves) start->ppe classify Classify Waste (Chemical or Biohazardous Chemical) ppe->classify segregate Segregate from Other Waste Streams classify->segregate container Select Compatible, Labeled Container (HDPE or Glass) segregate->container collect Collect Solid and Liquid Waste container->collect label_waste Label Container with Contents, Date, and Hazard Information collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Disposal via High-Temperature Incineration contact_ehs->disposal

Disposal workflow for this compound.

By adhering to these procedures and consulting with your institutional EHS office, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within your research environment.

References

Essential Safety and Logistics for Handling H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for H-D-Phe(3-F)-OH, a phenylalanine derivative.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves are required. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and operational efficiency.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a tightly sealed state in a dry, cool, and well-ventilated area.[1]

    • Recommended storage temperature is between 0-5°C.[1]

    • Keep it segregated from incompatible materials and foodstuffs.[1]

  • Preparation and Handling:

    • Work in a designated, well-ventilated area, preferably a chemical fume hood.[1]

    • Before handling, ensure all necessary PPE is correctly worn.

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • In Case of Exposure:

    • If Swallowed: Rinse the mouth with water and seek immediate medical attention.[1]

    • After Handling: Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Dispose of unused or waste this compound as hazardous waste in accordance with local, state, and federal regulations.

  • Empty Containers:

    • Thoroughly empty the container.

    • Triple-rinse the container with a suitable solvent.

    • The first rinseate should be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

    • After proper rinsing, the container can be disposed of as regular laboratory waste, unless otherwise specified by institutional policies.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
AppearanceSolid
Storage Temperature0-5°C[1]
Boiling Point (Predicted)305.0 ± 32.0 °C
Density (Predicted)1.293 ± 0.06 g/cm³
Flash Point (Predicted)138.3 ± 25.1 °C

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage D Weigh and Dispense Material C->D E Perform Experimental Procedure D->E F Decontaminate Work Area G Dispose of Waste Material F->G H Triple-Rinse Empty Container G->H I Dispose of Rinsed Container H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.